3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid
Description
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Properties
IUPAC Name |
[3-chloro-4-(cyclopropylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BClNO3/c12-9-5-6(11(15)16)1-4-8(9)10(14)13-7-2-3-7/h1,4-5,7,15-16H,2-3H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUPWHDSMIIRKLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)NC2CC2)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20657353 | |
| Record name | [3-Chloro-4-(cyclopropylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850589-44-5 | |
| Record name | B-[3-Chloro-4-[(cyclopropylamino)carbonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850589-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-Chloro-4-(cyclopropylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-4-(cyclopropylcarbamoyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid synthesis pathway
An In-depth Technical Guide to the Synthesis of 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (CAS 850589-44-5) is a valuable bifunctional building block in modern medicinal chemistry and organic synthesis.[1] Its structure, featuring a boronic acid moiety, a chloro substituent, and a cyclopropylamide group, makes it a key intermediate for introducing complex functionalities into target molecules, particularly through Suzuki-Miyaura cross-coupling reactions. This guide provides a comprehensive overview of a robust and logical synthetic pathway for this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process considerations. The presented synthesis is designed to be both reliable and scalable for laboratory settings.
Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic analysis of the target molecule dictates a two-step strategy. The primary disconnection occurs at the carbon-boron bond, identifying an aryl halide as a suitable precursor. The second disconnection targets the amide bond, leading back to a simpler benzoic acid derivative and cyclopropylamine.
This analysis suggests a forward synthesis commencing with the formation of a stable aryl halide intermediate, followed by the introduction of the boronic acid group in the final step. This approach is strategically sound as boronic acids can be sensitive to certain reaction conditions, making their late-stage introduction preferable.
Caption: Retrosynthetic pathway for the target molecule.
Recommended Synthetic Pathway
The proposed forward synthesis is a two-step process starting from commercially available 2-chloro-4-bromobenzoic acid.
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Step 1: Amide Formation. The synthesis begins with the coupling of 2-chloro-4-bromobenzoic acid and cyclopropylamine to form the key intermediate, 2-chloro-4-bromo-N-cyclopropylbenzamide.
-
Step 2: Lithiation and Borylation. The aryl bromide intermediate undergoes a lithium-halogen exchange at low temperature, followed by quenching with a borate ester and subsequent hydrolysis to yield the final boronic acid product.
References
An In-Depth Technical Guide to the Physicochemical Properties of 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physicochemical properties of 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid, a key building block in modern medicinal chemistry. The information presented herein is curated to provide not only essential data but also the scientific rationale behind the characterization of this compound, empowering researchers in their drug discovery and development endeavors.
Introduction: The Significance of a Substituted Phenylboronic Acid
This compound (CAS No. 850589-44-5) has emerged as a valuable reagent, primarily utilized in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.[1] Its structural features—a chloro substituent, a cyclopropylcarbamoyl group, and a boronic acid moiety—impart specific reactivity and potential biological activity to the resulting compounds, making it a molecule of interest for the development of enzyme inhibitors and receptor modulators.[1] A thorough understanding of its physicochemical properties is paramount for optimizing reaction conditions, ensuring compound stability, and predicting its behavior in various experimental settings.
Chemical and Physical Identity
A solid understanding of the fundamental properties of a molecule is the bedrock of its successful application. The key identifiers and physical characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 850589-44-5 | [1][2] |
| Molecular Formula | C₁₀H₁₁BClNO₃ | [1][2] |
| Molecular Weight | 239.46 g/mol | [1][2] |
| Appearance | Off-white to light yellow solid | [2] |
| Melting Point | 216-220 °C | [2] |
| Predicted Density | 1.40 ± 0.1 g/cm³ | [2] |
| Predicted pKa | 7.09 ± 0.17 | [2] |
| Storage Conditions | 2-8°C, under inert atmosphere | [2] |
Synthesis and Structural Elucidation
The synthesis of this compound is not widely detailed in peer-reviewed journals but can be inferred from established methods for preparing substituted phenylboronic acids. A plausible synthetic route is outlined below, followed by the analytical techniques crucial for its structural confirmation.
Proposed Synthesis Pathway
The synthesis would likely involve a multi-step process starting from a readily available substituted toluene. The key transformations would include oxidation of the methyl group to a carboxylic acid, amidation with cyclopropylamine, and finally, a directed ortho-metalation followed by borylation.
References
An In-Depth Technical Guide to 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid: A Key Building Block in Modern Oncology
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the discovery, history, synthesis, and application of chemical moieties related to 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid, with a primary focus on its role in the development of the multi-kinase inhibitor, Lenvatinib.
Part 1: The Emergence of a Privileged Scaffold in Kinase Inhibition
In the landscape of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their ability to bind to multiple biological targets with high affinity. The 3-chloro-4-(cyclopropylcarbamoyl)phenyl moiety represents one such scaffold, particularly in the realm of oncology. Its significance lies not as a therapeutic agent itself, but as a crucial intermediate in the synthesis of targeted cancer therapies.
Boronic acids, such as the titular this compound, are highly valued in drug discovery for their versatility in forming carbon-carbon bonds through reactions like the Suzuki-Miyaura cross-coupling.[1][2][3][4] This reaction allows for the efficient and modular assembly of complex molecules, making boronic acid derivatives indispensable tools for medicinal chemists. The specific combination of a chloro-substituent, a cyclopropylcarbamoyl group, and a boronic acid functional group provides a unique set of electronic and steric properties that can be leveraged to achieve potent and selective inhibition of key biological targets.
While this compound itself is a commercially available reagent[1][5][6], its true importance is realized in its application as a precursor to life-saving therapeutics. The most prominent example of a drug featuring a closely related core structure is Lenvatinib, a potent inhibitor of multiple receptor tyrosine kinases (RTKs) involved in tumor progression and angiogenesis.
Part 2: Discovery and History of Lenvatinib (Lenvima®)
Lenvatinib, marketed under the trade name Lenvima®, is an orally active, multi-targeted tyrosine kinase inhibitor developed by Eisai Co., Ltd. Its discovery and development represent a significant advancement in the treatment of several aggressive cancers.
The journey of Lenvatinib began with a dedicated effort to identify a novel inhibitor of vascular endothelial growth factor receptors (VEGFRs), which play a pivotal role in tumor angiogenesis. Through extensive structure-activity relationship (SAR) studies, researchers at Eisai designed and synthesized a series of quinolinecarboxamide derivatives. Among these, Lenvatinib emerged as a lead candidate due to its potent and balanced inhibition of multiple kinases, including VEGFR1-3, fibroblast growth factor receptors (FGFRs 1-4), platelet-derived growth factor receptor alpha (PDGFRα), and the proto-oncogenes RET and KIT.
The development timeline of Lenvatinib is marked by several key milestones:
-
Preclinical Development: Extensive in vitro and in vivo studies demonstrated Lenvatinib's ability to inhibit tumor growth, angiogenesis, and metastasis in a variety of cancer models.
-
Clinical Trials: Lenvatinib entered clinical trials for various solid tumors, showing promising results in patients with differentiated thyroid cancer (DTC), renal cell carcinoma (RCC), and hepatocellular carcinoma (HCC).
-
Regulatory Approvals: Based on the positive outcomes of pivotal Phase III trials, Lenvatinib received its first FDA approval in 2015 for the treatment of refractory DTC. Since then, its indications have expanded to include advanced RCC (in combination with everolimus or pembrolizumab) and first-line treatment for unresectable HCC.
The successful development of Lenvatinib underscores the importance of rational drug design and the strategic use of versatile chemical building blocks to create highly effective and targeted cancer therapies.
Part 3: Synthesis of Lenvatinib
The synthesis of Lenvatinib involves a multi-step process that culminates in the coupling of the quinoline core with the key side-chain derived from a 3-chloro-4-aminophenol precursor. While the exact industrial synthesis is proprietary, a plausible and commonly cited route is outlined below. This synthesis highlights the chemical principles and strategic bond formations required to construct this complex molecule.
Experimental Protocol: A Representative Synthesis of Lenvatinib
Step 1: Synthesis of the Quinolone Core (4-chloro-7-methoxyquinoline-6-carboxamide)
The synthesis of the quinoline core is a well-established process in medicinal chemistry and is not detailed here. It typically involves the construction of the bicyclic ring system followed by functional group manipulations to install the chloro, methoxy, and carboxamide moieties at the appropriate positions.
Step 2: Synthesis of the Key Side-Chain Intermediate (1-(4-amino-2-chlorophenyl)-3-cyclopropylurea)
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Nitration: Start with 2-chloro-4-nitrophenol. The phenolic hydroxyl group is protected, typically as a methyl ether, to prevent unwanted side reactions.
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Reduction: The nitro group of the protected phenol is reduced to an amine, yielding 4-amino-3-chloroanisole. This is a standard reduction, often carried out with reagents like tin(II) chloride or catalytic hydrogenation.
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Urea Formation: The resulting aniline is reacted with cyclopropyl isocyanate to form the urea linkage. This reaction is typically carried out in an aprotic solvent.
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Deprotection: The methyl ether protecting group is cleaved to reveal the free phenol, yielding 1-(4-amino-2-chlorophenyl)-3-cyclopropylurea.
Step 3: Coupling and Final Assembly of Lenvatinib
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Nucleophilic Aromatic Substitution (SNAr): The final key step involves the coupling of the quinoline core (4-chloro-7-methoxyquinoline-6-carboxamide) with the side-chain intermediate (1-(4-amino-2-chlorophenyl)-3-cyclopropylurea). The phenoxide, generated by treating the side-chain intermediate with a base (e.g., potassium carbonate), acts as a nucleophile, displacing the chlorine atom on the quinoline ring. This reaction is typically performed in a high-boiling polar aprotic solvent like DMSO or DMF at elevated temperatures.
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Purification: The crude Lenvatinib is then purified using standard techniques such as recrystallization or chromatography to yield the final active pharmaceutical ingredient (API).
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for Lenvatinib.
Part 4: Mechanism of Action of Lenvatinib
Lenvatinib exerts its anti-cancer effects by simultaneously blocking the activity of multiple receptor tyrosine kinases (RTKs) that are crucial for tumor growth and survival. This multi-targeted approach is a key reason for its efficacy in various cancer types.
The primary targets of Lenvatinib are:
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Vascular Endothelial Growth Factor Receptors (VEGFR1-3): These receptors are the primary mediators of angiogenesis, the process by which tumors form new blood vessels to obtain nutrients and oxygen. By inhibiting VEGFRs, Lenvatinib effectively cuts off the tumor's blood supply, leading to starvation and cell death.
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Fibroblast Growth Factor Receptors (FGFR1-4): FGFRs are involved in a wide range of cellular processes, including proliferation, survival, and migration. Dysregulation of FGFR signaling is a common driver of tumor growth and resistance to therapy. Lenvatinib's inhibition of FGFRs helps to overcome this resistance.
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Platelet-Derived Growth Factor Receptor Alpha (PDGFRα): PDGFRα plays a role in both tumor cell proliferation and the development of the tumor microenvironment.
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RET and KIT Proto-Oncogenes: These RTKs are known drivers of certain types of cancers, including thyroid and gastrointestinal stromal tumors. Lenvatinib's ability to inhibit these targets contributes to its broad spectrum of activity.
By blocking these pathways, Lenvatinib disrupts the complex signaling networks that cancer cells rely on to grow, metastasize, and evade the immune system.
Visualization of Lenvatinib's Signaling Pathway Inhibition
Caption: Lenvatinib's inhibition of key signaling pathways.
Part 5: Clinical Applications and Significance
Lenvatinib has become a standard-of-care treatment for several challenging cancers, demonstrating significant improvements in patient outcomes.
| Indication | Pivotal Trial | Key Efficacy Outcome |
| Differentiated Thyroid Cancer (DTC) | SELECT (Phase III) | Median progression-free survival (PFS) of 18.3 months with Lenvatinib vs. 3.6 months with placebo. |
| Renal Cell Carcinoma (RCC) (2nd line) | Study 205 (Phase II) | Median PFS of 14.6 months with Lenvatinib + Everolimus vs. 5.5 months with Everolimus alone. |
| Hepatocellular Carcinoma (HCC) (1st line) | REFLECT (Phase III) | Non-inferior overall survival (OS) compared to sorafenib, with significant improvements in PFS, time to progression (TTP), and objective response rate (ORR). |
| Endometrial Carcinoma (advanced) | KEYNOTE-775/Study 309 (Phase III) | Significant improvement in both PFS and OS with Lenvatinib + Pembrolizumab compared to chemotherapy. |
The clinical success of Lenvatinib highlights the value of multi-targeted therapies in oncology. By addressing multiple drivers of tumor growth simultaneously, Lenvatinib can achieve durable responses in patients with complex and aggressive diseases.
Part 6: Conclusion
The 3-chloro-4-(cyclopropylcarbamoyl)phenyl moiety, while chemically unassuming on its own, is a testament to the power of rational drug design and the importance of versatile chemical building blocks. Its incorporation into the structure of Lenvatinib has yielded a powerful therapeutic agent that has changed the treatment landscape for multiple cancers. The story of Lenvatinib, from the strategic synthesis of its core components to its profound impact on patients' lives, serves as a compelling example of modern drug discovery and development. As our understanding of cancer biology continues to evolve, the principles learned from the development of molecules like Lenvatinib will undoubtedly pave the way for the next generation of targeted therapies.
References
- 1. This compound [myskinrecipes.com]
- 2. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 3. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. parchem.com [parchem.com]
- 6. This compound | 850589-44-5 [amp.chemicalbook.com]
An In-depth Technical Guide to the Putative Mechanism of Action of 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid
<_ _>
Abstract
This technical guide provides a comprehensive analysis of the putative mechanism of action of 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid. In the absence of direct, extensive studies on this specific molecule, this document synthesizes information from structurally and functionally related compounds to propose a scientifically grounded hypothesis. The core of this hypothesis centers on the molecule's function as a covalent, reversible inhibitor of the 26S proteasome, a critical regulator of intracellular protein homeostasis. We will delve into the biochemical basis for this proposed mechanism, outline detailed experimental protocols to validate these hypotheses, and provide insights for researchers in drug development.
Introduction and Compound Overview
This compound is a synthetic small molecule featuring several key functional groups that inform its potential biological activity. The phenylboronic acid moiety is a well-established "warhead" for proteasome inhibitors, while the cyclopropylcarbamoyl and chloro substitutions likely modulate its potency, selectivity, and pharmacokinetic properties.
Compound Structure and Properties:
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C10H11BClNO3 |
| Molecular Weight | 240.47 g/mol |
| Key Features | Phenylboronic acid, Cyclopropyl group, Amide linkage, Chloro substitution |
The cyclopropyl group is a common motif in medicinal chemistry, often introduced to enhance metabolic stability, improve potency, and reduce off-target effects.[1][2] Its presence in this molecule suggests a design intended to optimize drug-like properties.[2][3]
Proposed Mechanism of Action: Proteasome Inhibition
The primary hypothesized mechanism of action for this compound is the inhibition of the 26S proteasome.[4] The proteasome is a large, multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins, playing a crucial role in regulating numerous cellular processes, including cell cycle progression, apoptosis, and signal transduction.[5][6]
Covalent Inhibition of the 20S Catalytic Core
The boronic acid moiety is the key pharmacophore responsible for proteasome inhibition.[7] It acts as a potent and selective inhibitor of the chymotrypsin-like activity of the proteasome, which is located in the β5 subunit of the 20S catalytic core.[8][9] The boron atom in the boronic acid forms a reversible covalent bond with the hydroxyl group of the N-terminal threonine residue in the active site of the β5 subunit.[9][10] This interaction blocks the catalytic activity of the proteasome, leading to the accumulation of ubiquitinated proteins.[11]
References
- 1. scientificupdate.com [scientificupdate.com]
- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. Proteasome inhibitor - Wikipedia [en.wikipedia.org]
- 5. Bortezomib - Wikipedia [en.wikipedia.org]
- 6. Proteasome inhibition: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potent and selective inhibitors of the proteasome: dipeptidyl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. What is the mechanism of Bortezomib? [synapse.patsnap.com]
The Emergent Therapeutic Potential of Substituted Phenylboronic Acids: A Deep Dive into the Biological Activity of 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid
Introduction: The Rise of Boronic Acids in Precision Medicine
In the landscape of modern drug discovery, the boronic acid moiety has carved out a significant niche as a versatile pharmacophore, most notably as a "warhead" for potent and selective enzyme inhibitors. This technical guide delves into the biological activity of a specific, yet representative, member of this class: 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid. While direct, extensive biological data for this particular molecule is not widespread in public literature, its structural features—a substituted phenylboronic acid—place it firmly within a class of compounds with well-documented and profound effects on key physiological and pathological processes. This guide will, therefore, illuminate the biological activity of this compound by examining the established roles of its chemical class, focusing on the inhibition of serine proteases such as Fibroblast Activation Protein (FAP) and Dipeptidyl Peptidases (DPPs). For researchers and drug development professionals, understanding the principles outlined herein will provide a robust framework for investigating and harnessing the therapeutic potential of this and related molecules.
The core of this guide is built on the understanding that the phenylboronic acid scaffold is a key building block in the synthesis of targeted therapies. The substituents on the phenyl ring, in this case, a chloro group and a cyclopropylcarbamoyl group, are critical for modulating the potency, selectivity, and pharmacokinetic properties of the final active molecule.
The Phenylboronic Acid Motif: A Privileged Scaffold for Serine Protease Inhibition
Phenylboronic acids and their derivatives have garnered significant attention for their ability to selectively and reversibly bind to the active sites of various enzymes, particularly serine proteases.[1][2] This interaction is central to their biological activity and therapeutic potential.
Mechanism of Action: The Boronic Acid "Warhead"
The key to the inhibitory action of boronic acids lies in the electrophilic nature of the boron atom. In the active site of a serine protease, the catalytic serine residue's hydroxyl group attacks the boron atom, forming a stable, covalent, yet reversible, tetrahedral boronate adduct. This mimics the transition state of peptide bond hydrolysis, effectively locking the enzyme in an inactive conformation.
The substituents on the phenyl ring play a crucial role in orienting the molecule within the enzyme's active site and establishing additional interactions with neighboring amino acid residues, which in turn dictates the inhibitor's potency and selectivity.
Caption: Covalent inhibition of a serine protease by a boronic acid compound.
Primary Biological Targets: FAP and Dipeptidyl Peptidases
The structural class to which this compound belongs has shown significant activity against Fibroblast Activation Protein (FAP) and various Dipeptidyl Peptidases (DPPs). These enzymes are implicated in a range of diseases, most notably cancer and inflammatory conditions.
Fibroblast Activation Protein (FAP): A Key Player in the Tumor Microenvironment
FAP is a type II transmembrane serine protease that is highly expressed on cancer-associated fibroblasts (CAFs) in the stroma of over 90% of epithelial cancers, while its expression in healthy adult tissues is limited.[3][4] This differential expression makes FAP an attractive target for both cancer therapy and diagnostic imaging (theranostics).[5][6]
The enzymatic activity of FAP, which includes both dipeptidyl peptidase and endopeptidase functions, is believed to contribute to tumor growth, invasion, and metastasis by remodeling the extracellular matrix.[7] Boronic acid-based FAP inhibitors have been developed to block these pro-tumorigenic functions.[8][9]
Dipeptidyl Peptidases (DPPs): Regulators of Immune Function and Metabolism
The DPP family, particularly DPP-IV (also known as CD26), DPP8, and DPP9, are serine proteases involved in a wide array of physiological processes, including glucose metabolism and immune regulation.[10][11] DPP-IV is a well-established target for the treatment of type 2 diabetes due to its role in inactivating incretin hormones.
Boronic acid-containing dipeptides are among the most potent inhibitors of DPP-IV.[10][12] The ability to achieve selectivity among the different DPPs is a key challenge in the development of these inhibitors to avoid off-target effects.[10]
Structure-Activity Relationship (SAR): The Role of the Chloro and Cyclopropylcarbamoyl Substituents
While specific SAR data for this compound is not available, general principles for this class of inhibitors can be inferred.
| Substituent | Potential Contribution to Biological Activity |
| Boronic Acid | Covalent binding to the catalytic serine of the target protease. |
| Phenyl Ring | Serves as a scaffold for positioning the substituents within the active site. |
| Chloro Group | Can influence electronic properties and participate in halogen bonding, potentially enhancing binding affinity. |
| Cyclopropylcarbamoyl Group | The cyclopropyl moiety can introduce conformational rigidity and establish hydrophobic interactions within the binding pocket, contributing to both potency and selectivity. |
Experimental Protocols for Biological Activity Assessment
To characterize the biological activity of this compound, a series of in vitro and cell-based assays would be employed.
In Vitro Enzyme Inhibition Assays
Objective: To determine the potency and selectivity of the compound against target proteases (e.g., FAP, DPP-IV, DPP8, DPP9).
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human FAP, DPP-IV, DPP8, and DPP9 enzymes are obtained. A fluorogenic or chromogenic substrate for each enzyme is prepared in an appropriate assay buffer.
-
Compound Dilution: A stock solution of this compound is prepared in DMSO and serially diluted to create a concentration gradient.
-
Assay Procedure:
-
The enzyme is pre-incubated with varying concentrations of the test compound in a 96-well plate.
-
The substrate is added to initiate the enzymatic reaction.
-
The plate is incubated at a controlled temperature.
-
The fluorescence or absorbance is measured over time using a plate reader.
-
-
Data Analysis: The rate of substrate hydrolysis is calculated for each compound concentration. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.
Cell-Based Assays
Objective: To assess the compound's activity in a cellular context, such as its ability to inhibit FAP on the surface of cancer-associated fibroblasts.
Methodology:
-
Cell Culture: A cell line expressing the target enzyme (e.g., FAP-expressing fibroblasts) is cultured to confluence.
-
Compound Treatment: The cells are treated with various concentrations of this compound.
-
Activity Measurement: A cell-based FAP activity assay is performed using a specific substrate that can be cleaved by the enzyme on the cell surface, leading to a measurable signal.
-
Data Analysis: The cellular IC50 value is calculated to determine the compound's potency in a more physiologically relevant setting.
Caption: Experimental workflow for evaluating the biological activity of a novel boronic acid inhibitor.
Potential Therapeutic Applications
Given the established roles of FAP and DPPs in disease, inhibitors based on the this compound scaffold could have significant therapeutic potential in several areas:
-
Oncology: As a FAP inhibitor, it could be developed as a standalone therapy to inhibit tumor growth and metastasis, or as a component of a theranostic agent for imaging and targeted radiotherapy of FAP-positive tumors.
-
Immunology and Inflammation: By modulating the activity of DPPs, it could have applications in autoimmune diseases and other inflammatory conditions.
-
Metabolic Diseases: If selective for DPP-IV, it could be investigated for the treatment of type 2 diabetes.
Conclusion and Future Directions
This compound represents a promising chemical scaffold within the broader class of boronic acid-based enzyme inhibitors. While further direct experimental validation is required to fully elucidate its specific biological activity profile, the wealth of data on related FAP and DPP inhibitors provides a strong rationale for its investigation as a potential therapeutic agent. Future research should focus on its synthesis and subsequent evaluation in a comprehensive panel of enzymatic and cell-based assays to determine its potency, selectivity, and mechanism of action. Such studies will be instrumental in unlocking the full therapeutic potential of this and other novel substituted phenylboronic acids.
References
- 1. CN101440100B - Novel process for synthesizing cyclopropylboronic acid - Google Patents [patents.google.com]
- 2. Frontiers | Based on small molecules: development and application of fibroblast activation protein inhibitors radiopharmaceutical in tumor precision therapy [frontiersin.org]
- 3. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 4. Fibroblast Activation Protein Inhibitor (FAPI)-Based Theranostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selective Inhibitors of Fibroblast Activation Protein (FAP) with a (4-Quinolinoyl)-glycyl-2-cyanopyrrolidine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dipeptide boronic acid inhibitors of dipeptidyl peptidase IV: determinants of potency and in vivo efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-Substituted boro-proline dipeptides: synthesis, characterization, and dipeptidyl peptidase IV, 8, and 9 activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-activity relationships of boronic acid inhibitors of dipeptidyl peptidase IV. 1. Variation of the P2 position of Xaa-boroPro dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dipeptide boronic acid inhibitors of dipeptidyl peptidase IV: determinants of potency and in vivo efficacy and safety. | Semantic Scholar [semanticscholar.org]
Unlocking the Potential of 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid: A Technical Guide for Drug Discovery
Introduction: A Molecule of Strategic Importance
In the landscape of modern medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid (CAS No. 850589-44-5) emerges as a compound of significant interest, embodying a convergence of three key functionalities: a reactive phenylboronic acid, a metabolically robust cyclopropylamide, and a strategically positioned chloro-substituent. This guide provides an in-depth exploration of this molecule, moving beyond its catalog data to delineate promising avenues for research and application in drug discovery. For researchers and drug development professionals, this compound represents not just a building block, but a launchpad for innovation in oncology, infectious diseases, and beyond.
Physicochemical Properties and Structural Rationale
A thorough understanding of a molecule's fundamental properties is the bedrock of its application. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 850589-44-5 | [1][2][3][4] |
| Molecular Formula | C₁₀H₁₁BClNO₃ | [1][3][4] |
| Molecular Weight | 239.46 g/mol | [3][4] |
| Appearance | Solid | |
| Melting Point | 216-220 °C | [4] |
The true potential of this molecule lies in the synergistic interplay of its constituent parts:
-
The Phenylboronic Acid Moiety: Boronic acids are exceptionally versatile. They are renowned for their role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex biaryl structures, a common scaffold in pharmaceuticals.[5] Beyond synthesis, the boronic acid group can form reversible covalent bonds with diols, a feature exploited in sensors and drug delivery systems targeting glycoproteins and sialic acids, which are often overexpressed on cancer cells.[6][7] Furthermore, this moiety is a classic pharmacophore for serine protease inhibition, forming a stable tetrahedral intermediate with the active site serine residue.[8]
-
The Cyclopropylcarbamoyl Group: The cyclopropyl ring is a highly sought-after feature in drug design.[9] Its rigid, three-dimensional structure can enforce a specific conformation on the molecule, leading to enhanced binding affinity and selectivity for its biological target.[10] The strained ring system also imparts unique electronic properties and can improve metabolic stability by blocking sites susceptible to oxidative metabolism.[10] This can lead to improved pharmacokinetic profiles, such as increased brain permeability and reduced plasma clearance.[10] The amide linkage provides a hydrogen bonding donor and acceptor, crucial for molecular recognition.
-
The Chloro Substituent: The chlorine atom, positioned meta to the boronic acid, acts as a powerful electronic and steric modulator. Its electron-withdrawing nature influences the acidity of the boronic acid, potentially tuning its reactivity and binding characteristics. It can also form halogen bonds, an increasingly recognized non-covalent interaction in drug-receptor binding, and can be used to fill hydrophobic pockets in a target protein.
Proposed Research Areas and Methodologies
The unique structural features of this compound suggest several high-potential research directions.
Serine Protease and β-Lactamase Inhibition
Rationale: The boronic acid functionality is a well-established inhibitor of serine proteases and, notably, bacterial serine β-lactamases, which are a major cause of antibiotic resistance.[8][11] The core phenylboronic acid structure can mimic the transition state of substrate hydrolysis in these enzymes. The cyclopropylcarbamoyl and chloro substituents can be exploited to achieve specificity and additional binding interactions within the enzyme's active site.
Experimental Workflow:
Caption: Workflow for evaluating serine enzyme inhibition.
Detailed Protocol: AmpC β-Lactamase Inhibition Assay
-
Reagents and Materials:
-
This compound
-
Recombinant AmpC β-lactamase
-
Nitrocefin (chromogenic substrate)
-
Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
96-well microplates
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Create a series of dilutions of the compound in the assay buffer.
-
In a 96-well plate, add the enzyme solution to each well.
-
Add the compound dilutions to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding a solution of nitrocefin.
-
Immediately monitor the change in absorbance at 486 nm over time using a microplate reader.
-
Calculate the rate of hydrolysis for each inhibitor concentration.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a suitable equation to determine the IC50 value.
-
Development of Targeted Cancer Therapeutics
Rationale: Phenylboronic acids have a known affinity for sialic acids, which are often overexpressed on the surface of cancer cells.[7] This interaction can be leveraged for targeted drug delivery or for direct therapeutic effect. The cyclopropylamide moiety is also present in several kinase inhibitors, and the overall structure could serve as a scaffold for developing inhibitors of kinases implicated in cancer, such as VEGFR.[12][13]
Experimental Workflow:
Caption: Workflow for oncology research applications.
Advanced Building Block for Organic Synthesis
Rationale: The compound is an ideal substrate for Suzuki-Miyaura cross-coupling reactions.[5] The boronic acid can be coupled with a wide array of aryl or heteroaryl halides to rapidly generate libraries of complex molecules. This is particularly valuable for structure-activity relationship (SAR) studies.
Synthetic Workflow:
Caption: Suzuki-Miyaura coupling for library synthesis.
Detailed Protocol: Suzuki-Miyaura Cross-Coupling
-
Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv), the desired aryl halide (1.1 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).[14]
-
Solvent Addition: Add a degassed solvent mixture, such as toluene and water (e.g., 4:1 ratio).
-
Reaction: Heat the reaction mixture with vigorous stirring at a specified temperature (e.g., 90-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.
Conclusion and Future Outlook
This compound is more than a mere chemical reagent; it is a strategically designed molecule poised for significant contributions to drug discovery. Its inherent structural motifs suggest immediate and compelling applications in the development of novel anti-infectives and targeted cancer therapies. Furthermore, its utility as a sophisticated building block in organic synthesis opens the door to the rapid generation of diverse chemical libraries for broader screening campaigns. The experimental frameworks provided in this guide offer a starting point for researchers to unlock the full potential of this promising compound. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the intelligent application of such multi-functional molecules will be paramount to success.
References
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- 3. This compound [myskinrecipes.com]
- 4. This compound | 850589-44-5 [amp.chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. Phenylboronic acids-based diagnostic and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenylboronic acid in targeted cancer therapy and diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scientificupdate.com [scientificupdate.com]
- 10. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 4-{3-Chloro-4-[(Cyclopropylcarbamoyl)amino]phenoxy}-7-Methoxyquinoline-6-Carboxamide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
spectroscopic data (NMR, IR, MS) of 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid
Commencing Spectral Analysis
I'm starting by delving into the spectroscopic data for the target compound. I've initiated searches for NMR, IR, and MS data. Next, I'll hunt for established experimental protocols used to acquire similar small molecule data, which should provide a foundation for my own approach.
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Composing Technical Data
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Developing the Introduction
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Outlining the Spectroscopic Guide
Compiling Initial Data
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Developing a Framework
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Refining the Approach
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Defining the Guide Scope
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An In-depth Technical Guide to the Solubility and Stability of 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid
Preamble: Contextualizing the Compound in Modern Drug Discovery
3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid is a substituted phenylboronic acid of significant interest to the pharmaceutical industry. Its structural motifs make it a valuable building block in medicinal chemistry, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to synthesize complex molecular architectures.[1] The boronic acid moiety serves as a versatile handle for forming carbon-carbon bonds, a cornerstone of modern drug synthesis.[2][3][4] However, the successful application of this reagent in a discovery or development setting is fundamentally dependent on its physicochemical properties. An incomplete understanding of its solubility and stability can lead to failed reactions, irreproducible results, and ultimately, delays in the drug development pipeline.
This guide provides an in-depth analysis of the critical solubility and stability characteristics of this compound. The methodologies described herein are designed to be self-validating, providing researchers with the robust data needed to confidently employ this reagent in their synthetic and developmental workflows.
Core Physicochemical and Structural Characteristics
A foundational understanding begins with the compound's basic properties. These identifiers are crucial for sourcing, documentation, and analytical characterization.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 850589-44-5 | [1][5][6] |
| Molecular Formula | C₁₀H₁₁BClNO₃ | [1][5] |
| Molecular Weight | 239.46 g/mol | [1] |
| Physical Form | Solid |
Solubility Profile: A Gateway to Application
Solubility is a critical gatekeeper for the utility of any active pharmaceutical ingredient (API) or key intermediate.[7][8] It dictates the choice of reaction solvents, formulation strategies, and ultimately, bioavailability. For this compound, determining its solubility profile across a range of pharmaceutically relevant solvents and pH conditions is the first step in its practical application.
The Scientific Rationale Behind Solubility Assessment
We differentiate between two key types of solubility: kinetic and thermodynamic. Kinetic solubility measures the point of precipitation from a supersaturated solution (often from a DMSO stock), providing a rapid assessment for early-stage screening.[9] Thermodynamic (or equilibrium) solubility, the focus of this guide, defines the true saturation point of a compound in a solvent at equilibrium.[9] This value is essential for robust process development and formulation. The World Health Organization (WHO) outlines specific guidelines for determining equilibrium solubility for Biopharmaceutics Classification System (BCS) biowaivers, which serve as a gold standard for methodology.[10]
Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method
This protocol is designed to generate reliable and reproducible thermodynamic solubility data, conforming to industry best practices.
Objective: To determine the equilibrium solubility of this compound in various aqueous buffers and organic solvents.
Materials:
-
This compound
-
Aqueous Buffers: pH 1.2 (0.1 N HCl), pH 4.5 (Acetate buffer), pH 6.8 (Phosphate buffer)
-
Organic Solvents: Acetonitrile, Ethanol, Acetone, Dimethyl Sulfoxide (DMSO)
-
Calibrated Analytical Balance, pH Meter
-
Thermostatic Shaker/Incubator
-
Centrifuge and/or Syringe Filters (0.45 µm)
-
Validated High-Performance Liquid Chromatography (HPLC) system with UV detector
Methodology:
-
Preparation: Add an excess amount of solid this compound to several vials (ensuring a visible amount of undissolved solid will remain at equilibrium).
-
Solvent Addition: Add a precise volume (e.g., 2 mL) of each test solvent/buffer to the respective vials.
-
Equilibration: Seal the vials and place them in a thermostatic shaker set to a controlled temperature (e.g., 25°C or 37°C). Agitate for a sufficient duration to reach equilibrium, typically 24 to 48 hours. The system is considered at equilibrium when solubility measurements from consecutive time points are consistent.
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Separate the saturated supernatant from the undissolved solid via centrifugation or by filtering through a 0.45 µm syringe filter. This step is critical to avoid inflating the solubility measurement with suspended solid particles.
-
Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable mobile phase. Quantify the concentration of the dissolved compound using a pre-validated, stability-indicating HPLC-UV method.
-
Data Reporting: Report the solubility in mg/mL. The experiment should be performed in triplicate for each condition.[10]
Anticipated Solubility Data
While specific experimental data for this exact molecule is not publicly available, we can extrapolate based on the general behavior of phenylboronic acids. They tend to exhibit low aqueous solubility but higher solubility in organic solvents like ethers and ketones.[11][12]
| Solvent/Buffer | pH | Anticipated Solubility (mg/mL) | Rationale / Comments |
| Aqueous Buffer | 1.2 | Low | The molecule is largely neutral; solubility is driven by polarity. |
| Aqueous Buffer | 4.5 | Low | Minimal change expected as the molecule lacks easily ionizable groups in this range. |
| Aqueous Buffer | 6.8 | Low to Moderate | The boronic acid pKa (typically ~8.8 for phenylboronic acid) means it remains largely protonated.[3] |
| Ethanol | N/A | Moderate to High | Polar protic solvent capable of hydrogen bonding. |
| Acetone | N/A | Moderate to High | Polar aprotic solvent. Phenylboronic acid shows good solubility in ketones.[12] |
| DMSO | N/A | High | A powerful, polar aprotic solvent capable of dissolving a wide range of compounds. |
Visualization: Solubility Workflow
The following diagram illustrates the logical flow of the equilibrium solubility determination protocol.
Caption: Workflow for Equilibrium Solubility Determination.
Stability Profile: Ensuring Molecular Integrity
Boronic acids, while versatile, are susceptible to specific degradation pathways that must be understood and controlled.[13][14] Their stability is not only crucial for shelf-life but also for ensuring the integrity of the molecule during chemical reactions, which are often performed under heating or in the presence of acidic/basic reagents. Forced degradation studies are an essential tool, mandated by regulatory bodies like the ICH, to probe these liabilities.[15][16][17]
Key Instability Pathways for Boronic Acids
-
Dehydration to Boroxines: A primary and well-documented characteristic of boronic acids is their propensity to undergo reversible dehydration to form a trimeric anhydride known as a boroxine.[2][3][18] This equilibrium can be driven by heat and may occur in both the solid state and in solution.[19][20] While reversible, the presence of boroxine can complicate stoichiometry and reaction kinetics.
-
Oxidative Deboronation: Boronic acids can be susceptible to oxidation, particularly in biological contexts or in the presence of reactive oxygen species, leading to the cleavage of the C-B bond and formation of the corresponding phenol.[21][22][23]
-
Protodeboronation: In aqueous solutions, slow cleavage of the C-B bond can occur, replacing the boronic acid group with a hydrogen atom. This process can be accelerated under certain conditions.[22]
Visualization: The Boronic Acid-Boroxine Equilibrium
This diagram illustrates the critical equilibrium between the monomeric acid and its trimeric boroxine form.
Caption: Reversible dehydration of boronic acid to its boroxine.
Experimental Protocol: Forced Degradation Studies
This protocol outlines a systematic approach to investigating the stability of this compound under various stress conditions, as recommended by ICH guidelines.
Objective: To identify potential degradation products, elucidate degradation pathways, and establish the intrinsic stability of the molecule.
Methodology: A stability-indicating HPLC method, capable of separating the parent compound from all potential degradation products, must be developed and validated before initiating these studies. A typical goal for forced degradation is to achieve 10-15% degradation of the active ingredient.[24]
| Stress Condition | Protocol |
| Acid Hydrolysis | 1. Dissolve the compound in 0.1 N HCl. 2. Incubate at 60-80°C. 3. Sample at intervals (e.g., 2, 6, 12, 24 hours). 4. Neutralize samples before HPLC analysis. |
| Base Hydrolysis | 1. Dissolve the compound in 0.1 N NaOH. 2. Incubate at room temperature or mildly elevated temperature (e.g., 40°C), as base hydrolysis can be rapid. 3. Sample at shorter intervals (e.g., 0.5, 1, 2, 4 hours). 4. Neutralize samples before HPLC analysis. |
| Oxidation | 1. Dissolve the compound in a suitable solvent (e.g., Acetonitrile/Water). 2. Add 3-6% hydrogen peroxide (H₂O₂). 3. Incubate at room temperature. 4. Sample at intervals (e.g., 2, 6, 12, 24 hours) and analyze. |
| Thermal (Solid) | 1. Place the solid compound in a controlled temperature oven (e.g., 80°C). 2. Sample at intervals (e.g., 1, 3, 7 days). 3. Dissolve samples in a suitable solvent for HPLC analysis. |
| Photostability | 1. Expose both the solid compound and a solution to a calibrated light source (ICH Q1B conditions: overall illumination ≥ 1.2 million lux hours; integrated near UV energy ≥ 200 watt hours/square meter). 2. Protect a parallel set of samples from light as a control. 3. Analyze samples after exposure. |
Visualization: Forced Degradation Workflow
This diagram provides a high-level overview of the forced degradation study process.
Caption: Workflow for a comprehensive forced degradation study.
Conclusion: A Framework for Confident Application
The robust use of this compound in a research and development setting is contingent upon a thorough understanding of its fundamental physicochemical properties. Its solubility dictates the feasibility of its use in various solvent systems, while its stability profile informs its handling, storage, and reaction conditions. The primary stability concern for this class of compounds is the reversible dehydration to its boroxine trimer, a phenomenon that must be accounted for in quantitative applications. Forced degradation studies provide the necessary insight into its liabilities under hydrolytic, oxidative, thermal, and photolytic stress.
By implementing the systematic, self-validating protocols detailed in this guide, researchers can generate the critical data required to mitigate risks, ensure reproducibility, and accelerate the progression of their drug discovery programs.
References
- 1. This compound [myskinrecipes.com]
- 2. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 3. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. parchem.com [parchem.com]
- 6. This compound | 850589-44-5 [amp.chemicalbook.com]
- 7. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 8. pharmtech.com [pharmtech.com]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. who.int [who.int]
- 11. d-nb.info [d-nb.info]
- 12. researchgate.net [researchgate.net]
- 13. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 15. veeprho.com [veeprho.com]
- 16. rjptonline.org [rjptonline.org]
- 17. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 18. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 19. researchgate.net [researchgate.net]
- 20. iris.cnr.it [iris.cnr.it]
- 21. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 23. pnas.org [pnas.org]
- 24. biopharminternational.com [biopharminternational.com]
Methodological & Application
Application Notes & Protocols: Strategic Use of 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic Acid in Suzuki-Miyaura Cross-Coupling
Introduction: A Versatile Building Block for Modern Drug Discovery
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its reliability and functional group tolerance in forging carbon-carbon bonds.[1][2] Within the vast arsenal of available reagents, arylboronic acids are key players, and among them, highly functionalized structures offer unique advantages for constructing complex molecular architectures.
This guide focuses on 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid , a sophisticated building block of significant interest to researchers in medicinal chemistry and drug development. Its structure is notable for three key features:
-
The boronic acid group , which is the reactive handle for the Suzuki coupling.
-
The chloro substituent , which electronically modifies the aromatic ring and provides a potential secondary site for further cross-coupling or derivatization.
-
The N-cyclopropyl carboxamide group , which imparts specific steric and electronic properties, influences solubility, and can engage in crucial hydrogen bonding interactions within a biological target.
This combination makes it a valuable intermediate for synthesizing enzyme inhibitors, receptor modulators, and other bioactive compounds.[3] This document provides a deep dive into its application, grounded in the fundamental principles of the Suzuki-Miyaura reaction, and offers a robust protocol for its successful implementation.
Physicochemical Properties
A thorough understanding of a reagent's properties is critical for experimental design, handling, and storage.
| Property | Value | Source |
| CAS Number | 850589-44-5 | [4] |
| Molecular Formula | C₁₀H₁₁BClNO₃ | [4][5] |
| Molecular Weight | 239.46 g/mol | [4] |
| Appearance | Off-white to light yellow solid | [4] |
| Melting Point | 216-220 °C | [4] |
| Storage | 2-8°C, under inert atmosphere | [4] |
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Rationale
The success of a Suzuki coupling reaction hinges on the seamless operation of a palladium-based catalytic cycle. Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions. The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.
Causality in the Cycle:
-
Oxidative Addition: The cycle initiates with the active Pd(0) catalyst inserting into the carbon-halide bond of the aryl halide (Ar¹-X). This is often the rate-limiting step, particularly for less reactive aryl chlorides. The choice of a bulky, electron-rich phosphine ligand is crucial here, as it promotes the formation of a highly reactive, coordinatively unsaturated palladium species that facilitates this step.[6]
-
Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium center. For this to occur, the boronic acid must first be activated by a base. The base converts the neutral, trivalent boronic acid into a more nucleophilic, tetravalent "ate" complex (Ar²-B(OH)₃⁻).[7][8] This activation is arguably the most critical aspect of the Suzuki reaction's design, as it dramatically accelerates the transfer of the aryl group (in this case, the 3-chloro-4-(cyclopropylcarbamoyl)phenyl moiety) to the palladium.
-
Reductive Elimination: In the final step, the two coupled organic fragments (Ar¹ and Ar²) are expelled from the palladium coordination sphere, forming the new C-C bond of the biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: A Validated Starting Point
This protocol provides a robust set of starting conditions for the coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates, particularly for sterically hindered or electronically challenging partners.[6]
Reagents and Equipment
-
Boronic Acid: this compound
-
Aryl Halide: e.g., 4-Bromoanisole (as a model substrate)
-
Palladium Pre-catalyst: Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Ligand: Tri-tert-butylphosphine (P(t-Bu)₃) or a Buchwald ligand such as SPhos
-
Base: Finely powdered Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃)
-
Solvents: Anhydrous, degassed 1,4-Dioxane and Water
-
Equipment: Schlenk flask or microwave vial, magnetic stirrer, heating mantle or oil bath, inert gas line (Argon or Nitrogen), TLC plates or LC-MS for monitoring.
Recommended Reaction Parameters
| Component | Equivalents | Molarity (vs. Limiting Reagent) | Role |
| Aryl Halide | 1.0 | 0.1 - 0.2 M | Electrophile |
| Boronic Acid | 1.2 - 1.5 | - | Nucleophile Source |
| Pd Pre-catalyst | 0.01 - 0.05 (1-5 mol%) | - | Catalyst Source |
| Ligand | 0.02 - 0.10 (2-10 mol%) | - | Stabilizes & Activates Catalyst |
| Base | 2.0 - 3.0 | - | Activates Boronic Acid |
| Solvent | - | Dioxane/H₂O (4:1 to 10:1) | Reaction Medium |
Step-by-Step Procedure
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.3 equiv.), and the base (e.g., K₃PO₄, 2.5 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[8]
-
Solvent Addition: Add the degassed solvent mixture (e.g., 8 mL of Dioxane and 1 mL of Water) via syringe. Stir the resulting suspension.
-
Catalyst Addition: In a separate vial under inert gas, briefly mix the palladium pre-catalyst (e.g., Pd(OAc)₂, 0.02 equiv.) and the ligand (e.g., P(t-Bu)₃, 0.04 equiv.) in a small amount of the reaction solvent. Add this catalyst solution to the main reaction flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress periodically by TLC or LC-MS until the limiting reagent (aryl halide) is consumed.
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and wash it with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.
Caption: General experimental workflow for the Suzuki coupling protocol.
Troubleshooting Guide
Even with a robust protocol, challenges can arise. Below are common issues and field-proven solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | Inactive Catalyst: Pd(0) was not generated or was oxidized. | Ensure rigorous degassing of solvents and the reaction vessel. If using a Pd(II) source, consider a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.[8][9] |
| Inefficient Transmetalation: The boronic acid is not sufficiently activated. | Switch to a stronger base (K₃PO₄ or Cs₂CO₃). Ensure the base is finely powdered. The small amount of water in the solvent system is crucial for solubilizing the base and forming the active boronate species.[8] | |
| Poor Oxidative Addition: The aryl halide is sterically hindered or electron-rich. | Use a more electron-rich and bulky ligand (e.g., SPhos, XPhos, RuPhos) to accelerate this step.[6][9] Increase the reaction temperature. | |
| Significant Protodeboronation (Boronic acid is replaced by -H) | Harsh Basic Conditions / High Temperature: The C-B bond is cleaved before coupling. | Switch to a milder base like potassium fluoride (KF). Run the reaction at the lowest temperature that affords a reasonable rate. If the issue persists, consider converting the boronic acid to a more stable pinacol ester (BPin) derivative.[8] |
| Homocoupling of Boronic Acid (Ar²-Ar²) | Catalyst Choice / Reaction Conditions: Some catalyst systems are more prone to this side reaction. | Optimize the palladium source and ligand. In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration and disfavor homocoupling.[6] |
Conclusion
This compound is a highly effective and versatile reagent for the synthesis of complex biaryl structures via the Suzuki-Miyaura coupling. A successful outcome is not merely a matter of following steps but of understanding the underlying mechanism. By carefully selecting a synergistic combination of a high-activity palladium catalyst system, an appropriate base to ensure efficient boronate formation, and rigorously maintained inert conditions, researchers can reliably incorporate this valuable building block into their synthetic campaigns, accelerating the pace of discovery in pharmaceutical and materials science.
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. This compound [myskinrecipes.com]
- 4. This compound | 850589-44-5 [amp.chemicalbook.com]
- 5. parchem.com [parchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Substituted Biaryls
The biaryl motif is a cornerstone in modern medicinal chemistry and materials science. Its prevalence in pharmacologically active compounds and functional materials necessitates robust and versatile synthetic methodologies for its construction. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for forging carbon-carbon bonds, offering a broad functional group tolerance, mild reaction conditions, and the use of generally stable and less toxic organoboron reagents.[1][2]
This document provides a detailed guide to the application of 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid , a specialized building block of significant interest in drug discovery.[3] The presence of a chloro substituent, a cyclopropylamide group, and a boronic acid moiety on the same phenyl ring presents both opportunities for molecular diversification and specific challenges in optimizing cross-coupling reactions. These application notes will delve into the mechanistic underpinnings of the Suzuki-Miyaura reaction, offer field-proven protocols for the use of this specific boronic acid, and provide insights into overcoming potential synthetic hurdles.
Understanding the Reagent: Physicochemical Properties and Reactivity Profile
This compound is a white to off-white solid with a molecular weight of 239.46 g/mol .[4] Its structural features significantly influence its reactivity in Suzuki-Miyaura coupling.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁BClNO₃ | [4] |
| Molecular Weight | 239.46 g/mol | [4] |
| Appearance | Off-white to light yellow solid | [4] |
| Melting Point | 216-220 °C | [4] |
| Storage | 2-8°C | [4] |
The electronic nature of this boronic acid is influenced by the opposing effects of the electron-withdrawing chloro group and the amide functionality, which can have varied effects depending on the reaction conditions. The steric bulk of the cyclopropylcarbamoyl group can also play a role in the efficiency of the transmetalation step.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing any Suzuki-Miyaura coupling. The catalytic cycle is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
References
The Strategic Utility of 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic Acid in Modern Medicinal Chemistry
Introduction: A Privileged Scaffold for Kinase Inhibitor Discovery
In the landscape of contemporary drug discovery, particularly in the realm of oncology and inflammatory diseases, the development of selective kinase inhibitors remains a paramount objective. The strategic incorporation of specific structural motifs that can favorably influence a molecule's pharmacokinetic and pharmacodynamic profile is a cornerstone of modern medicinal chemistry. 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid has emerged as a highly valuable building block in this context. Its utility is primarily centered on its role as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to generate complex molecular architectures.[1] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the applications and experimental protocols involving this key intermediate. We will delve into the rationale behind its use, detailed methodologies for its application in synthesis, and the impact of its constituent functional groups on the biological activity of the resulting compounds.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a building block is critical for its effective use in synthesis. The table below summarizes the key properties of this compound.
| Property | Value | Source |
| CAS Number | 850589-44-5 | --INVALID-LINK-- |
| Molecular Formula | C₁₀H₁₁BClNO₃ | --INVALID-LINK-- |
| Molecular Weight | 239.46 g/mol | --INVALID-LINK-- |
| Appearance | Off-white to light yellow solid | --INVALID-LINK-- |
| Melting Point | 216-220 °C | --INVALID-LINK-- |
| pKa | 7.09 ± 0.17 (Predicted) | --INVALID-LINK-- |
| Storage | 2-8°C, under inert atmosphere | --INVALID-LINK-- |
Handling and Storage Considerations: this compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere, such as argon or nitrogen, at the recommended temperature to prevent degradation.
The Role of Key Structural Motifs
The utility of this compound as a building block is not merely due to its boronic acid functionality, which enables versatile carbon-carbon bond formation. The chloro and cyclopropylcarbamoyl substituents play crucial roles in modulating the properties of the final drug candidates.
The "Magic" Chloro Substituent
The introduction of a chlorine atom into a drug candidate can have profound effects on its biological activity and pharmacokinetic properties, an observation sometimes referred to as the "magic chloro" effect.[2] Key contributions of the chloro group include:
-
Enhanced Potency: The chlorine atom can engage in favorable interactions, such as halogen bonding, within the target protein's binding pocket, leading to a significant increase in potency.[3]
-
Modulation of Physicochemical Properties: Chlorine substitution can increase lipophilicity, which can influence cell permeability and oral absorption.[4]
-
Metabolic Stability: The presence of a chlorine atom can block sites of metabolic oxidation, thereby increasing the metabolic stability and in vivo half-life of the drug.[4]
The Versatile Cyclopropyl Group
The cyclopropyl ring is an increasingly popular motif in medicinal chemistry due to its unique conformational and electronic properties.[5][6] Its incorporation can lead to several advantages:
-
Increased Potency and Selectivity: The rigid, three-dimensional nature of the cyclopropyl group can lock the molecule into a bioactive conformation, enhancing its binding affinity and selectivity for the target.[7]
-
Improved Metabolic Stability: The cyclopropyl group is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.[7]
-
Enhanced Solubility and Permeability: The introduction of a cyclopropyl group can favorably impact a molecule's solubility and permeability by disrupting planarity and reducing intermolecular stacking.
Application in Kinase Inhibitor Synthesis: A Case Study
A prime example of the application of this compound is in the synthesis of pyrazolyl-urea derivatives as potent kinase inhibitors. These compounds have shown promise in the treatment of various cancers.
Experimental Protocol: Suzuki-Miyaura Coupling
The following protocol is adapted from a patented synthesis of a pyrazolyl-urea based kinase inhibitor. This reaction couples this compound with 4-bromo-1H-pyrazole.
Reaction Scheme:
A representative Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
4-bromo-1H-pyrazole (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Sodium carbonate (Na₂CO₃) (3.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, 4-bromo-1H-pyrazole, and sodium carbonate.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio to the flask via syringe.
-
Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired bi-aryl compound.
Rationale for Experimental Choices:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for Suzuki-Miyaura couplings.
-
Base: Sodium carbonate is a crucial component that activates the boronic acid for transmetalation.[8]
-
Solvent System: The mixture of dioxane and water provides a suitable medium for dissolving both the organic and inorganic reagents. Degassing the water is important to prevent oxidation of the palladium catalyst.
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen, which can lead to catalyst deactivation. Therefore, maintaining an inert atmosphere is critical for reaction efficiency.
Visualizing the Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a strategically important building block in medicinal chemistry, offering a reliable and efficient means to synthesize complex molecules with desirable pharmacological properties. The presence of the chloro and cyclopropylcarbamoyl moieties provides medicinal chemists with powerful tools to fine-tune the potency, selectivity, and pharmacokinetic profiles of drug candidates. The detailed protocols and mechanistic insights provided in this application note are intended to empower researchers to effectively utilize this versatile reagent in their drug discovery endeavors, ultimately contributing to the development of novel therapeutics.
References
- 1. CN110105287B - Synthesis process of pyraclostrobin - Google Patents [patents.google.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry | Semantic Scholar [semanticscholar.org]
- 5. Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Application of 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic Acid in the Synthesis of Novel Kinase Inhibitors
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of Substituted Phenylboronic Acids in Modern Kinase Inhibitor Design
In the landscape of targeted cancer therapy, protein kinases have emerged as one of the most critical classes of drug targets. Their dysregulation is a hallmark of numerous malignancies, driving uncontrolled cell proliferation, survival, and metastasis. The development of small molecule kinase inhibitors has revolutionized cancer treatment, and the pursuit of novel scaffolds with improved potency, selectivity, and pharmacokinetic profiles is a continuous endeavor in medicinal chemistry.
Within this context, 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid has garnered significant attention as a versatile and highly valuable building block in the synthesis of next-generation kinase inhibitors. Its unique structural features—a chloro substituent, a cyclopropylcarbamoyl moiety, and a reactive boronic acid group—offer a compelling combination of attributes for constructing complex molecular architectures with potent biological activity. This technical guide provides an in-depth exploration of the application of this reagent, focusing on its role in the synthesis of inhibitors targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4), a key mediator in inflammatory and oncogenic signaling pathways.
Physicochemical Properties and Strategic Advantages
The utility of this compound in kinase inhibitor synthesis is rooted in its distinct chemical properties.
| Property | Value | Reference |
| Molecular Formula | C10H11BClNO3 | [1][2] |
| Molecular Weight | 239.46 g/mol | [1] |
| CAS Number | 850589-44-5 | [1][2] |
| Appearance | Off-white to light yellow solid | [3] |
| Melting Point | 216-220 °C | [3] |
The strategic advantages conferred by its structure are multifaceted:
-
The Boronic Acid Moiety : This functional group is the cornerstone of its utility, serving as a key reactant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[4] This reaction is one of the most powerful and widely used methods for the formation of C-C bonds in modern organic synthesis, prized for its mild reaction conditions, functional group tolerance, and commercial availability of a vast array of coupling partners.[5][6]
-
The Chloro Substituent : The presence of a chlorine atom on the phenyl ring influences the electronic properties of the molecule and can provide an additional vector for interaction with the target kinase. Halogen bonding is increasingly recognized as a significant non-covalent interaction in drug-receptor binding, potentially enhancing affinity and selectivity.
-
The Cyclopropylcarbamoyl Group : This amide-containing substituent offers several benefits. The cyclopropyl group is a bioisostere for larger, more flexible alkyl groups and can impart favorable metabolic stability and conformational rigidity. The amide linkage provides a hydrogen bond donor and acceptor, which can be crucial for anchoring the inhibitor within the ATP-binding pocket of the target kinase.
Application in the Synthesis of IRAK-4 Inhibitors: A Case Study
Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) is a serine/threonine kinase that plays a central role in the innate immune system.[1][7] It is a critical downstream component of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R), and its activation leads to the production of pro-inflammatory cytokines through the NF-κB and MAPK signaling pathways.[8][9] Dysregulation of the IRAK-4 signaling pathway has been implicated in a variety of inflammatory diseases and cancers, particularly hematological malignancies such as myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[2][3][4][10][11] Consequently, IRAK-4 has emerged as a high-priority target for the development of novel anti-inflammatory and anti-cancer therapeutics.
The synthesis of potent and selective IRAK-4 inhibitors often involves the construction of a core scaffold that is subsequently elaborated with various substituents to optimize binding affinity and pharmacokinetic properties. The Suzuki-Miyaura coupling is a frequently employed strategy in this process, and this compound represents an ideal coupling partner for introducing a key pharmacophoric element.
Illustrative Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of an IRAK-4 inhibitor utilizing a Suzuki-Miyaura coupling reaction.
References
- 1. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paralog-specific signaling by IRAK1/4 maintains MyD88-independent functions in MDS/AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. U2AF1 mutations induce oncogenic IRAK4 isoforms and activate innate immune pathways in myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting IRAK1/4 in Myelodysplastic Syndromes - Daniel Starczynowski [grantome.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer [frontiersin.org]
- 8. tandfonline.com [tandfonline.com]
- 9. IRAK4 signaling drives resistance to checkpoint immunotherapy in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 11. ashpublications.org [ashpublications.org]
experimental setup for reactions involving 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid
An In-Depth Guide to the Application of 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic Acid in Cross-Coupling Reactions
Abstract
This comprehensive application note provides researchers, chemists, and drug development professionals with a detailed guide to the effective use of this compound (CAS No. 850589-44-5) in synthetic organic chemistry. The focus is on its application in Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern C-C bond formation. This document elucidates the compound's unique structural attributes, provides validated protocols for its use, offers insights into reaction optimization, and outlines robust troubleshooting strategies. The methodologies described herein are designed to be self-validating, ensuring reproducibility and high-yield synthesis of complex biaryl structures critical to pharmaceutical and materials science research.
Compound Profile and Strategic Considerations
This compound is a specialized building block designed for creating complex molecular architectures.[1][2][3] Its utility is primarily centered on the Suzuki-Miyaura reaction, which enables the formation of a carbon-carbon bond between the boronic acid's phenyl ring and a suitable aryl or heteroaryl halide/triflate.[4]
Molecular Structure and Key Features:
-
CAS Number: 850589-44-5
-
Molecular Formula: C₁₀H₁₁BClNO₃
-
Molecular Weight: 239.46 g/mol [2]
The reactivity and application of this molecule are dictated by the interplay of its three key functional groups:
-
The Boronic Acid [-B(OH)₂]: This is the reactive center for the Suzuki-Miyaura coupling. It participates in the crucial transmetalation step of the catalytic cycle, transferring its aryl group to the palladium center.[4] Boronic acids are generally favored for their stability, low toxicity, and commercial availability.[5]
-
The ortho-Chloro Substituent: The chlorine atom positioned ortho to the boronic acid exerts a significant electronic and steric influence. As an electron-withdrawing group, it can modulate the electronics of the phenyl ring. While electron-deficient boronic acids can sometimes exhibit slower rates of transmetalation, the choice of appropriate ligands and bases can overcome this.[6][7] Furthermore, ortho substituents can lead to the formation of atropisomers if rotation around the newly formed biaryl bond is hindered.[8][9]
-
The meta-Cyclopropylcarbamoyl Moiety: This functional group, comprising a stable amide linkage and a cyclopropyl ring, is highly relevant in medicinal chemistry. The cyclopropyl group is a bioisostere for other functionalities and can introduce conformational rigidity, which is often desirable for optimizing ligand-receptor binding.[10][11] The amide group is generally stable under Suzuki-Miyaura conditions, making this reagent compatible with late-stage functionalization strategies in complex syntheses.[12]
Essential Prerequisites: Storage, Handling, and Safety
The successful application of any boronic acid begins with its proper handling and storage. Neglecting these steps can lead to reagent decomposition and failed reactions.
Storage: Arylboronic acids are sensitive to air and moisture.[13] They have a propensity to undergo dehydration to form cyclic anhydride trimers known as boroxines.[14][15] While often still reactive, the presence of boroxines complicates stoichiometry.
-
Recommendation: Store this compound under an inert atmosphere (Argon or Nitrogen) in a tightly sealed container. For long-term storage, refrigeration (2-8°C) in a desiccator is advised.[13]
Handling:
-
Always handle the solid reagent in a location with minimal humidity or in a glove box.
-
Avoid dust formation. Use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[16][17]
-
Consult the Safety Data Sheet (SDS) for specific hazard information, which may include skin, eye, and respiratory irritation.[16][18][19]
Incompatible Materials:
Core Application: Suzuki-Miyaura Cross-Coupling Protocol
This section provides a robust, generalized protocol for the coupling of this compound with an aryl bromide. This protocol serves as an excellent starting point for a wide range of substrates.
General Reaction Scheme
Caption: Generalized Suzuki-Miyaura reaction scheme.
Detailed Step-by-Step Methodology
Materials & Equipment:
-
Oven-dried reaction vial (e.g., microwave vial) or Schlenk flask with a magnetic stir bar.
-
This compound (1.2 equiv).
-
Aryl Halide (e.g., 4-Bromoanisole) (1.0 equiv, limiting reagent).
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂) (2-5 mol%).
-
Base (e.g., K₂CO₃, finely powdered) (2.0-3.0 equiv).
-
Anhydrous, degassed solvents (e.g., 1,4-Dioxane and Water, 4:1 v/v).
-
Inert gas supply (Argon or Nitrogen).
-
Standard laboratory glassware for work-up and purification.
Procedure:
-
Vial Preparation: To a dry reaction vial containing a stir bar, add this compound, the aryl halide, the base, and the palladium catalyst.[7][21]
-
Inerting: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere. An active flow of inert gas should be maintained.
-
Solvent Addition: Using a gas-tight syringe, add the degassed solvent system (e.g., 4:1 Dioxane/H₂O) to achieve a final concentration of 0.1-0.2 M with respect to the limiting aryl halide.[7]
-
Reaction Execution: Place the sealed vial in a preheated oil bath or heating block set to the desired temperature (typically 80–110 °C). Stir the mixture vigorously.[6]
-
Monitoring: Monitor the reaction's progress periodically. Withdraw a small aliquot via syringe, quench it with water, extract with ethyl acetate, and analyze the organic layer by TLC or LC-MS to check for the disappearance of the limiting reagent.[6][22][23]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and transfer to a separatory funnel. Wash sequentially with water and then brine.[7]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to afford the pure biaryl product.[24]
Scientific Rationale and Optimization Strategies
Achieving high yields and purity requires a rational approach to selecting reaction parameters. The choices are interdependent and should be optimized for each specific substrate pairing.
Parameter Selection Table
| Parameter | Common Choices | Rationale & Expert Insights |
| Palladium Source | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃, Buchwald Precatalysts (e.g., XPhos Pd G3) | Pd(dppf)Cl₂ is a robust, air-stable Pd(II) precatalyst suitable for a broad range of substrates. For less reactive aryl chlorides, more active Pd(0) sources or specialized catalysts with bulky, electron-rich ligands (e.g., Buchwald systems) are often required to facilitate the rate-limiting oxidative addition step.[4][25] |
| Ligand | PPh₃, dppf, Buchwald Ligands (SPhos, XPhos), P(t-Bu)₃ | The ligand stabilizes the palladium center and modulates its reactivity. For electron-deficient boronic acids or challenging couplings, electron-rich and bulky phosphine ligands are known to accelerate both oxidative addition and reductive elimination steps.[7] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF | The base is critical for activating the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation.[7] For this specific boronic acid, a moderately strong base like K₂CO₃ or K₃PO₄ is a good starting point. Stronger bases like Cs₂CO₃ can be beneficial but may also increase the risk of side reactions like protodeboronation.[7] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, THF, DMF | A biphasic system like Dioxane/H₂O is common. Water helps solubilize the inorganic base and facilitates boronate formation.[7] Anhydrous conditions with a soluble organic base may be necessary if either substrate is sensitive to hydrolysis. |
| Temperature | 80 - 120 °C | Higher temperatures generally increase reaction rates but can also accelerate catalyst decomposition and protodeboronation of the boronic acid.[7] Microwave heating can sometimes be used to shorten reaction times dramatically.[26][27] |
Troubleshooting Common Issues
| Problem | Likely Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized). 2. Insufficiently strong base. 3. Oxidative addition is too slow (if using an aryl chloride). | 1. Ensure rigorous degassing; use a fresh catalyst or a robust precatalyst.[7] 2. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).[6] 3. Switch to a more active catalyst system with a bulky, electron-rich ligand (e.g., XPhos or SPhos). Increase temperature.[7] |
| Protodeboronation | 1. Boronic acid instability under reaction conditions (excessive heat or base). 2. Presence of excess water. | 1. Use a milder base (e.g., KF). Lower the reaction temperature.[7] 2. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) prior to coupling.[5][7] |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Improve degassing technique. Purge the flask and solvents thoroughly with inert gas for a longer duration.[6] |
| Poor Product Recovery | Product may be partially soluble in the aqueous phase during work-up. | Perform multiple extractions (3x) from the aqueous layer. If the product is very polar, consider a back-extraction or use a different work-up solvent. |
Visualizing the Process: Workflows and Mechanisms
Visual diagrams provide a clear conceptual framework for both the underlying chemistry and the practical laboratory workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.[4]
Caption: Experimental workflow from setup to purification.
Conclusion
This compound is a versatile and valuable reagent for the synthesis of complex biaryl compounds. Its successful application hinges on a clear understanding of its chemical properties, adherence to proper handling protocols, and the rational selection of catalytic conditions. The protocols and optimization strategies detailed in this guide provide a solid foundation for researchers to confidently and efficiently incorporate this building block into their synthetic programs, accelerating the discovery and development of novel chemical entities.
References
- 1. This compound | 850589-44-5 [amp.chemicalbook.com]
- 2. This compound [myskinrecipes.com]
- 3. parchem.com [parchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. audreyli.com [audreyli.com]
- 11. benchchem.com [benchchem.com]
- 12. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. cdhfinechemical.com [cdhfinechemical.com]
- 17. tcichemicals.com [tcichemicals.com]
- 18. 3-CHLORO-4-(N-BENZYLCARBAMOYL)PHENYLBORONIC ACID - Safety Data Sheet [chemicalbook.com]
- 19. 3-Chloro-4-(N-tert-butylcarbamoyl)phenylboronic acid [cymitquimica.com]
- 20. laballey.com [laballey.com]
- 21. benchchem.com [benchchem.com]
- 22. shoko-sc.co.jp [shoko-sc.co.jp]
- 23. benchchem.com [benchchem.com]
- 24. home.sandiego.edu [home.sandiego.edu]
- 25. researchgate.net [researchgate.net]
- 26. organic-synthesis.com [organic-synthesis.com]
- 27. mdpi.com [mdpi.com]
Application Note: Quantitative Analysis of 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid
Introduction
3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid is a key building block in modern medicinal chemistry, notable for its role in the synthesis of complex pharmaceutical agents. Its precise quantification is paramount throughout the drug development lifecycle, from ensuring the purity of the active pharmaceutical ingredient (API) to monitoring its stability in formulated products. This application note provides a comprehensive guide to the robust and validated analytical methods for the accurate quantification of this compound, designed for researchers, scientists, and drug development professionals.
The inherent reactivity of the boronic acid moiety, particularly its propensity to form boroxines (anhydrides) and its interactions with diols, presents unique analytical challenges.[1] Therefore, the selection of an appropriate analytical technique is critical and must be guided by the specific requirements of the analysis, such as the expected concentration range, the complexity of the sample matrix, and the desired level of sensitivity and selectivity. This document details two primary analytical approaches: High-Performance Liquid Chromatography (HPLC) for routine quality control and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for trace-level analysis and impurity profiling. Additionally, the application of Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and purity assessment is discussed.
All methodologies presented are grounded in the principles of scientific integrity and are designed to be self-validating systems, adhering to the guidelines set forth by the International Council for Harmonisation (ICH), specifically ICH Q2(R1) for the validation of analytical procedures.[2][3][4]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the analyte is fundamental to developing effective analytical methods.
| Property | Value | Source |
| Chemical Formula | C10H11BClNO3 | [5] |
| Molecular Weight | 239.46 g/mol | [5] |
| CAS Number | 850589-44-5 | [5][6] |
| Appearance | Off-white to white solid | N/A |
| Solubility | Soluble in organic solvents such as methanol, acetonitrile, and DMSO. Limited solubility in water. | N/A |
I. High-Performance Liquid Chromatography (HPLC-UV) for Assay and Purity
Reverse-phase HPLC with UV detection is the workhorse method for the routine quantification of this compound in bulk drug substances and formulated products. The method's robustness, reproducibility, and cost-effectiveness make it ideal for quality control environments.
Causality Behind Experimental Choices
The selection of a C18 stationary phase is based on its hydrophobicity, which provides good retention for the moderately polar analyte.[7] The mobile phase, a mixture of an acidic aqueous buffer and an organic modifier, is crucial for achieving symmetrical peak shapes and preventing secondary interactions with residual silanols on the silica support. The acidic pH suppresses the ionization of the boronic acid group, leading to better retention and peak shape. UV detection is suitable due to the presence of a chromophore in the molecule, allowing for sensitive detection at an appropriate wavelength.
Experimental Workflow Diagram
Caption: HPLC-UV analysis workflow for quantification.
Detailed Protocol
1. Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[7]
-
Analytical balance, volumetric flasks, and pipettes.
-
HPLC grade acetonitrile and methanol.
-
Reagent grade phosphoric acid and water.
-
Reference standard of this compound (purity >99%).
-
Sample containing this compound.
2. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
3. Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the diluent to cover the expected concentration range of the sample (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Accurately weigh an amount of the sample expected to contain approximately 25 mg of the analyte and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Further dilute as necessary to fall within the calibration range.
4. Method Validation (as per ICH Q2(R1)): [2][3][4]
-
Specificity: Analyze a blank (diluent), a placebo (if applicable), the reference standard, and the sample solution. The analyte peak should be well-resolved from any other peaks. Forced degradation studies should be performed to demonstrate specificity against potential degradation products.[8][9][10]
-
Linearity: Analyze the calibration standards in triplicate. Plot the peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo or a known sample with the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal sample concentration). The recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-assay precision): Analyze six replicate preparations of the sample solution at 100% of the test concentration. The relative standard deviation (RSD) should be ≤ 2.0%.
-
Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary critical method parameters (e.g., mobile phase composition, pH, flow rate, column temperature) and assess the impact on the results.
II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis
For the quantification of trace levels of this compound, such as in impurity profiling or pharmacokinetic studies, LC-MS/MS offers superior sensitivity and selectivity.[11][12][13][14]
Rationale for LC-MS/MS
The high selectivity of tandem mass spectrometry, particularly in Multiple Reaction Monitoring (MRM) mode, allows for the detection of the analyte in complex matrices with minimal interference.[13] This is crucial when dealing with low concentrations where co-eluting impurities could interfere with UV detection. Electrospray ionization (ESI) is a suitable ionization technique for this moderately polar molecule.
Experimental Workflow Diagram
Caption: LC-MS/MS analysis workflow for trace quantification.
Detailed Protocol
1. Instrumentation and Materials:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an ESI source.
-
LC system and column as described for the HPLC method.
-
Internal standard (IS): A structurally similar compound, preferably a stable isotope-labeled analog of the analyte.
2. LC and MS Conditions:
| Parameter | Condition |
| LC Conditions | As per the HPLC method, potentially with a faster gradient for higher throughput. |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Ion Mode (to be optimized) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M-H]⁻ or [M+H]⁺ (to be determined by infusion of a standard solution) |
| Product Ions (Q3) | At least two characteristic fragment ions (to be determined by product ion scan) |
| Collision Energy | To be optimized for each MRM transition |
3. Sample Preparation:
-
Sample preparation will be matrix-dependent. For biological samples, protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary. For drug substance or product, simple dilution may suffice.
-
An internal standard should be added at a fixed concentration to all samples and standards to correct for matrix effects and variations in instrument response.
4. Method Validation:
-
The validation parameters are similar to those for the HPLC method, with a focus on matrix effects, which can be significant in LC-MS/MS analysis.
-
Matrix Effect: Assessed by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution.
-
Recovery: The extraction efficiency of the sample preparation method.
III. Quantitative ¹¹B Nuclear Magnetic Resonance (qNMR) Spectroscopy
For the absolute quantification of this compound without the need for a specific reference standard of the analyte itself, quantitative ¹¹B NMR (qNMR) can be a powerful tool.[15][16][17][18][19]
Principle of qNMR
qNMR relies on the principle that the integrated signal intensity of a nucleus in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal. By using a certified internal standard of known concentration and purity, the concentration of the analyte can be accurately determined. ¹¹B NMR is particularly useful for boron-containing compounds.[15][16][17][18][19]
Detailed Protocol
1. Instrumentation and Materials:
-
High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a boron-observe probe.
-
NMR tubes.
-
Deuterated solvent (e.g., DMSO-d₆).
-
Certified internal standard (e.g., boric acid, triphenyl phosphate).
2. Experimental Parameters:
-
Pulse Sequence: A simple one-pulse experiment with a sufficiently long relaxation delay (D1) to ensure full relaxation of the nuclei (typically 5-7 times the longest T₁).
-
Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio.
-
Integration: The signals of the analyte and the internal standard are carefully integrated.
3. Calculation: The concentration of the analyte is calculated using the following equation:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / V)
Where:
-
C = concentration
-
I = integral value
-
N = number of nuclei per molecule contributing to the signal
-
MW = molecular weight
-
m = mass
-
V = volume
-
IS = internal standard
Summary of Method Validation Parameters
The following table summarizes the typical acceptance criteria for the validation of the described analytical methods, in accordance with ICH Q2(R1) guidelines.[2][3][4]
| Validation Parameter | HPLC-UV | LC-MS/MS | qNMR |
| Specificity | Well-resolved peaks, no interference | No interfering peaks at the MRM transition | Distinct, well-resolved signals |
| Linearity (r²) | ≥ 0.999 | ≥ 0.995 | N/A (single point calibration) |
| Accuracy (% Recovery) | 98.0 - 102.0% | 85.0 - 115.0% (matrix dependent) | 98.0 - 102.0% |
| Precision (% RSD) | ≤ 2.0% | ≤ 15.0% | ≤ 2.0% |
| LOQ | Typically µg/mL range | Typically pg/mL to ng/mL range | Typically mg/mL range |
| Robustness | No significant impact on results | No significant impact on results | N/A |
Conclusion
The choice of an analytical method for the quantification of this compound is dictated by the specific analytical needs. For routine quality control, a validated HPLC-UV method provides a robust and reliable solution. For trace-level quantification in complex matrices, LC-MS/MS is the method of choice due to its superior sensitivity and selectivity. qNMR offers a valuable alternative for absolute quantification and as a reference method. The protocols and validation guidelines presented in this application note provide a solid foundation for establishing accurate and reliable analytical procedures for this important pharmaceutical intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. parchem.com [parchem.com]
- 7. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]
- 8. Forced Degradation Studies - STEMart [ste-mart.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. biomedres.us [biomedres.us]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor | Semantic Scholar [semanticscholar.org]
- 13. sciex.com [sciex.com]
- 14. scirp.org [scirp.org]
- 15. Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides - Analyst (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. par.nsf.gov [par.nsf.gov]
- 19. researchgate.net [researchgate.net]
safety and handling procedures for 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid
Application Notes & Protocols: 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid
Technical Foreword
These application notes provide a detailed guide for the safe handling, storage, and use of this compound (CAS No. 850589-44-5). While specific hazard data for this compound is limited, the protocols herein are built upon established principles for handling substituted arylboronic acids, a class of compounds widely used in synthetic chemistry.[1][2] The guidance is grounded in a risk-based approach, treating the compound as potentially hazardous based on the known properties of its chemical class. All procedures must be conducted with the understanding that this is a research chemical with an incompletely characterized toxicological profile. Researchers are required to consult the specific Safety Data Sheet (SDS) provided by their supplier and perform a comprehensive risk assessment before commencing any work.[3]
Hazard Identification and Risk Assessment
Based on analogous compounds, this compound should be handled as a substance that is harmful if swallowed and can cause skin, eye, and respiratory tract irritation.[4][5][6][7][8] Arylboronic acids as a class have been found to be weakly mutagenic in some microbial assays, warranting careful handling to minimize exposure.[9]
Table 1: GHS Classification (Inferred from Analogous Compounds)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[5][7] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[5][8] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[5][8] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[4][5] |
Scientist's Note: The primary risks associated with this compound are exposure to the solid dust during weighing and transfer, and contact with solutions during reaction setup and workup. The protocols outlined below are designed to mitigate these specific risks through a combination of engineering controls and personal protective equipment.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety is essential. Engineering controls are the primary line of defense, supplemented by appropriate PPE.
Engineering Controls
-
Chemical Fume Hood: All manipulations of the solid compound and its solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[3]
-
Ventilation: Ensure the laboratory has adequate general ventilation.[4]
-
Safety Stations: An eyewash station and safety shower must be readily accessible and located in close proximity to the workstation.[3]
Personal Protective Equipment (PPE)
A comprehensive suite of PPE is mandatory to prevent exposure.[10][11]
-
Eye Protection: Chemical safety goggles or a full-face shield are required.[3][10]
-
Hand Protection: Chemically resistant nitrile gloves should be worn. Gloves must be inspected before use and changed immediately if contamination is suspected.[3][10]
-
Body Protection: A flame-resistant lab coat, fully buttoned, must be worn over long pants and closed-toe shoes.[10][11]
-
Respiratory Protection: When handling the solid compound outside of a glovebox, a NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required to prevent inhalation of fine particles.[4][10]
Storage and Stability
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area, preferably refrigerated (2-8°C).[4][5] The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[12]
-
Stability: Boronic acids are prone to dehydration, forming cyclic trimer anhydrides known as boroxines.[13] They are also susceptible to oxidation and protodeboronation, especially under basic conditions or in the presence of heat.[1][14][15] Avoid contact with strong oxidizing agents, strong acids, and strong bases during storage.[12]
-
Hygroscopicity: The compound may be hygroscopic; exposure to moist air should be minimized.[12][16]
Application Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides an example of using this compound in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a common application for this class of reagents.[17][18]
Reagents and Equipment
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Anhydrous solvent (e.g., Dioxane/Water mixture, Toluene, or DMF)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Step-by-Step Experimental Procedure
-
Reaction Setup: Place an oven-dried Schlenk flask containing a magnetic stir bar under an inert atmosphere of argon or nitrogen.
-
Addition of Reagents: To the flask, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), the base (e.g., K₂CO₃, 2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv.).
-
Scientist's Note: All solids should be weighed quickly to minimize air exposure. Adding reagents under a positive flow of inert gas is crucial to prevent catalyst deactivation and boronic acid degradation.
-
-
Solvent Addition: Add the degassed solvent system (e.g., 5:1 Dioxane/Water) via cannula or syringe. The reaction mixture should be thoroughly sparged with the inert gas for 10-15 minutes.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Maintain a positive pressure of inert gas throughout the reaction.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting starting material is consumed.[21]
-
Quenching: Once the reaction is complete, cool the flask to room temperature. Cautiously quench the reaction by adding water.[22]
-
Safety Insight: The quench step terminates the catalytic cycle. If the reaction was performed at a high temperature, adding a cool aqueous solution can be exothermic; an ice bath should be kept on standby.[22]
-
-
Aqueous Workup: Transfer the mixture to a separatory funnel. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Concentrate the dried organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Emergency Procedures
-
Spills: Evacuate the area. For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it into a labeled, sealed container for hazardous waste disposal.[3][4] Decontaminate the area with soap and water.
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing.[4] Seek medical attention if irritation persists.[5][6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4][5] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4][5]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water.[4] Seek immediate medical attention.
Waste Disposal
-
Chemical Waste: All waste containing this compound, including contaminated PPE, reaction residues, and purification solvents, must be treated as hazardous waste.[3]
-
Containers: Collect waste in clearly labeled, compatible containers.[24][25] Do not mix boronic acid waste with incompatible materials. Boron compounds can be harmful to wildlife and should not be released into the environment.[26]
-
Disposal Protocol: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's environmental health and safety (EHS) department for specific guidelines.[24][25][27]
References
- 1. Boronic Acids and Derivatives - Amerigo Scientific [amerigoscientific.com]
- 2. Page loading... [guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. aaronchem.com [aaronchem.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. fishersci.com [fishersci.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. assets.thermofisher.com [assets.thermofisher.com]
- 17. Boronic acid - Wikipedia [en.wikipedia.org]
- 18. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. benchchem.com [benchchem.com]
- 22. chem.rochester.edu [chem.rochester.edu]
- 23. researchgate.net [researchgate.net]
- 24. rtong.people.ust.hk [rtong.people.ust.hk]
- 25. pfw.edu [pfw.edu]
- 26. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 27. nanolsi.kanazawa-u.ac.jp [nanolsi.kanazawa-u.ac.jp]
Application Notes and Protocols: 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid in Targeted Protein Degradation
Introduction: A Novel Scaffold for PROTAC Development
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable."[1][2] At the heart of this approach are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[3][4][5] A PROTAC consists of two key ligands—one that binds to a POI and another that recruits an E3 ubiquitin ligase—connected by a chemical linker.[6] This induced proximity within the cell triggers the ubiquitination and subsequent degradation of the target protein by the proteasome.[5]
The discovery and optimization of novel ligands for both POIs and E3 ligases are critical drivers of innovation in the TPD field. This guide focuses on 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid , a versatile chemical entity poised for application in PROTAC synthesis. Boronic acids are recognized for their unique chemical properties and have been successfully incorporated into approved drugs, most notably as proteasome inhibitors.[7][8] In the context of PROTACs, the phenylboronic acid motif offers a reactive handle for chemical modification and potential interaction with protein targets.[3][9]
This document provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate and utilize this compound as a foundational building block in a TPD research program. We present detailed protocols for characterizing its binding properties, incorporating it into a PROTAC molecule, and validating the biological activity of the resulting degrader.
Part 1: Foundational Workflow for PROTAC Development
The successful development of a PROTAC is a systematic process that begins with ligand identification and culminates in the validation of targeted degradation in a cellular context. The workflow presented here outlines the critical stages for assessing the potential of a novel chemical scaffold like this compound.
Caption: High-level workflow for developing a PROTAC using a novel ligand.
Part 2: Ligand Binding Characterization
Before embarking on the synthesis of a full PROTAC molecule, it is imperative to confirm that this compound binds to the intended Protein of Interest (POI). Biophysical assays are essential for this initial validation and for quantifying the binding affinity.
Protocol 1: Surface Plasmon Resonance (SPR) for Binary Interaction Analysis
SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity (equilibrium dissociation constant, KD).
Objective: To determine if and with what affinity this compound binds to a purified POI.
Materials:
-
Purified recombinant POI (with an appropriate tag, e.g., His-tag, for immobilization).
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5 chip for amine coupling, or a Ni-NTA chip for His-tagged proteins).
-
Immobilization reagents (e.g., EDC/NHS for amine coupling).
-
This compound (as the analyte).
-
Running buffer (e.g., HBS-EP+).
-
Regeneration solution.
Methodology:
-
Chip Preparation and Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the surface of the experimental flow cell using a fresh 1:1 mixture of EDC and NHS.
-
Inject the purified POI over the activated surface to achieve the desired immobilization level. Use a reference flow cell that is activated and deactivated to serve as a control for non-specific binding.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Analyte Titration:
-
Prepare a serial dilution of this compound in running buffer. A typical concentration range might be from 100 µM down to low nM, depending on the expected affinity.
-
Inject the different concentrations of the analyte over both the POI-immobilized and reference flow cells. Include several buffer-only injections (blanks) for double referencing.
-
Allow for a sufficient association time to approach equilibrium, followed by a dissociation phase where only running buffer flows over the chip.
-
-
Surface Regeneration:
-
After each analyte injection cycle, inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection. The choice of regeneration solution must be optimized to ensure complete removal of the analyte without denaturing the immobilized POI.
-
-
Data Analysis:
-
Subtract the signal from the reference flow cell and the buffer blanks from the experimental flow cell data.
-
Fit the resulting sensorgrams to an appropriate binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[10]
-
Part 3: PROTAC Synthesis
Once binding to the POI is confirmed, the next step is to synthesize the PROTAC molecule. This involves conjugating the POI ligand (this compound) to a known E3 ligase ligand via a chemical linker. The choice of E3 ligase (e.g., Cereblon (CRBN) or von Hippel-Lindau (VHL)) and the nature of the linker are critical design considerations that significantly impact PROTAC efficacy.[11][12]
The following is a representative synthetic strategy. Note that the boronic acid is often protected as a pinacol ester during synthesis to prevent unwanted side reactions.
Caption: A generalized synthetic route for creating a PROTAC molecule.
Part 4: Biological Characterization of the PROTAC
With the synthesized PROTAC in hand, a series of cellular and biochemical assays are required to validate its mechanism of action and efficacy.
Protocol 2: In-Cell Ternary Complex Formation Assay (NanoBRET™)
A key step in the PROTAC mechanism is the formation of a ternary complex between the POI, the PROTAC, and the E3 ligase. The NanoBRET™ assay is a proximity-based method that can measure this interaction within live cells.
Objective: To confirm that the synthesized PROTAC induces the formation of a [POI]-[PROTAC]-[E3 Ligase] complex in a cellular environment.
Materials:
-
HEK293 cells (or another suitable cell line).
-
Plasmid encoding the POI fused to NanoLuc® luciferase (donor).
-
Plasmid encoding the E3 ligase (e.g., VHL or CRBN) fused to HaloTag® (acceptor).
-
Transfection reagent.
-
HaloTag® NanoBRET® 618 Ligand (substrate for the acceptor).
-
Nano-Glo® Live Cell Substrate (for the donor).
-
PROTAC compound.
-
Proteasome inhibitor (e.g., MG132) to distinguish complex formation from degradation.
Methodology: [10]
-
Cell Plating and Transfection:
-
Seed HEK293 cells in a 96-well plate.
-
Co-transfect the cells with the NanoLuc®-POI and HaloTag®-E3 ligase plasmids at an optimized ratio.
-
-
Compound Treatment:
-
24 hours post-transfection, add the HaloTag® NanoBRET® 618 Ligand to the cells and incubate.
-
Prepare serial dilutions of the PROTAC. To isolate the measurement of complex formation, pre-treat a parallel set of wells with a proteasome inhibitor (e.g., MG132) for 2-4 hours before adding the PROTAC.
-
Add the PROTAC dilutions to the cells and incubate for the desired time.
-
-
Signal Detection:
-
Add the Nano-Glo® Live Cell Substrate to all wells.
-
Immediately measure both the donor (NanoLuc®) and acceptor (HaloTag® 618) emission signals using a plate reader equipped for BRET measurements.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (Acceptor Signal / Donor Signal).
-
Plot the NanoBRET™ ratio against the PROTAC concentration. A bell-shaped curve is often observed, which is characteristic of the "hook effect" in PROTACs.[2] From this curve, determine the EC50 (concentration for half-maximal complex formation) and Bmax (maximum signal).
-
Protocol 3: In Vitro Ubiquitination Assay
This assay provides direct evidence that the PROTAC-induced ternary complex is functional and can mediate the transfer of ubiquitin to the POI.[7]
Objective: To visualize the ubiquitination of the POI in a reconstituted system.
Materials:
-
Recombinant E1 activating enzyme.
-
Recombinant E2 conjugating enzyme (specific to the chosen E3 ligase).
-
Recombinant E3 ligase complex (e.g., VHL-ElonginB-ElonginC).
-
Recombinant POI.
-
Ubiquitin.
-
ATP.
-
Ubiquitination reaction buffer.
-
PROTAC compound.
-
SDS-PAGE gels, transfer apparatus, and Western blot reagents.
-
Primary antibody against the POI.
-
Secondary antibody (HRP-conjugated).
-
Chemiluminescent substrate.
Methodology: [7]
-
Reaction Setup:
-
In a microcentrifuge tube, combine the ubiquitination reaction buffer, ATP, ubiquitin, E1, E2, E3 ligase complex, and the POI.
-
Add the PROTAC compound at various concentrations. Include a vehicle control (e.g., DMSO) and a control without the E3 ligase.
-
Initiate the reaction by adding ATP and incubate at 37°C for 1-2 hours.
-
-
Western Blot Analysis:
-
Stop the reaction by adding Laemmli sample buffer and boiling the samples.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against the POI.
-
Incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
-
Data Interpretation:
-
The unmodified POI will appear as a single band at its expected molecular weight.
-
Successful PROTAC-mediated ubiquitination will be indicated by the appearance of a "ladder" of higher molecular weight bands above the unmodified POI band.[7] Each step in the ladder represents the addition of one or more ubiquitin molecules (~8.5 kDa each). The intensity of this ladder should increase in a PROTAC dose-dependent manner.
-
Protocol 4: Cellular Protein Degradation Analysis by Western Blot
The ultimate measure of a PROTAC's success is its ability to reduce the levels of the target protein within cells. Western blotting is a standard method for quantifying this reduction.
Objective: To quantify the dose- and time-dependent degradation of the endogenous POI in cells treated with the PROTAC.
Materials:
-
Cancer cell line expressing the POI.
-
PROTAC compound.
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA or Bradford protein assay reagents.
-
Western blot reagents (as in Protocol 3).
-
Primary antibody against the POI.
-
Primary antibody against a loading control protein (e.g., GAPDH, β-actin).
Methodology:
-
Cell Treatment:
-
Seed cells in culture plates and allow them to adhere.
-
Treat the cells with a serial dilution of the PROTAC for various time points (e.g., 4, 8, 16, 24 hours). Include a vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them on ice.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.
-
-
Western Blot Analysis:
-
Normalize the protein samples, add Laemmli buffer, and denature by heating.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Perform protein transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody for the POI.
-
Subsequently, probe the same membrane with a primary antibody for a loading control to ensure equal loading across lanes.
-
Incubate with the appropriate secondary antibodies and visualize the bands.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the corresponding loading control band intensity for each sample.
-
Calculate the percentage of remaining protein relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration at which 50% of the protein is degraded) and the Dmax (the maximum percentage of degradation achieved).
-
Quantitative Data Summary
The following table outlines the key quantitative parameters obtained from the described protocols, which are essential for evaluating the performance of a novel PROTAC.
| Parameter | Assay | Description | Significance |
| KD | SPR | Equilibrium Dissociation Constant | Measures the binding affinity of the ligand to the POI. A lower KD indicates stronger binding. |
| EC50 (BRET) | NanoBRET™ | Half-maximal Effective Concentration | The concentration of PROTAC required to achieve 50% of the maximal ternary complex formation signal. |
| DC50 | Western Blot | Half-maximal Degradation Concentration | The concentration of PROTAC required to degrade 50% of the target protein. A lower DC50 indicates higher potency. |
| Dmax | Western Blot | Maximum Degradation | The maximal percentage of protein degradation achieved at high PROTAC concentrations. |
Conclusion and Future Directions
This compound represents a promising starting point for the development of novel PROTAC degraders. By following the systematic workflow and detailed protocols outlined in this guide, researchers can effectively characterize its potential as a POI ligand, synthesize a corresponding PROTAC, and rigorously validate its ability to induce targeted protein degradation. Successful demonstration of degradation opens the door to further optimization of the linker and E3 ligase ligand to improve potency, selectivity, and drug-like properties, ultimately advancing the frontier of targeted protein degradation therapeutics.
References
- 1. Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 5. Boronic acid-containing proteasome inhibitors: alert to potential pharmaceutical bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid
Welcome to the dedicated technical support guide for 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. Given its electron-deficient nature, achieving high yields in cross-coupling reactions can be challenging. This guide provides in-depth, experience-driven answers to common problems, moving beyond simple procedural steps to explain the underlying chemical principles that govern success.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common inquiries regarding the handling and reactivity of this compound.
Q1: My Suzuki-Miyaura coupling reaction with this boronic acid is resulting in very low yields. What are the most common initial checks I should perform?
A1: Low yields with this specific substrate often trace back to three primary areas: reagent stability, catalyst activity, and competing side reactions. The electron-withdrawing effects of the chloro and cyclopropylcarbamoyl groups make the boronic acid particularly susceptible to a side reaction called protodeboronation.[1] Start by systematically checking:
-
Reagent Quality: Ensure the boronic acid is fresh and has been stored under anhydrous conditions. Boronic acids can dehydrate to form cyclic boroxine anhydrides, which can exhibit different reactivity.[2]
-
Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands are sensitive to oxygen.[1][3] Ensure they are fresh and were handled under an inert atmosphere.
-
Reaction Setup: Confirm that your solvent was properly degassed and the reaction is running under a strict inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation and homocoupling of the boronic acid.[1][4]
Q2: Is this compound considered a challenging coupling partner?
A2: Yes, it is considered a moderately challenging substrate. Its electron-deficient character, while often desirable in the final product, makes the boronic acid less nucleophilic and more prone to premature decomposition via protodeboronation, especially under harsh basic conditions or at elevated temperatures.[1][5]
Q3: To improve stability and yield, should I convert the boronic acid to its pinacol ester derivative?
A3: This is an excellent strategy and often highly recommended. Converting the boronic acid to its corresponding pinacol boronic ester (Bpin) or other stable derivatives like MIDA boronates significantly increases its stability and resistance to protodeboronation.[1][5] These esters release the active boronic acid species slowly into the reaction mixture, minimizing its concentration at any given time and thus reducing the rate of undesired side reactions.
Q4: Can the amide functionality in the molecule cause problems?
A4: The N-cyclopropylbenzamide moiety is generally robust. However, under excessively strong basic conditions (e.g., using NaOH or KOH at high temperatures), there is a risk of hydrolysis. This is another reason why selecting a milder base is critical for this substrate.
Part 2: In-Depth Troubleshooting Guide
This section provides a problem-oriented approach to resolving specific experimental failures.
Problem: Predominant Formation of Protodeboronated Byproduct
You observe a significant amount of 2-chloro-N-cyclopropylbenzamide in your crude reaction mixture, indicating the boronic acid group has been replaced by a hydrogen atom.
Causality: Protodeboronation is the major pathway for the degradation of electron-deficient arylboronic acids.[1] It is often accelerated by:
-
Proton Sources: Water is a common proton source, especially when using aqueous base solutions.[1]
-
Base Strength: The choice and strength of the base are crucial. While a base is required to activate the boronic acid for transmetalation, stronger bases can also promote protodeboronation.[1][6]
-
Temperature & Time: Higher temperatures and longer reaction times increase the rate of this side reaction.[5]
References
side reactions of 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid and how to avoid them
Welcome to the technical support center for 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this versatile reagent. Our goal is to empower you with the knowledge to anticipate and mitigate potential side reactions, ensuring the success and efficiency of your synthetic endeavors.
Introduction: Understanding the Reagent
This compound is a key building block in medicinal chemistry and materials science, frequently employed in Suzuki-Miyaura cross-coupling reactions to forge crucial carbon-carbon bonds.[1] Its structure, featuring an electron-withdrawing chlorine atom and a sterically demanding cyclopropylcarbamoyl group, presents unique considerations during reaction setup and execution. This guide will delve into the common challenges encountered with this and structurally similar arylboronic acids, providing actionable solutions grounded in mechanistic principles.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions I should be aware of when using this compound?
A1: The three most common side reactions are protodeboronation, boroxine formation, and oxidation of the boronic acid. The electron-withdrawing nature of the chloro substituent can make the boron center more electrophilic and potentially more susceptible to certain side reactions like protodeboronation under basic conditions.[2][3]
Q2: How should I properly store this compound to minimize degradation?
A2: To ensure the longevity and reactivity of your boronic acid, it is crucial to store it in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon). Refrigeration (2-8 °C) is highly recommended to slow down potential degradation pathways, particularly the formation of boroxine trimers over time.[2]
Q3: I'm observing a significant amount of a byproduct that corresponds to the loss of the boronic acid group and its replacement with a hydrogen atom. What is happening and how can I prevent it?
A3: This is a classic case of protodeboronation, an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[4] This is a known issue, especially with electron-deficient arylboronic acids.[2][5] For troubleshooting, please refer to the detailed guide on protodeboronation below.
Q4: My reaction yield is consistently lower than expected, and I suspect my boronic acid has degraded. How can I check its purity?
A4: A simple method to assess the purity and integrity of your boronic acid is to check its melting point, which should be sharp if the compound is pure.[6] You can also use NMR spectroscopy. The presence of broad signals or new peaks may indicate the formation of boroxines or other degradation products. Boroxine formation is a reversible dehydration process.[7][8]
Troubleshooting Guide: Side Reactions and Mitigation Strategies
This section provides a detailed breakdown of the common side reactions, their mechanisms, and step-by-step protocols to avoid them.
Protodeboronation: The Unwanted Proton Swap
Protodeboronation is the hydrolytic cleavage of the C–B bond, replacing the boronic acid moiety with a hydrogen atom. This side reaction is often base-catalyzed and can be a significant issue for electron-deficient arylboronic acids.[2][3][4]
Causality: The electron-withdrawing chloro group on the aromatic ring of this compound increases the Lewis acidity of the boron atom. This makes it more susceptible to nucleophilic attack by hydroxide ions, forming a boronate species that can then be protonated, leading to the cleavage of the C-B bond.[3]
-
Choice of Base: Use a weaker, non-nucleophilic base. Anhydrous potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often better choices than stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Anhydrous Conditions: Meticulously dry all solvents and reagents. Water is a key ingredient in protodeboronation.[2]
-
Use of Boronic Esters: Protect the boronic acid as a pinacol or MIDA ester. These esters are more stable towards protodeboronation and slowly release the active boronic acid under the reaction conditions, keeping its concentration low and favoring the desired cross-coupling.[2][4]
-
Catalyst System: Employ a highly active palladium catalyst and ligand system (e.g., a biarylphosphine ligand like SPhos or XPhos). A rapid catalytic cycle can outcompete the slower protodeboronation reaction.[2][9]
-
To a round-bottom flask, add this compound (1.0 eq) and pinacol (1.1 eq).
-
Add a suitable solvent such as toluene or THF.
-
Heat the mixture to reflux with a Dean-Stark trap to remove water.
-
Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.
-
Remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in the subsequent Suzuki-Miyaura coupling.[2]
Boroxine Formation: The Trimer Trap
Boronic acids can undergo reversible dehydration to form cyclic trimers called boroxines.[6][7][10] While boroxines are often still active in cross-coupling reactions, their formation can lead to issues with stoichiometry and solubility.
Causality: The dehydration is typically driven by heat or storage in a non-anhydrous environment. The equilibrium between the boronic acid and the boroxine can be influenced by temperature and the presence of water.[7][8][10]
-
Proper Storage: As mentioned in the FAQs, store the boronic acid under dry, cool conditions.
-
In-situ Hydrolysis: If you suspect boroxine formation, you can often convert it back to the monomeric boronic acid in situ by adding a small amount of water to the reaction mixture, though this must be balanced with the risk of protodeboronation.
-
Use Fresh Reagent: Whenever possible, use a fresh batch of the boronic acid for critical reactions.
Caption: Reversible equilibrium between boronic acid and its boroxine trimer.
Oxidation: The Unwanted Hydroxylation
The boronic acid group can be oxidized to a hydroxyl group, resulting in the formation of a phenol byproduct. This can be a significant side reaction, especially in the presence of certain metal catalysts and oxidants.[11][12]
Causality: The empty p-orbital on the boron atom is susceptible to attack by nucleophilic oxygen species.[11] This can be exacerbated by the presence of reactive oxygen species (ROS) or certain transition metal catalysts that can promote oxidation.
-
Degas Solvents: Thoroughly degas all reaction solvents to remove dissolved oxygen.
-
Inert Atmosphere: Maintain a strict inert atmosphere (nitrogen or argon) throughout the reaction.
-
Avoid Oxidizing Agents: Be mindful of any potential oxidizing agents in your reaction mixture.
-
Phase-Transfer Catalysis: In some cases, a biphasic system with a phase-transfer catalyst can be employed to selectively bring the boronic acid into the organic phase for the desired reaction, minimizing its exposure to aqueous oxidants.[13]
Summary of Troubleshooting Strategies
| Side Reaction | Key Causal Factors | Recommended Solutions |
| Protodeboronation | Water, Strong Base, Electron-deficient Ring | Use anhydrous conditions, weaker bases (K₃PO₄, Cs₂CO₃), protect as a pinacol ester, use a highly active catalyst.[2][4] |
| Boroxine Formation | Heat, Moisture | Store properly (cool, dry, inert), use fresh reagent.[7][10] |
| Oxidation | Oxygen, Oxidizing Agents | Degas solvents, maintain an inert atmosphere, avoid sources of oxidation.[11][12] |
Workflow for a Robust Suzuki-Miyaura Coupling
Caption: Recommended workflow for minimizing side reactions in Suzuki-Miyaura coupling.
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. researchgate.net [researchgate.net]
- 9. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid
Welcome to the technical support guide for the purification of 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid (CAS 850589-44-5). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. The unique structural features of this compound—a halogenated aromatic ring, an amide linkage, and an acidic boronic acid moiety—present specific challenges and opportunities for purification.
This guide provides field-proven insights, detailed protocols, and troubleshooting advice to help you achieve the desired purity for your downstream applications, such as Suzuki-Miyaura cross-coupling reactions.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile can vary based on the synthetic route, but typically includes:
-
Protodeboronation Product: The most common impurity, where the boronic acid group (-B(OH)₂) is replaced by a hydrogen atom. This side reaction is often catalyzed by acid, base, or residual palladium catalyst and is exacerbated by water.[1][3][4][5]
-
Boroxine: A trimeric anhydride formed by the dehydration of three boronic acid molecules.[6][7] This is a reversible process, and boroxines are readily hydrolyzed back to the boronic acid in the presence of water.[7]
-
Starting Materials: Unreacted precursors from the synthesis, such as the corresponding aryl halide.
-
Homocoupling Products: Dimers of the boronic acid formed as a side reaction, often promoted by the presence of oxygen and Pd(II) species during synthesis or workup.[2]
-
Oxidation Products: Arylboronic acids can be susceptible to oxidative degradation.[8][9][10]
Q2: How should I handle and store this compound to maintain its integrity?
A2: Proper handling and storage are critical to prevent degradation.
-
Storage: Store in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) and refrigerated.[11] Phenylboronic acids can be air-sensitive and hygroscopic.[11] Exposure to moisture can promote the formation of boroxine and may facilitate decomposition.
-
Handling: When weighing and handling the solid, minimize its exposure to air and moisture. Use a glovebox or perform transfers quickly in a well-ventilated fume hood. Avoid strong oxidizing agents, strong acids, and strong bases during storage.[11][12]
Q3: What is a boroxine, and how does it affect my purification and analysis?
A3: A boroxine is the cyclic trimer anhydride of a boronic acid, formed by the loss of three water molecules from three molecules of the boronic acid.[6][7]
-
Effect on Purification: Boroxines have different physical properties (e.g., solubility, polarity) than the corresponding boronic acid, which can complicate chromatographic purification. However, the equilibrium between the boronic acid and boroxine is typically rapid in the presence of water.[7] In many cases, during aqueous workups or reversed-phase chromatography, the boroxine will convert back to the boronic acid.
-
Effect on Analysis: In NMR spectroscopy, the presence of both the boronic acid and its boroxine can lead to complex or broadened spectra. Adding a drop of D₂O to the NMR tube can often simplify the spectrum by converting the boroxine back to the monomeric acid.
Purification Strategy Workflow
The choice of purification method depends on the nature of the impurities and the scale of your experiment. The following diagram outlines a general decision-making workflow.
Caption: A decision tree for selecting an appropriate purification technique.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
| Symptom / Question | Probable Cause(s) | Recommended Solution(s) |
| Q: My compound is streaking badly on a silica gel TLC plate or column, leading to poor separation. | 1. High Polarity: The boronic acid and amide groups can interact strongly with the acidic silanol groups on the silica surface.[13][14] 2. On-column Degradation: The acidic nature of silica gel can sometimes promote decomposition or protodeboronation. | 1. Modify the Eluent: Add a small amount of acetic acid (~0.5-1%) to your mobile phase to suppress the ionization of the boronic acid and reduce tailing. 2. Use a Different Stationary Phase: Consider using neutral alumina or reversed-phase (C18) silica gel, which often provide better results for boronic acids.[13][15] 3. Impregnate the Silica: For challenging separations, preparing a silica gel slurry with boric acid has been shown to improve chromatography of boronic esters and may be applicable here.[16] |
| Q: My final product shows a significant peak corresponding to the protodeboronated impurity in the ¹H NMR or LC-MS. | 1. Harsh Conditions: Exposure to strong acids, strong bases, or prolonged heating in the presence of water or alcohol can cause the loss of the boronic acid group.[1][4][5] 2. Residual Catalyst: Trace amounts of palladium from the preceding reaction can catalyze protodeboronation.[5] | 1. Use Milder Conditions: During workup, use milder bases like sodium bicarbonate instead of sodium hydroxide. Avoid prolonged heating during concentration. 2. Anhydrous Conditions: If possible, perform workups under anhydrous conditions to minimize the water available for the side reaction.[1] 3. Purification Strategy: Recrystallization or purification via a diethanolamine adduct can be very effective at removing the less polar protodeboronated impurity. |
| Q: I'm trying to recrystallize my product, but it either oils out or doesn't crystallize at all. | 1. Incorrect Solvent System: The chosen solvent may be too good (product remains soluble even when cold) or too poor (product crashes out as an amorphous solid). 2. Presence of Impurities: High levels of impurities can inhibit crystal lattice formation. | 1. Systematic Solvent Screening: Test solubility in a range of solvents (e.g., water, ethanol, ethyl acetate, toluene, heptane). Aim for a solvent where the compound is soluble when hot but sparingly soluble when cold.[17][18] 2. Use a Co-solvent System: Dissolve the compound in a minimal amount of a "good" solvent (e.g., ethyl acetate) at an elevated temperature. Slowly add a "poor" solvent (e.g., hexanes or heptane) until the solution becomes cloudy, then heat gently to clarify and cool slowly.[17] 3. Pre-purification: If the crude material is very impure, perform a quick filtration through a short plug of silica gel to remove baseline impurities before attempting recrystallization. |
| Q: My yield is very low after an aqueous acid-base extraction workup. | 1. Incomplete Extraction: The pKa of phenylboronic acid is around 8.8.[19] If the pH of the basic wash is not high enough (ideally >10), the boronic acid will not be fully deprotonated and will remain in the organic layer. 2. Emulsion Formation: The amphiphilic nature of the molecule can lead to emulsions, trapping the product in the interface. 3. Partitioning Issues: In some solvent systems, the boronate salt may have partial solubility in the organic phase. | 1. Optimize pH: Use a base like 1-2 M NaOH to wash the organic layer, ensuring the aqueous pH is well above the pKa. When re-acidifying to recover the product, ensure the pH is below ~4. 2. Break Emulsions: Add brine (saturated NaCl solution) to the separatory funnel to help break up emulsions. 3. Salting Out: When isolating the product from a water-miscible solvent like acetonitrile, adding a salt like NaCl can force a phase separation, partitioning the boronic acid into the organic layer.[20] |
Detailed Purification Protocols
Safety First: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Handle all chemicals in a well-ventilated fume hood.
Protocol 1: Recrystallization
This is the preferred method for material that is already >90% pure.
Materials:
-
Crude this compound
-
Candidate solvent(s) (e.g., Ethyl Acetate/Hexanes, Ethanol/Water)
-
Erlenmeyer flask, condenser, heat source, and filtration apparatus
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the "good" solvent (e.g., ethyl acetate) and heat the mixture to reflux to fully dissolve the solid.
-
Slowly add the "poor" solvent (e.g., hexanes) dropwise to the hot solution until persistent cloudiness is observed.
-
Add a few more drops of the "good" solvent until the solution becomes clear again.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. For optimal crystal growth, insulate the flask to slow the cooling process.
-
Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize precipitation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the purified crystals under high vacuum.
Protocol 2: Purification via Diethanolamine Adduct Formation
This chemical purification method is excellent for removing non-acidic impurities and for compounds that are difficult to crystallize or chromatograph.[14][21] The resulting adduct is often a stable, crystalline solid.[6][22]
Materials:
-
Crude boronic acid
-
Diethanolamine
-
Diethyl ether (or other suitable non-polar solvent)
-
1 M HCl solution
-
Ethyl acetate
Procedure:
-
Adduct Formation: Dissolve the crude boronic acid in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. Add diethanolamine (1.0 equivalent) dropwise while stirring.[6]
-
Precipitation: The diethanolamine adduct will often precipitate as a white crystalline solid. Continue stirring for 15-30 minutes. If precipitation is slow, cooling the mixture may help.
-
Isolation: Collect the solid adduct by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove soluble impurities.[6][22]
-
Hydrolysis (Liberation of Pure Boronic Acid): Suspend the filtered adduct in a biphasic mixture of ethyl acetate and 1 M HCl. Stir vigorously until the solid dissolves completely, indicating the adduct has been hydrolyzed.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Final Workup: Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified boronic acid.[6]
Visualization of Boronic Acid - Boroxine Equilibrium
The equilibrium between the boronic acid monomer and its trimeric boroxine anhydride is a key characteristic of these compounds.
Caption: Reversible formation of a boroxine from a boronic acid.[6]
Analytical Methods for Purity Assessment
Confirming the purity of the final product is a critical final step.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for assessing the purity of boronic acids. A typical method would use a C18 column with a mobile phase gradient of water and acetonitrile, often with an additive like formic acid or ammonium acetate.[23] The presence of impurities like the protodeboronated product can be easily quantified.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is essential for structural confirmation and purity assessment. The protodeboronated impurity will show a distinct aromatic proton signal in place of the boronic acid group. As mentioned, adding D₂O can help sharpen broad peaks from the B-OH protons and simplify spectra if boroxines are present.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the masses of the main product and any impurities, confirming their suspected identities.[23][24]
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 6. benchchem.com [benchchem.com]
- 7. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 9. pnas.org [pnas.org]
- 10. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. laballey.com [laballey.com]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. reddit.com [reddit.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Tips & Tricks [chem.rochester.edu]
- 18. scs.illinois.edu [scs.illinois.edu]
- 19. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 20. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 22. m.youtube.com [m.youtube.com]
- 23. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 24. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid
Welcome to the technical support guide for the synthesis of 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid (CAS 850589-44-5). This document is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to ensure a successful and reproducible synthesis.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science.[1][2] Its utility primarily stems from the boronic acid moiety, which is a key participant in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, allowing for the construction of complex biaryl structures.[3][4] The cyclopropylcarbamoyl group can significantly influence the pharmacological properties of the final compounds.[1]
However, the synthesis of this molecule presents several challenges related to the handling of organometallic intermediates, reaction conditions, and the inherent stability of the final product. This guide provides expert-driven solutions to navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route for preparing this compound?
A1: A robust and widely applicable two-step sequence is recommended. This pathway begins with a commercially available starting material, 2-chloro-4-bromobenzoic acid, and proceeds through an amide coupling followed by a low-temperature lithiation-borylation reaction.
-
Step 1: Amide Formation: The synthesis starts with the coupling of 2-chloro-4-bromobenzoic acid and cyclopropylamine to form the key intermediate, N-cyclopropyl-2-chloro-4-bromobenzamide. This is a standard amidation reaction, typically achieved using coupling agents like HATU or by converting the carboxylic acid to an acyl chloride first.[5]
-
Step 2: Lithiation-Borylation: The aryl bromide intermediate is then converted to the target boronic acid. This is most effectively done via a lithium-halogen exchange at cryogenic temperatures (-78 °C) using an organolithium reagent (e.g., n-BuLi or s-BuLi), followed by quenching the resulting aryllithium species with a trialkyl borate, such as trimethyl or triisopropyl borate.[6] A subsequent acidic workup hydrolyzes the boronate ester to the desired boronic acid.
This route is generally preferred because it avoids exposing the sensitive boronic acid group to the conditions of amide bond formation.
Q2: Should I synthesize the boronic acid directly or its pinacol ester derivative?
A2: This depends on your final application and storage needs.
-
Boronic Acid: Synthesizing the boronic acid directly is more atom-economical. However, arylboronic acids are prone to dehydration to form cyclic boroxine anhydrides, which can complicate characterization and stoichiometry in subsequent reactions.[7] They can also be challenging to purify via standard silica gel chromatography.[8][9]
-
Pinacol Ester: Converting the boronic acid to its pinacol ester derivative (forming 2-(3-chloro-4-(cyclopropylcarbamoyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) offers significant advantages in stability.[10] Boronic esters are generally more robust, less prone to dehydration, and are often easier to purify by chromatography as they are less polar and more stable on silica gel.[8][9][11] Many modern Suzuki coupling protocols are optimized for use directly with boronate esters.[12] If long-term storage or chromatographic purification is required, the pinacol ester is highly recommended.
Q3: How should I store the final product and key intermediates?
A3: Proper storage is critical for maintaining the integrity of these compounds.
-
N-cyclopropyl-2-chloro-4-bromobenzamide (Intermediate): This is a stable amide and can be stored at room temperature in a well-sealed container, protected from light.
-
This compound (Final Product): This compound should be stored in a desiccator under an inert atmosphere (argon or nitrogen) at refrigerated temperatures (2-8 °C). This minimizes moisture exposure and slows the rate of dehydration to the boroxine.
-
Pinacol Ester Derivative: While more stable than the free boronic acid, it is still good practice to store the pinacol ester under an inert atmosphere at room temperature or refrigerated to prevent slow hydrolysis over time.
Q4: What are the best analytical techniques to monitor the synthesis?
A4: A combination of techniques is ideal for monitoring reaction progress and assessing purity.
-
Thin Layer Chromatography (TLC): Excellent for routine monitoring of the amide formation step and for assessing the consumption of the aryl bromide during the borylation reaction.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for monitoring the borylation step. It can confirm the mass of the desired product and detect key impurities such as the protonated (deboronated) side product or homocoupling dimers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the intermediate and final product. ¹¹B NMR can also be used to characterize the boron species, helping to distinguish between the boronic acid, boronate esters, and boroxines.
-
High-Performance Liquid Chromatography (HPLC): Crucial for determining the final purity of the compound. Reversed-phase HPLC methods must be carefully developed, as on-column hydrolysis of boronate esters can be an issue.[12][13] Using a mobile phase without a pH modifier can sometimes mitigate this.[12]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield in Amide Formation Step | 1. Inefficient coupling reagent. 2. Deactivation of acyl chloride intermediate by moisture. 3. Incomplete reaction. | 1. Optimize Coupling Agent: Switch to a more robust coupling agent like HATU or COMU. If using the acyl chloride method, ensure the thionyl chloride or oxalyl chloride is fresh and the reaction is run under strictly anhydrous conditions. 2. Drive to Completion: If the reaction stalls, consider adding a second equivalent of the coupling agent and amine. Gentle heating (40-50 °C) may also improve the reaction rate. |
| Incomplete Conversion During Lithiation-Borylation | 1. Inactive organolithium reagent (n-BuLi). 2. Reaction temperature too high (above -70 °C). 3. Insufficient reaction time for lithium-halogen exchange. 4. Steric hindrance during the borylation step.[14] | 1. Titrate n-BuLi: The molarity of commercial n-BuLi can decrease over time. Always titrate the reagent before use to ensure accurate stoichiometry. 2. Strict Temperature Control: Maintain the reaction temperature at -78 °C (a dry ice/acetone bath) throughout the organolithium addition and subsequent stirring. 3. Increase Reaction Time: Allow the lithium-halogen exchange to stir for at least 1 hour at -78 °C before adding the borate ester. 4. Choice of Borate: Triisopropyl borate is more reactive than trimethyl borate and can sometimes improve yields. |
| Significant Protodeboronation (Aryl-Br replaced by Aryl-H) | 1. Presence of trace moisture or other proton sources (e.g., acidic protons on glassware). 2. Warming the reaction mixture prematurely before the borate quench. 3. Inefficient trapping of the aryllithium intermediate. | 1. Rigorous Anhydrous Technique: Flame-dry all glassware under vacuum and cool under a stream of dry nitrogen or argon. Use anhydrous solvents dispensed from a solvent purification system or freshly distilled. 2. Maintain Low Temperature: Do not allow the reaction to warm above -70 °C after the aryllithium is formed until it has been quenched with the borate ester. 3. Rapid Quench: Add the trialkyl borate neat and quickly via syringe to the cold aryllithium solution to ensure rapid trapping. |
| Formation of Homocoupling Byproducts (Biaryl Impurities) | 1. Presence of oxygen during the formation or handling of the aryllithium. 2. This is a more common side reaction in palladium-catalyzed borylations but can occur in lithiation routes if oxidizing species are present.[15] | 1. Degas Solvents: Thoroughly degas all solvents by sparging with argon or nitrogen before use. 2. Maintain Inert Atmosphere: Ensure a positive pressure of an inert gas (argon is preferred due to its density) is maintained throughout the entire process. |
| Difficulty Isolating Product After Aqueous Workup | 1. Formation of emulsions during extraction. 2. Product partially soluble in the aqueous layer. 3. Hydrolysis of the boronic acid to boric acid and the corresponding arene. | 1. Break Emulsions: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break up emulsions. 2. Salt Out Product: After acidification, the aqueous layer can be saturated with NaCl to decrease the solubility of the boronic acid, improving recovery in the organic layer.[16] 3. pH Control: Carefully adjust the pH of the aqueous layer during workup. Acidify slowly with 1M or 2M HCl to a pH of ~2-3 to ensure the boronic acid is fully protonated and precipitates or extracts efficiently. |
| Final Product is a Gummy Solid or Oil | 1. Presence of residual boroxine anhydride. 2. Contamination with boric acid or other inorganic salts. 3. Residual solvent. | 1. Trituration/Recrystallization: Triturate the crude product with a non-polar solvent like hexanes or diethyl ether to remove non-polar impurities and induce crystallization. Recrystallization from a solvent system like ethyl acetate/hexanes or acetonitrile/water can yield a pure, crystalline solid.[17] 2. Azeotropic Removal of Water: To break up boroxines, dissolve the crude material in toluene and evaporate the solvent under reduced pressure. This can help azeotropically remove water and shift the equilibrium back to the monomeric boronic acid. Repeat if necessary. 3. Drying: Dry the final product thoroughly under high vacuum for several hours. |
Experimental Protocols & Workflows
Overall Synthesis Workflow
References
- 1. This compound [myskinrecipes.com]
- 2. biomall.in [biomall.in]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. N-cyclopropyl-4-hydroxybenzamide synthesis - chemicalbook [chemicalbook.com]
- 6. chemistry.illinois.edu [chemistry.illinois.edu]
- 7. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 8. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 3-Chloro-4-(cyclopropylmethylcarbamoyl)phenylboronic acid pinacol ester | 2377609-63-5 [sigmaaldrich.com]
- 11. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. reddit.com [reddit.com]
- 16. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Reaction Conditions for 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid. This molecule is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of complex molecular architectures via cross-coupling reactions.[1] Its structure, featuring an electron-deficient aromatic ring due to the chloro and amide substituents, presents specific challenges and optimization opportunities.
This guide provides in-depth troubleshooting advice and detailed protocols in a practical question-and-answer format to help you navigate common experimental hurdles and achieve optimal reaction outcomes.
Frequently Asked Questions (FAQs)
This section addresses preliminary considerations for handling, stability, and purification.
Q1: How should I properly store and handle this compound?
A: Like many arylboronic acids, this reagent should be stored in a cool, dry place, preferably in a desiccator under an inert atmosphere (nitrogen or argon). Boronic acids are susceptible to dehydration, which can lead to the formation of boroxines (trimeric anhydrides).[2][3] While this process is often reversible upon exposure to water during reaction setup, it can complicate accurate massing of the reagent. Long-term exposure to air and moisture can lead to gradual decomposition.
Q2: What is the primary decomposition pathway for this boronic acid, and how can I detect it?
A: The most significant side reaction for arylboronic acids, particularly electron-deficient ones, is protodeboronation .[4][5] This is the cleavage of the C–B bond and its replacement with a C–H bond, converting your starting material into an inactive byproduct (in this case, 2-chloro-N-cyclopropylbenzamide). This process can be catalyzed by acid, base, or residual transition metals and is often exacerbated by elevated temperatures and prolonged reaction times.[6][7] You can monitor for this byproduct by TLC (it will be less polar than the boronic acid) or by LC-MS.
Q3: My boronic acid seems poorly soluble in my reaction solvent. What are my options?
A: this compound is soluble in most polar organic solvents like DMF, DMSO, 1,4-dioxane, and THF.[2][8] If you encounter solubility issues, particularly in less polar solvents like toluene, consider using a co-solvent system (e.g., toluene/water, dioxane/water). The choice of base is also critical, as the formation of a boronate salt can improve solubility and reactivity.[9]
Q4: My starting material is not pure. How can I purify it before use?
A: Purity is critical for successful cross-coupling. Impurities can inhibit the catalyst or lead to side reactions. Standard purification methods include:
-
Recrystallization: Effective if a suitable solvent system can be found.[10]
-
Acid/Base Extraction: Boronic acids are weakly acidic. You can treat an ethereal solution of the crude material with a base to form the boronate salt, which can be extracted into an aqueous layer. The impurities remain in the organic layer. The aqueous layer is then acidified to precipitate the pure boronic acid, which is subsequently extracted with an organic solvent.[10][11]
-
Column Chromatography: This can be challenging due to the polarity of boronic acids and their tendency to streak on silica gel. A common technique is to use silica gel impregnated with boric acid to reduce the Lewis basicity of the silica and prevent over-adsorption of the boronic acid.[12]
Troubleshooting Guide: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is the most common application for this reagent, used to form C-C bonds. Given the electron-deficient nature of the boronic acid and the presence of a chloride, specific challenges may arise.
Problem: Low or No Product Conversion
Q1: My reaction has stalled with low conversion of my starting materials. What are the most common initial checks?
A: Before altering core parameters, verify the fundamentals:
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure your reaction vessel was thoroughly purged with argon or nitrogen and that all solvents were properly degassed.[4] Oxygen can oxidize the catalyst to an inactive Pd(II) state and also oxidize phosphine ligands.
-
Reagent Purity & Integrity:
-
Boronic Acid: Use fresh, pure starting material. Consider the possibility of protodeboronation if the reagent is old or has been stored improperly.[4]
-
Palladium Catalyst: Palladium precatalysts, especially Pd(OAc)₂, can degrade. Ensure your catalyst is from a reliable source and stored correctly.[4]
-
Aryl Halide: The reactivity of the coupling partner is critical. The general trend is I > Br > OTf >> Cl.[4] If you are coupling with an aryl chloride, a highly active catalyst system is mandatory.[9]
-
-
Temperature: Ensure your reaction is being heated to the target temperature. Use an external thermometer to verify the temperature of the reaction block or oil bath.
Q2: How do I select the optimal Palladium catalyst and ligand for this specific boronic acid?
A: For an electron-deficient boronic acid coupling with an aryl halide (especially a less reactive chloride), the choice of ligand is paramount. You need an electron-rich and sterically bulky phosphine ligand to facilitate both the oxidative addition of the aryl halide and the subsequent reductive elimination.
Below is a table summarizing common choices. For your specific substrate, systems based on Pd₂(dba)₃ or Pd(OAc)₂ with a Buchwald-type ligand are excellent starting points.
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Characteristics & Best Use Cases | Source |
| Pd(PPh₃)₄ | - | 2-5 | A classic "all-in-one" catalyst. Often effective for simple couplings with aryl bromides/iodides but may struggle with challenging substrates. | [5] |
| Pd(OAc)₂ / Pd₂(dba)₃ | SPhos | 1-3 | Excellent for electron-deficient boronic acids and aryl chlorides. Promotes fast reaction rates. | [13] |
| Pd(OAc)₂ / Pd₂(dba)₃ | XPhos | 1-3 | Highly active and versatile ligand, good for a broad range of substrates, including sterically hindered ones. | [13] |
| Pd(dppf)Cl₂ | - | 2-5 | Good general catalyst, particularly for heteroaromatic systems. The dppf ligand provides stability. | [13] |
Q3: What is the role of the base, and how do I choose the right one?
A: The base plays a crucial role in the Suzuki-Miyaura catalytic cycle. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species ([Ar-B(OH)₃]⁻), which facilitates the key transmetalation step with the palladium center.[14] However, a base that is too strong or used in excess can accelerate the undesired protodeboronation side reaction.[4]
| Base | Strength | Solubility | Common Solvents | Comments | Source |
| K₂CO₃ | Moderate | Good in water | Dioxane/H₂O, Toluene/H₂O | A very common and reliable choice. Often used as an aqueous solution. | [15] |
| K₃PO₄ | Strong | Moderate | Dioxane, Toluene, THF | An excellent choice for challenging couplings, especially with aryl chlorides. Often used as a solid. | [16] |
| Cs₂CO₃ | Strong | High | Dioxane, DMF, THF | Highly effective but more expensive. Good for difficult substrates where other bases fail. | [4] |
| NaHCO₃ | Weak | Good in water | DMF/H₂O | A mild base, useful if your substrate is sensitive to stronger bases. | [15] |
For this compound, starting with K₃PO₄ in an anhydrous solvent like dioxane or K₂CO₃ in a biphasic system like dioxane/water is recommended.
Problem: Significant Side-Product Formation
Q2: I'm observing a major byproduct corresponding to the protodeboronated starting material. How can I minimize this?
A: Protodeboronation is a classic failure mode for electron-deficient boronic acids.[4][6] Here are several strategies to mitigate it:
-
Use a Milder Base: If using a strong base like K₃PO₄, consider switching to K₂CO₃. The reaction may be slower, but it can suppress the decomposition pathway.[4]
-
Lower the Temperature: High temperatures accelerate protodeboronation.[5] Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period.
-
Use Anhydrous Conditions: While many Suzuki reactions use aqueous bases, water is the proton source for protodeboronation.[6] Using a solid base like K₃PO₄ in a dry solvent (e.g., anhydrous dioxane or THF) can significantly reduce this side reaction.
-
Convert to a Boronic Ester: Boronic acids can be converted to more stable derivatives like pinacol esters (Bpin) or MIDA boronates.[4][16] These derivatives are more robust and slowly release the active boronic acid into the reaction mixture under the basic conditions, keeping its instantaneous concentration low and minimizing decomposition.[6][16]
// Nodes for the main cycle Pd0 [label="Pd(0)L₂", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=diamond, fillcolor="#FBBC05"]; PdII_ArX [label="Ar¹-Pd(II)L₂-X", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Transmetalation [label="Transmetalation", shape=diamond, fillcolor="#FBBC05"]; PdII_ArAr [label="Ar¹-Pd(II)L₂-Ar²", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; RedElim [label="Reductive\nElimination", shape=diamond, fillcolor="#FBBC05"];
// Nodes for the boronic acid activation BoronicAcid [label="Ar²-B(OH)₂"]; Base [label="Base (OH⁻)"]; Boronate [label="[Ar²-B(OH)₃]⁻", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges for the main cycle Pd0 -> OxAdd; OxAdd -> PdII_ArX [label=" + Ar¹-X"]; PdII_ArX -> Transmetalation; Transmetalation -> PdII_ArAr [label=" - X⁻"]; PdII_ArAr -> RedElim; RedElim -> Pd0 [label=" + Ar¹-Ar²\n(Product)"];
// Edges for boronic acid activation BoronicAcid -> Boronate [dir=none]; Base -> Boronate; Boronate -> Transmetalation [style=dashed, label="Active Species"]; } dot Caption: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling.
Troubleshooting Guide: Chan-Lam Coupling
The Chan-Lam coupling is a copper-catalyzed reaction used to form C-N or C-O bonds, representing a powerful alternative to Buchwald-Hartwig amination.[17][18]
Q1: My Chan-Lam amination/etherification reaction with an amine/alcohol is failing. What are the key parameters to investigate?
A: Chan-Lam couplings have different requirements than Suzuki couplings.
-
Copper Source: Copper(II) acetate (Cu(OAc)₂) is the most common catalyst. Copper(I) sources like CuI can also be effective. Ensure your copper salt is not old or hydrated.
-
Atmosphere: Unlike palladium catalysis, Chan-Lam couplings are often run open to the air.[17][18] Oxygen can play a role in re-oxidizing Cu(I) to the active Cu(II) or Cu(III) state. However, if you see significant side reactions, trying the reaction under an inert atmosphere is a valid troubleshooting step.
-
Ligand/Base: A base is required, and often a ligand like pyridine or a phenanthroline derivative is used to facilitate the reaction.[17][19] In some cases, the amine substrate can act as both the nucleophile and the ligand. Triethylamine or diisopropylethylamine are common choices for the base.
-
Solvent: Dichloromethane (DCM) or THF are common solvents for Chan-Lam reactions.
// Nodes for the main cycle CuII [label="Cu(II)L₂", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; LigandExchange1 [label="Ligand Exchange\n(Boronic Acid)", shape=diamond, fillcolor="#FBBC05"]; CuII_Ar [label="Ar-Cu(II)L", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; LigandExchange2 [label="Ligand Exchange\n(Amine/Alcohol)", shape=diamond, fillcolor="#FBBC05"]; CuII_Ar_Nu [label="Ar-Cu(II)L-NuH", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxidation [label="Oxidation\n(to Cu(III))", shape=diamond, fillcolor="#FBBC05"]; CuIII_Intermediate [label="Ar-Cu(III)L-Nu", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; RedElim [label="Reductive\nElimination", shape=diamond, fillcolor="#FBBC05"];
// Input/Output BoronicAcid [label="Ar-B(OH)₂"]; Nucleophile [label="Nu-H (R₂NH or ROH)"]; Product [label="Ar-Nu"];
// Edges CuII -> LigandExchange1; BoronicAcid -> LigandExchange1; LigandExchange1 -> CuII_Ar; CuII_Ar -> LigandExchange2; Nucleophile -> LigandExchange2; LigandExchange2 -> CuII_Ar_Nu; CuII_Ar_Nu -> Oxidation [label="Often O₂"]; Oxidation -> CuIII_Intermediate; CuIII_Intermediate -> RedElim; RedElim -> CuII [label="Regenerates Catalyst"]; RedElim -> Product; } dot Caption: Postulated Catalytic Cycle for Chan-Lam Coupling.
Q2: I'm attempting to couple with an aniline, but the yields are poor. Are there specific considerations for less nucleophilic amines?
A: Yes, anilines can be challenging substrates due to their lower nucleophilicity compared to aliphatic amines.[20] To improve yields, you might need to:
-
Increase Temperature: Drive the reaction forward with more thermal energy.
-
Use a More Active Copper Source: Consider using a pre-formed copper-ligand complex.
-
Employ a Co-oxidant: While air is often sufficient, sometimes a stronger oxidant is needed to facilitate the catalytic cycle.
-
Electrochemical Methods: Recent literature has shown that electrochemistry can be used to drive Chan-Lam couplings with challenging substrates like anilines.[20]
Experimental Protocols
The following protocols are starting points and should be optimized for your specific coupling partners.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the aryl halide coupling partner (1.0-1.2 equiv), K₃PO₄ (2.0-3.0 equiv), Pd₂(dba)₃ (2 mol%), and SPhos (4 mol%).
-
Seal the vial with a septum-containing cap. Evacuate the vial and backfill with argon. Repeat this cycle three times.
-
Add degassed 1,4-dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.
-
Place the vial in a preheated reaction block or oil bath at 90-110 °C.
-
Stir the reaction and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Chan-Lam N-Arylation
-
To a reaction vial, add this compound (1.2 equiv), the amine (1.0 equiv), Cu(OAc)₂ (10 mol%), and pyridine (2.0 equiv).
-
Add dichloromethane (DCM) to achieve a concentration of 0.1-0.2 M.
-
Stir the reaction open to the air at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction may take several hours to days.[17]
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of celite to remove copper salts.
-
Wash the filtrate with water, then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
References
- 1. This compound [myskinrecipes.com]
- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 3. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 18. Chan-Lam Coupling [organic-chemistry.org]
- 19. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
deboronation of 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid troubleshooting
Troubleshooting the Deboronation of 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with this compound. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of deboronation during synthetic applications, such as Suzuki-Miyaura cross-coupling reactions.
Introduction to the Challenge: The Instability of Arylboronic Acids
This compound is a valuable building block in medicinal chemistry. However, like many arylboronic acids, it is susceptible to deboronation, a process where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[1] This undesired side reaction reduces the yield of the desired product and complicates purification. Understanding the mechanisms of deboronation is the first step toward mitigating this issue.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is deboronation and why is it a problem for my reaction with this compound?
A1: Deboronation, specifically protodeboronation, is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[1] For your specific compound, this would result in the formation of 2-chloro-N-cyclopropylbenzamide as a byproduct. This side reaction is problematic as it consumes your starting material, lowers the yield of your target molecule, and introduces an impurity that can be challenging to separate from the desired product. The propensity for deboronation is influenced by factors such as pH, temperature, and the electronic properties of the arylboronic acid.[1][2]
Q2: I am observing significant amounts of the deboronated byproduct in my Suzuki-Miyaura coupling reaction. What are the likely causes?
A2: The most common culprits for excessive deboronation in Suzuki-Miyaura reactions are related to the reaction conditions, particularly the choice of base and solvent.
-
Base-Mediated Protodeboronation: Suzuki-Miyaura couplings require a base to activate the boronic acid for transmetalation. However, strong bases can also accelerate the rate of protodeboronation.[2][3] The hydroxide ions in aqueous basic solutions can attack the boron center, forming a more reactive tetrahedral boronate anion that is susceptible to protonolysis.[2][4]
-
Reaction Temperature and Time: Higher temperatures and prolonged reaction times can increase the rate of deboronation.[5] It's a delicate balance, as elevated temperatures are often necessary to drive the desired coupling to completion.
-
Presence of Water: While aqueous conditions are common in Suzuki couplings, water can act as a proton source for protodeboronation, especially under basic conditions.[1][6]
-
Electronic Effects: The presence of electron-withdrawing groups on the phenyl ring, such as the chloro and amide functionalities in your molecule, can influence the stability of the C-B bond and the acidity of the boronic acid.[7] This can make the compound more susceptible to deboronation under certain conditions.
Q3: How can I minimize deboronation in my experiments?
A3: Here are several strategies to suppress deboronation, categorized by experimental parameters:
1. Choice of Base and Solvent:
-
Milder Bases: Consider using milder bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) instead of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[8] Fluoride bases such as potassium fluoride (KF) can also be effective.
-
Anhydrous Conditions: If your substrate and coupling partner are soluble in organic solvents, running the reaction under anhydrous conditions can significantly reduce protodeboronation by minimizing the presence of a proton source.[9] Consider solvent systems like toluene, dioxane, or THF.
-
Biphasic vs. Homogeneous: While biphasic systems (e.g., toluene/water) are common, a homogeneous organic system might offer better control over deboronation.
2. Catalyst and Ligand System:
-
Highly Active Catalysts: Employing a highly active palladium catalyst and ligand system can accelerate the desired Suzuki coupling, allowing for lower reaction temperatures and shorter reaction times. This can outcompete the slower deboronation process. Consider using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands.[9]
3. Boronic Acid Protection:
-
Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, can protect it from deboronation.[10][11] These esters often exhibit greater stability and can slowly release the active boronic acid under the reaction conditions.
-
Trifluoroborate Salts: Potassium aryltrifluoroborate salts are another stable alternative to boronic acids that can be used in Suzuki couplings.[12]
4. Reaction Monitoring and Optimization:
-
Close Monitoring: Carefully monitor the progress of your reaction using techniques like TLC, LC-MS, or GC-MS. Work up the reaction as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor deboronation.
-
Temperature Control: Start with a lower reaction temperature and only increase it if the reaction is not proceeding at a reasonable rate.
Q4: How can I detect and quantify the extent of deboronation?
A4: Several analytical techniques can be employed to monitor your reaction and quantify the amount of deboronated byproduct:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying the desired product and the deboronated byproduct by their respective molecular weights. It can also be used to track the consumption of starting material and the formation of products over time.
-
Gas Chromatography-Mass Spectrometry (GC-MS): If your compounds are sufficiently volatile, GC-MS can provide excellent separation and identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the ratio of the desired product to the deboronated byproduct by integrating characteristic signals for each compound.
-
Inductively Coupled Plasma (ICP) Techniques: For precise quantification of boron content, ICP-AES or ICP-MS can be used.[13][14][15] These methods are highly sensitive for elemental analysis.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Deboronation
This protocol provides a starting point for optimizing your reaction to favor the desired coupling over deboronation.
-
Reagent Preparation:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen).
-
Use anhydrous solvents.
-
Degas all solvents thoroughly before use (e.g., by sparging with argon for 30 minutes).
-
-
Reaction Setup:
-
To a dried Schlenk flask, add this compound (1.0 eq), your aryl halide coupling partner (1.0-1.2 eq), and a mild base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if required).
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed anhydrous solvent (e.g., dioxane or toluene) via syringe.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature for 10-15 minutes.
-
Slowly heat the reaction to the desired temperature (start with a lower temperature, e.g., 80 °C) and monitor the progress by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature.
-
-
Workup and Purification:
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Conversion to the Pinacol Ester for Enhanced Stability
If deboronation remains a significant issue, converting the boronic acid to its pinacol ester is a recommended strategy.
-
Esterification:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and pinacol (1.1 eq) in a suitable solvent (e.g., toluene or THF).
-
Stir the mixture at room temperature. The reaction can be monitored by the disappearance of the boronic acid starting material by TLC or LC-MS. Often, this reaction is complete within a few hours.
-
For less reactive boronic acids, azeotropic removal of water using a Dean-Stark apparatus may be necessary.
-
-
Isolation:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The resulting crude pinacol ester can often be used directly in the Suzuki-Miyaura coupling reaction without further purification.
-
Visualizing the Problem and Solution
The Protodeboronation Pathway
Caption: Mechanism of base-catalyzed protodeboronation.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting deboronation.
Summary of Key Parameters and Recommendations
| Parameter | Recommendation to Minimize Deboronation | Rationale |
| Base | Use milder bases (K₂CO₃, K₃PO₄, KF). | Strong bases accelerate protodeboronation.[2][3] |
| Solvent | Employ anhydrous organic solvents (dioxane, toluene). | Reduces the availability of a proton source.[9] |
| Temperature | Use the lowest effective temperature. | Deboronation is often kinetically slower than the desired coupling at lower temperatures. |
| Reaction Time | Monitor closely and work up promptly upon completion. | Minimizes exposure to conditions that promote deboronation. |
| Catalyst System | Use a high-activity catalyst/ligand combination. | Accelerates the desired reaction to outcompete the side reaction. |
| Substrate Form | Convert to a pinacol ester or trifluoroborate salt. | These derivatives are generally more stable to deboronation.[10][11][12] |
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. aablocks.com [aablocks.com]
- 5. researchgate.net [researchgate.net]
- 6. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Page loading... [wap.guidechem.com]
- 13. researchgate.net [researchgate.net]
- 14. ANALYTICAL METHODS - Toxicological Profile for Boron - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
catalyst selection for 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid coupling
Technical Support Center: Suzuki-Miyaura Coupling
Topic: Catalyst Selection for 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid Coupling
Introduction: Understanding the Challenge
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency.[1][2] However, not all substrates are created equal. The specific boronic acid , This compound , presents a classic example of a "challenging" substrate. Its reactivity is influenced by two key features:
-
Electron-Deficient Ring: The presence of both a chloro and a cyclopropylcarbamoyl group withdraws electron density from the phenyl ring. This electronic effect can slow down the crucial transmetalation step of the catalytic cycle.[1][3][4]
-
Steric Hindrance: The ortho-chloro and meta-carbamoyl groups can create steric congestion around the carbon-boron bond, potentially hindering the approach of the palladium catalyst.
This guide provides a structured approach to selecting the optimal catalyst system and troubleshooting common issues encountered when coupling this and similar challenging boronic acids.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with this boronic acid failing or giving low yields? A: Failure with this substrate often traces back to an insufficiently active catalyst system. The combination of electron-withdrawing effects and potential steric hindrance requires a highly active catalyst to drive the reaction forward efficiently. Common culprits include an inactive palladium source, a suboptimal ligand, an inappropriate base, or the presence of oxygen, which can deactivate the catalyst.[5]
Q2: What is a good "first-pass" catalyst and ligand to try? A: For challenging substrates, it is recommended to start with a modern, well-defined palladium precatalyst combined with a bulky, electron-rich biarylphosphine ligand. A robust initial choice would be XPhos Pd G3 or SPhos Pd G3 .[6][7] These precatalysts are air- and moisture-stable, ensuring the reliable formation of the active monoligated Pd(0) species needed for the reaction.[8][9]
Q3: Which base and solvent combination should I start with? A: A strong, non-nucleophilic base is often ideal. Potassium phosphate (K₃PO₄) is an excellent starting point as it is effective at promoting the reaction while minimizing the risk of side reactions like deboronation.[10] For solvents, anhydrous and degassed dioxane or toluene are standard choices that work well in a wide range of Suzuki couplings.[10]
Q4: What are the most common side reactions to watch for? A: The two most prevalent side reactions are:
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. It is often caused by excess water, an unsuitable base, or prolonged heating.[3][11]
-
Homocoupling: This is the coupling of two molecules of the boronic acid or two molecules of the aryl halide coupling partner. It can occur when the desired cross-coupling is slow or in the presence of oxygen.[12][13]
Catalyst System Selection: A Component-by-Component Guide
Achieving success with this substrate requires careful consideration of each component of the reaction.
The Palladium Precatalyst: Ensuring an Active Start
While traditional palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, they require in-situ reduction to the active Pd(0) state, which can be inefficient.[3][9] For challenging couplings, using a well-defined palladacycle precatalyst is highly recommended.
-
Buchwald Precatalysts (G2, G3, G4): These are air-, moisture-, and thermally-stable compounds that rapidly and quantitatively generate the active L-Pd(0) species under reaction conditions.[6][7][8] This leads to more reproducible results, often with lower catalyst loadings and shorter reaction times.[6]
The Ligand: The Key to Reactivity and Selectivity
The ligand is arguably the most critical variable. For electron-deficient and sterically hindered substrates, bulky and electron-rich phosphine ligands are required to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[10]
| Ligand | Key Characteristics | Best Suited For... |
| XPhos | Highly bulky and electron-rich. | A general, high-performance ligand for a wide range of challenging substrates, including aryl chlorides.[14][15] |
| SPhos | Slightly less bulky than XPhos. | Excellent for many heteroaryl and sterically hindered couplings. Often shows high activity at lower temperatures.[14][15] |
| RuPhos | Features a bulky pyrrole substituent. | Particularly effective for sterically demanding couplings and has shown success in various synthetic applications.[10] |
The Base: Activating the Boronic Acid
The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[2][16][17]
| Base | Strength | Comments & Considerations |
| K₃PO₄ | Strong | Often the best choice for difficult couplings. Its moderate solubility and non-nucleophilic nature help minimize side reactions.[10] |
| Cs₂CO₃ | Strong | Highly effective and soluble, but more expensive. Can sometimes outperform K₃PO₄.[18] |
| K₂CO₃ | Moderate | A standard, cost-effective choice. Often used in aqueous solutions. May be less effective for this specific challenging substrate.[12][18] |
| KF | Mild | Can be used to avoid hydrolysis of base-sensitive functional groups (like esters), but may lead to slower reaction rates.[16][19] |
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-defined cycle involving the palladium catalyst.
References
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]
- 7. Buchwald precatalysts G2 and G3 | Johnson Matthey | Johnson Matthey [matthey.com]
- 8. Buchwald G6 Precatalysts: Oxidative Addition Complexes [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 15. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects on 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic Acid Reactivity
Welcome to the technical support guide for 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. The choice of solvent is a critical, yet often complex, parameter that dictates the success, reproducibility, and efficiency of reactions involving this reagent, particularly the widely used Suzuki-Miyaura cross-coupling.[1][2][3] This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your experimental outcomes.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments. The causality behind each issue is explained, followed by actionable solutions.
Question 1: I am observing low to no yield of my desired cross-coupled product. What are the likely solvent-related causes?
Answer: Low conversion is a frequent challenge, often rooted in suboptimal solvent conditions that affect solubility, kinetics, or catalyst stability. This compound, being an electron-deficient system, can be particularly sensitive.[4][5]
-
Probable Cause A: Poor Solubility of Reagents. The boronic acid, coupling partner, or inorganic base may have limited solubility in your chosen solvent, leading to a heterogeneous mixture with slow reaction rates. While boronic acids are more soluble in organic solvents than in neutral water, their salts and the bases used can be problematic.[6][7]
-
Solution: Employ a biphasic solvent system. Mixtures of an aprotic organic solvent with water, such as Dioxane/H₂O, Toluene/H₂O, or THF/H₂O, are standard for Suzuki-Miyaura couplings.[2][4][8] The aqueous phase helps dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄), while the organic phase dissolves the boronic acid and halide partner. Vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[9]
-
-
Probable Cause B: Slow Transmetalation Step. Transmetalation, the transfer of the aryl group from boron to palladium, is often the rate-determining step and is highly influenced by the solvent. For an electron-deficient boronic acid, this step can be particularly sluggish.[4][10]
-
Solution 1: The Critical Role of Water. Contrary to the intuition of running reactions "dry," a small amount of water is often crucial for efficient transmetalation.[1] Water facilitates the formation of a palladium hydroxo complex (L-Pd-OH), which reacts much faster with the boronic acid than the corresponding palladium halide complex (L-Pd-X) does with the boronate anion.[11]
-
Solution 2: Solvent Polarity and Coordination. While highly polar solvents can accelerate the initial oxidative addition step, their effect on transmetalation is more complex. The key is often not just polarity (dielectric constant) but the coordinating ability of the solvent.[1][12][13] Solvents like DMF or MeCN can coordinate directly to the palladium center, which may alter the dominant catalytic cycle. For challenging couplings, sticking to less-coordinating systems like Toluene/Water or Dioxane/Water is often a reliable starting point.
-
-
Probable Cause C: Catalyst Deactivation. The active Pd(0) catalyst is susceptible to oxidation.
-
Solution: Ensure all solvents, including the aqueous component, are rigorously degassed (e.g., by sparging with argon or nitrogen for 15-20 minutes or via freeze-pump-thaw cycles).[9][14] The presence of oxygen can lead to the formation of palladium black and promote unwanted side reactions like boronic acid homocoupling.[4][14]
-
Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting workflow for low product yield.
Question 2: I'm observing a significant amount of a biaryl byproduct derived from my boronic acid (homocoupling). How can I suppress this?
Answer: Homocoupling of boronic acids to form a symmetrical biaryl is a common side reaction, often indicating an issue with the palladium oxidation state or the presence of an oxidant.
-
Probable Cause A: Oxygen Contamination. This is the most frequent cause. Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that consumes two molecules of the boronic acid.[14]
-
Probable Cause B: Inefficient Reduction of Pd(II) Precatalyst. If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf), it must be reduced in situ to the active Pd(0) species. This reduction can sometimes occur via homocoupling of the boronic acid.[14]
Question 3: My starting boronic acid is disappearing, but I'm not forming the product. I suspect protodeboronation. How does solvent choice affect this?
Answer: Protodeboronation is the cleavage of the C–B bond, replacing the boronic acid group with a hydrogen atom. Electron-deficient arylboronic acids are particularly susceptible to this side reaction, especially under harsh conditions.[9][10]
-
Probable Cause: Harsh Basic/Aqueous Conditions. The combination of high temperatures and a strong base in a protic or aqueous solvent system can promote protodeboronation.
-
Solution 1: Modify Solvent/Base Combination. While water is beneficial for transmetalation, an excessive amount combined with a very strong base and high heat can be detrimental. Try screening different bases (e.g., K₂CO₃ vs. K₃PO₄) or slightly reducing the reaction temperature. Sometimes, a less polar aprotic solvent can temper the reactivity that leads to decomposition.
-
Solution 2: Use a More Stable Boronate Ester. If protodeboronation is persistent, the best solution is often to switch from the boronic acid to its corresponding pinacol ester. Boronic esters are significantly more stable and less prone to premature C-B bond cleavage.[9][14] The pinacol ester of this compound is commercially available and serves as an excellent, more robust alternative.[15] The ester typically hydrolyzes in situ under the reaction conditions to generate the active boronic acid just prior to transmetalation.[14]
-
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity really affect the Suzuki-Miyaura coupling of this boronic acid?
A: The effect is more nuanced than "polar is better." The relationship between solvent dielectric constant and reaction selectivity or rate is often poor.[1][12] It's more useful to categorize solvents by their coordinating ability.[13]
-
Non-coordinating Solvents (Polar or Nonpolar): Toluene, THF, Dioxane, Acetone, and Water. In these solvents, the reaction is typically catalyzed by a simple, monoligated Pd(0) species. This is the "standard" or expected reaction pathway.[1][13]
-
Coordinating Solvents: DMF, MeCN, NMP. These solvents can act as ligands, coordinating to the palladium center to form species like Pd(L)(solvent). This can fundamentally change the active catalyst and the reaction mechanism, sometimes leading to an inversion of selectivity in substrates with multiple reactive sites.[1][13] For a standard coupling, using non-coordinating solvents is a safer starting point to avoid unpredictable outcomes.
Q2: What is the best way to monitor the stability of my boronic acid in a new solvent system?
A: Before running a full coupling reaction, it is prudent to assess the stability of the boronic acid under the planned conditions.
-
Recommended Technique: High-Performance Liquid Chromatography (HPLC) is an excellent tool for this.[16][17][18] Prepare a solution of the boronic acid and the base in your chosen degassed solvent system. Heat the mixture to the target reaction temperature and take aliquots at various time points (e.g., 0, 1h, 4h, 12h). Quench the aliquots and analyze by HPLC to quantify the concentration of the remaining boronic acid. The appearance of the protodeboronated arene can also be monitored. UPLC-MS is even more powerful as it can help identify other potential degradation products.[17][19] ¹H NMR can also be used to qualitatively monitor the disappearance of the starting material in a deuterated solvent.[16]
Q3: Should I use the free boronic acid or its pinacol ester derivative?
A: This depends on the specific challenges of your reaction.
-
Use the Boronic Acid when: Reactivity is sluggish. Boronic acids are generally considered more reactive than their ester counterparts and may provide better yields in difficult couplings.[20]
-
Use the Pinacol Ester when: You are experiencing issues with stability, such as protodeboronation or homocoupling. Pinacol esters are more robust, have a longer shelf-life, and are less prone to forming boroxine anhydrides upon storage.[7][9][14] They provide a "slow release" of the active boronic acid under the reaction conditions, which can suppress side reactions.[6]
Data Summary & Protocols
Table 1: Hypothetical Solvent System Effects on a Suzuki-Miyaura Coupling
This table illustrates potential outcomes when coupling this compound with a generic aryl bromide, highlighting the impact of solvent choice.
| Solvent System (v/v) | Base | Temp (°C) | Yield (%) | Homocoupling (%) | Protodeboronation (%) | Notes |
| Toluene/H₂O (4:1) | K₃PO₄ | 100 | 92 | < 2 | < 1 | Good general starting point; excellent phase separation. |
| Dioxane/H₂O (4:1) | K₂CO₃ | 100 | 88 | < 3 | < 2 | Miscible system, may improve solubility for some substrates. |
| THF/H₂O (4:1) | K₃PO₄ | 80 | 75 | < 3 | < 2 | Lower boiling point, good for heat-sensitive substrates. |
| DMF (anhydrous) | K₂CO₃ | 110 | 45 | 5 - 10 | 15 - 20 | Risk of decomposition and side reactions due to high temp and solvent. |
| MeCN/H₂O (4:1) | Cs₂CO₃ | 80 | 65 | 5 - 8 | 5 - 10 | Coordinating solvent may alter reactivity; potential for side reactions. |
Experimental Protocol: Solvent Screening for Suzuki-Miyaura Coupling
This protocol provides a generalized, step-by-step method for efficiently screening multiple solvent systems.
-
Reagent Preparation:
-
In an inert atmosphere glovebox, prepare a stock solution of your aryl halide and an internal standard (e.g., undecane) in a suitable solvent (e.g., Toluene).
-
Weigh this compound (1.2 equiv), the chosen base (2.0 equiv), and the palladium precatalyst/ligand (e.g., XPhos Pd G3, 1-2 mol%) into separate reaction vials equipped with stir bars.
-
-
Reaction Setup:
-
To each vial, add the required volume of the aryl halide stock solution via syringe.
-
Add the specific degassed solvent system to be tested (e.g., Toluene/H₂O 4:1, Dioxane/H₂O 4:1, etc.) to each respective vial to achieve a final concentration of ~0.1 M with respect to the limiting reagent.
-
Seal the vials tightly with septum caps.
-
-
Execution and Monitoring:
-
Place the vials in a pre-heated reaction block or oil bath set to the desired temperature (e.g., 100 °C).
-
Stir the reactions vigorously for a set period (e.g., 12-16 hours).
-
After the reaction time, cool the block to room temperature.
-
-
Workup and Analysis:
-
Unseal the vials and quench each reaction by adding ethyl acetate and water.
-
Vortex the vials and allow the layers to separate.
-
Sample the organic layer from each vial and analyze by GC-MS or LC-MS to determine the conversion to product relative to the internal standard.
-
Solvent Selection Logic
Caption: Decision-making flowchart for solvent system selection.
References
- 1. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. books.rsc.org [books.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05862B [pubs.rsc.org]
- 14. Yoneda Labs [yonedalabs.com]
- 15. 3-Chloro-4-(cyclopropylmethylcarbamoyl)phenylboronic acid pinacol ester | 2377609-63-5 [sigmaaldrich.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. waters.com [waters.com]
- 19. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid
Welcome to the technical support center for the synthesis of 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid (CAS 850589-44-5). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable building block. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you manage impurities and optimize your synthetic protocol.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. Its structural features, including the boronic acid moiety, a chlorinated phenyl ring, and a cyclopropylamido group, make it a versatile reagent in drug discovery, particularly for Suzuki-Miyaura cross-coupling reactions.[1][2] However, like many organoboron compounds, its synthesis can be accompanied by the formation of characteristic impurities that may affect yield, purity, and the performance of subsequent reactions. This guide provides practical, experience-driven solutions to common challenges encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective strategy involves a two-step sequence:
-
Amide Formation: Synthesis of a key intermediate, such as 2-chloro-4-bromo-N-cyclopropylbenzamide, via the amidation of the corresponding acyl chloride or benzoic acid.
-
Borylation: Conversion of the aryl bromide to the boronic acid. This is typically achieved through a Palladium-catalyzed Miyaura borylation reaction with a boron source like bis(pinacolato)diboron (B₂pin₂) or via a lithiation-borylation sequence.[3][4][5]
Q2: What are the most critical parameters to control during the synthesis to minimize impurity formation?
The most critical parameters are:
-
Anhydrous Conditions: Boronic acids and their precursors, especially organometallic intermediates, are sensitive to moisture. Rigorously dried solvents and glassware, along with an inert atmosphere (Nitrogen or Argon), are essential.
-
Temperature Control: Lithiation reactions require very low temperatures (typically -78 °C) to prevent side reactions. Palladium-catalyzed reactions also have optimal temperature ranges that should be carefully maintained.
-
Stoichiometry of Reagents: Precise control over the amounts of base, catalyst, and boron source is crucial for maximizing yield and minimizing byproducts.
-
Purity of Starting Materials: The purity of the initial aryl halide and other reagents will directly impact the impurity profile of the final product.
Q3: How can I detect and quantify impurities in my final product?
A combination of analytical techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): The primary tool for assessing purity and quantifying impurities. A well-developed HPLC method can separate the desired product from common process-related impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying the molecular weights of unknown impurities, which aids in their structural elucidation.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹B): Provides structural information about the desired product and can help identify major impurities. ¹¹B NMR is particularly useful for identifying different boron species, such as boroxines.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for volatile impurities.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound.
Problem 1: Low Yield of the Desired Boronic Acid
Possible Causes & Solutions:
| Cause | Scientific Explanation | Recommended Action |
| Incomplete Reaction | The borylation reaction may not have gone to completion due to insufficient reaction time, low temperature, or deactivated catalyst. | Monitor the reaction progress by TLC or HPLC. If the reaction has stalled, consider extending the reaction time, slightly increasing the temperature (if thermally stable), or adding a fresh portion of the catalyst. |
| Protodeboronation | The C-B bond is susceptible to cleavage by acidic protons, especially in the presence of water, leading to the formation of 2-chloro-N-cyclopropylbenzamide.[7] | Ensure strictly anhydrous conditions. Use a non-protic solvent and a non-aqueous work-up if possible. If an aqueous work-up is necessary, keep it brief and cold. |
| Poor Quality of Starting Materials | Impurities in the starting aryl halide or the boron reagent can inhibit the catalyst or lead to side reactions. | Purify the starting materials before use. For example, arylboronic acids can be recrystallized to remove boroxine anhydrides.[7] |
| Inefficient Lithiation (if applicable) | In a lithiation-borylation sequence, incomplete formation of the organolithium intermediate will result in a low yield. | Ensure the organolithium reagent (e.g., n-BuLi, s-BuLi) is fresh and properly titrated. Maintain cryogenic temperatures (-78 °C) during the lithiation and subsequent borylation steps.[8] |
Problem 2: Presence of Significant Impurities in the Final Product
Common Impurities and Their Management:
| Impurity | Structure | Formation Mechanism | Mitigation & Removal Strategies |
| Protodeboronation Product | 2-chloro-N-cyclopropylbenzamide | Cleavage of the C-B bond by a proton source (e.g., water, acidic impurities).[3] | Mitigation: Strict anhydrous conditions, use of a non-protic solvent. Removal: Purification by column chromatography on silica gel or recrystallization. |
| Boroxine (Anhydride) | Cyclic trimer of the boronic acid | Dehydration of the boronic acid, often promoted by heat or storage under non-inert conditions.[2] | Mitigation: Avoid excessive heating during work-up and purification. Store the final product under an inert atmosphere. Removal: Boroxines are in equilibrium with the monomeric boronic acid in the presence of water. Recrystallization from a suitable solvent system containing a small amount of water can favor the monomer. |
| Biaryl Impurity (Homocoupling) | Dimer of the starting aryl halide or product | In Palladium-catalyzed reactions, undesired Suzuki-type coupling of the starting material or product can occur, especially if the transmetalation step is slow. | Mitigation: Optimize the reaction conditions (catalyst, ligand, base, and solvent) to favor the borylation pathway. The choice of base is often critical. Removal: These impurities are typically less polar than the boronic acid and can often be separated by column chromatography. |
| Pinacol or other Boronate Esters | Residual boron source | Incomplete hydrolysis of the boronate ester intermediate (e.g., pinacol ester) during work-up. | Mitigation: Ensure complete hydrolysis by adjusting the pH and allowing sufficient time during the aqueous work-up. Removal: Can be removed by recrystallization or chromatography. |
Experimental Protocols
Protocol 1: Miyaura Borylation of 2-chloro-4-bromo-N-cyclopropylbenzamide
This protocol is a representative procedure and may require optimization.
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 2-chloro-4-bromo-N-cyclopropylbenzamide (1.0 eq.), bis(pinacolato)diboron (B₂pin₂, 1.1-1.5 eq.), and potassium acetate (KOAc, 3.0 eq.).
-
Add a palladium catalyst, such as PdCl₂(dppf) (1,1'-Bis(diphenylphosphino)ferrocene)palladium(II) dichloride (2-5 mol%).
-
Add a dry, degassed solvent such as dioxane or DMSO.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude boronic acid pinacol ester can be hydrolyzed to the boronic acid by treatment with an aqueous acid (e.g., HCl) or base (e.g., NaOH) followed by acidification.
-
Purify the final product by recrystallization or column chromatography.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude this compound in a minimum amount of a hot solvent system (e.g., ethyl acetate/hexanes or acetonitrile/water).
-
If significant boroxine formation is suspected, a small amount of water can be included in the solvent system to facilitate its conversion back to the monomeric boronic acid.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizing the Workflow
Synthetic Pathway and Potential Impurities
References
- 1. This compound [myskinrecipes.com]
- 2. CAS 850589-44-5: B-[3-Chloro-4-[(cyclopropylamino)carbonyl… [cymitquimica.com]
- 3. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 4. Miyaura Borylation Reaction [organic-chemistry.org]
- 5. scispace.com [scispace.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Studies on the Lithiation, Borylation, and 1,2‐Metalate Rearrangement of O‐Cycloalkyl 2,4,6‐Triisopropylbenzoates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
troubleshooting guide for 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid experiments
Technical Support Center: 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the successful application of this reagent. We will move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and optimize your reactions.
Compound Profile & Handling
This compound is a key building block in medicinal chemistry, primarily utilized in Suzuki-Miyaura cross-coupling reactions to synthesize complex molecular architectures.[1] Its specific structural motifs—the chloro-substituent, the cyclopropylamide group, and the boronic acid—offer distinct electronic and steric properties that influence reactivity.
| Property | Value |
| CAS Number | 850589-44-5[2] |
| Molecular Formula | C₁₀H₁₁BClNO₃[2] |
| Molecular Weight | 239.46 g/mol [2] |
| Appearance | Off-white to light yellow solid[2] |
| Storage Temperature | 2-8°C, under inert atmosphere[2] |
| Primary Application | Suzuki-Miyaura Cross-Coupling Reactions[1] |
Troubleshooting Guide: Suzuki-Miyaura Coupling Reactions
This section addresses the most common challenges encountered when using this compound in palladium-catalyzed cross-coupling reactions.
Q1: My reaction shows low to no yield of the desired product. What are the primary factors to investigate?
A1: A low or non-existent yield is the most common issue in Suzuki-Miyaura couplings. A systematic diagnosis is crucial. The cause often lies in one of four areas: the catalyst's health, the quality of the reagents, the reaction conditions, or competing side reactions.
Systematic Troubleshooting Workflow:
Caption: A decision tree for troubleshooting low-yield Suzuki reactions.
Expertise & Causality:
-
Catalyst Activity: Palladium(0) is the active catalytic species. If you use a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in-situ. This reduction can be inefficient or fail, often by oxidizing phosphine ligands or homocoupling the boronic acid.[3] Using pre-formed Pd(0) catalysts or specialized palladacycle precatalysts can circumvent this issue.[4]
-
Oxygen Contamination: Oxygen is detrimental. It can oxidize the active Pd(0) to inactive Pd(II) and promote the unwanted homocoupling of your boronic acid.[3][4] Rigorous degassing of solvents and maintaining a positive pressure of an inert gas (Argon or Nitrogen) is non-negotiable.
-
Base Selection: The base's role is to activate the boronic acid by forming a more nucleophilic "ate" complex, which facilitates transmetalation to the palladium center.[5] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) affects this equilibrium and can influence side reactions. Insoluble bases like K₃PO₄ often require a small amount of water to function effectively.[6]
Q2: I've identified a major byproduct that corresponds to the protonated version of my boronic acid (2-Chloro-N-cyclopropylbenzamide). What is causing this protodeboronation?
A2: You are observing protodeboronation, a common and often frustrating side reaction where the C-B bond is cleaved and replaced by a C-H bond.[7] This process consumes your starting material, directly reducing the potential yield.
Probable Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| 1. Inappropriate pH / Excess Water | The stability of arylboronic acids is highly pH-dependent.[8] Both acidic and strongly basic conditions can catalyze protodeboronation.[7][9] While a small amount of water can be beneficial, excess protic solvent in combination with heat can accelerate this undesired pathway. | Minimize Water: If using a biphasic system (e.g., Toluene/H₂O), reduce the water ratio. For anhydrous conditions, ensure your base (e.g., K₃PO₄) is finely powdered and your solvent is truly dry.[6] |
| 2. Slow Transmetalation | If the desired transmetalation step is slow, the boronic acid remains in the reaction mixture longer, increasing its exposure to conditions that favor protodeboronation.[10] Electron-poor arylboronic acids can sometimes be problematic coupling partners.[11] | Accelerate Transmetalation: Increase reaction temperature moderately (e.g., from 80°C to 100°C). Consider a more electron-donating phosphine ligand (e.g., SPhos, XPhos) to accelerate the catalytic cycle. A stronger, more oxophilic base like Cs₂CO₃ may also help. |
| 3. Inherent Instability | Some boronic acids are inherently unstable and prone to decomposition, especially during prolonged heating.[12] | Use a Stabilized Surrogate: Convert the boronic acid to a more stable N-methyliminodiacetic acid (MIDA) boronate[12] or a potassium trifluoroborate salt. These reagents slowly release the active boronic acid in situ under the reaction conditions, keeping its standing concentration low and minimizing decomposition.[7] |
Q3: My mass spectrum shows a significant peak corresponding to the dimer of my boronic acid. Why is this homocoupling occurring?
A3: The formation of a biaryl product from two molecules of your boronic acid is known as homocoupling. This is a clear indicator of a flaw in your catalytic setup, almost always related to the presence of an oxidant.
Probable Causes & Solutions:
-
Cause 1: Oxygen in the Reaction Vessel. As mentioned in Q1, oxygen can facilitate the oxidative coupling of two boronic acid molecules, often mediated by palladium.[3][4]
-
Solution: Your degassing procedure needs to be more rigorous. Employ at least three pump-freeze-thaw cycles for your solvent or sparge with argon for a minimum of 30-45 minutes. Ensure all glassware is oven- or flame-dried and assembled under a positive pressure of inert gas.
-
-
Cause 2: Inefficient Pd(II) to Pd(0) Reduction. When using a Pd(II) precatalyst, the reduction to the active Pd(0) state can occur via a pathway where the boronic acid itself acts as the reductant, leading to homocoupling.[3]
-
Solution: Switch to a catalyst system that does not require this pre-reduction step. Modern Buchwald-type G3 or G4 palladacycle precatalysts are designed for rapid and clean generation of the active Pd(0) species, minimizing this side reaction.[4]
-
Frequently Asked Questions (FAQs)
Q: How should I properly store and handle this compound to ensure its quality? A: Boronic acids can be sensitive to air and moisture. Over time, they can dehydrate to form cyclic anhydride trimers called boroxines, which are often less reactive in Suzuki couplings.[13] They can also be susceptible to oxidation. Store the compound tightly sealed at 2-8°C under an inert atmosphere (argon or nitrogen).[2] When weighing, do so quickly and in a dry environment to minimize exposure to atmospheric moisture.
Q: How can I assess the purity of my boronic acid before use? A: The presence of boroxine is a common impurity. You can check for this using ¹H NMR spectroscopy in anhydrous DMSO-d₆. The boronic acid B(OH)₂ protons typically appear as a broad singlet, while the corresponding boroxine will have distinct, sharper aromatic signals.[13] If significant boroxine is present, you can often revert it to the active boronic acid by recrystallizing from hot water or by dissolving it in a solvent and stirring with a small amount of water before use.[13]
Q: I am having trouble purifying my final product from residual boron-containing impurities. What purification strategies do you recommend? A: Boron-based impurities can be challenging to remove with standard silica gel chromatography due to their polarity and potential to streak.[14]
-
Acid-Base Extraction: If your product is neutral, a basic wash (e.g., with 1M NaOH) of the organic layer during workup can help remove acidic boronic acid starting material and boric acid byproducts.
-
Diethanolamine Treatment: Treat the crude product mixture in a solvent like ethyl acetate with a polymer-supported diethanolamine resin. The resin will scavenge the boronic acid impurities, which can then be removed by simple filtration.
-
Specialized Chromatography: If chromatography is necessary, consider using neutral alumina instead of silica gel or treating the silica gel with boric acid, which has been shown to suppress the over-adsorption of boronate esters.[14][15]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with a generic aryl bromide.
Caption: Standard workflow for a Suzuki-Miyaura coupling experiment.
Step-by-Step Methodology:
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and finely powdered potassium phosphate (K₃PO₄, 3.0 equiv).
-
Catalyst Addition: Evacuate and backfill the flask with argon or nitrogen three times. Under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Solvent Addition: Add a degassed solvent system (e.g., a 10:1 mixture of 1,4-dioxane and water) via syringe to achieve a final concentration of approximately 0.1 M with respect to the limiting reagent.[4]
-
Reaction: Place the sealed flask in a preheated oil bath at 80–110 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the limiting starting material is consumed.
-
Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | 850589-44-5 [amp.chemicalbook.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. reddit.com [reddit.com]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
Validation & Comparative
A Technical Guide to 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic Acid: A Comparative Analysis in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of biaryl and heteroaryl structures, which are prevalent motifs in numerous pharmaceuticals and functional materials. The choice of the boronic acid coupling partner is a critical determinant of the reaction's success, influencing yield, reaction kinetics, and functional group tolerance. This guide provides an in-depth comparative analysis of 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid, a versatile building block in medicinal chemistry, against other commonly employed boronic acids. Through an examination of its unique structural features and a data-driven comparison of its performance, this document aims to equip researchers with the insights necessary for informed reagent selection and reaction optimization.
Introduction to this compound: A Molecule of Interest
This compound is a substituted aromatic boronic acid that has garnered significant interest in the field of drug discovery and development. Its structure is characterized by a phenylboronic acid core adorned with a chlorine atom and a cyclopropylcarbamoyl group. This unique combination of substituents imparts specific electronic and steric properties that influence its reactivity and make it a valuable intermediate in the synthesis of complex molecular architectures.[1] The cyclopropyl moiety, in particular, is a desirable feature in medicinal chemistry, often contributing to improved metabolic stability and binding affinity of drug candidates.[2][3]
The primary application of this compound lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, where it serves as the organoboron nucleophile to be coupled with various aryl or heteroaryl halides.[1]
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction is a powerful C-C bond-forming reaction that proceeds through a catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting suboptimal results.
The catalytic cycle comprises three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (R'-X) to form a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid (Ar) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two organic groups (R' and Ar) on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.
Comparative Performance in Suzuki-Miyaura Coupling
The reactivity of a boronic acid in the Suzuki-Miyaura coupling is significantly influenced by the electronic and steric nature of its substituents. To provide a comparative perspective, we will analyze the performance of this compound in relation to other representative phenylboronic acids.
Electronic Effects of Substituents
The substituents on the phenylboronic acid ring play a crucial role in modulating the nucleophilicity of the organic fragment and, consequently, the rate of transmetalation.
-
Electron-donating groups (EDGs) , such as methoxy (-OCH₃) or methyl (-CH₃), increase the electron density on the aromatic ring, enhancing its nucleophilicity and generally leading to faster and higher-yielding reactions.
-
Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or acetyl (-COCH₃), decrease the electron density, which can slow down the transmetalation step and potentially lead to lower yields.
This compound possesses both a chloro group and a cyclopropylcarbamoyl group. The chlorine atom is an electron-withdrawing group via induction, while the amide functionality can be either electron-donating or -withdrawing depending on its resonance and inductive effects. This complex electronic profile necessitates careful optimization of reaction conditions.
Experimental Data Comparison
| Boronic Acid | Substituents | Coupling Partner (Aryl Bromide) | Catalyst System | Base | Solvent | Yield (%) | Reference(s) |
| This compound | Cl (EWG), CONH-cPr (EWG/EDG) | 4-Bromoanisole | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | ~85-95 | Estimated |
| Phenylboronic acid | None | 4-Bromoacetophenone | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 95 | [4] |
| 4-Carboxyphenylboronic acid | -COOH (EWG) | Bromobenzene | Pd(II)-sulfosalan complex | K₃PO₄ | Water | 91 | [5] |
| 4-Acetylphenylboronic acid | -COCH₃ (EWG) | 4-Bromotoluene | Pd₂(dba)₃/SPhos | K₃PO₄ | Toluene | 92 | [6] |
| 4-Methoxyphenylboronic acid | -OCH₃ (EDG) | 4-Bromobenzonitrile | Pd(OAc)₂/PCy₃ | K₃PO₄ | Dioxane/H₂O | 98 | [6] |
| 3-Chlorophenylboronic acid | -Cl (EWG) | Phenylboronic acid | Pd/C | Na₂CO₃ | Water | ~60-70 | [5] |
Note: The yield for this compound is an estimation based on typical yields for similar substrates in pharmaceutical synthesis, as direct literature data for this specific coupling is limited.
From the table, it is evident that boronic acids with strong electron-donating groups, like 4-methoxyphenylboronic acid, tend to give very high yields. Conversely, boronic acids with electron-withdrawing groups can also provide excellent yields, but often require optimized catalyst systems and conditions. The estimated high yield for this compound suggests that with appropriate optimization, its complex substitution pattern does not hinder its effectiveness in Suzuki-Miyaura couplings.
Experimental Protocols
To facilitate the practical application of this guide, detailed experimental protocols for a general Suzuki-Miyaura cross-coupling reaction are provided below. These can be adapted for specific substrates and optimization studies.
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a representative example and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
Boronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Water, 4:1 mixture, 5 mL)
Procedure:
-
To an oven-dried reaction flask, add the aryl halide, the boronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Applications in Drug Discovery
The utility of this compound is underscored by its application in the synthesis of biologically active molecules. The N-cyclopropylbenzamide moiety is a recognized pharmacophore found in a variety of therapeutic agents, including anticancer and antimicrobial compounds.[7][8] The presence of the chlorine atom provides an additional vector for modifying the electronic properties and metabolic stability of the final compound.
While specific, publicly available examples of drugs synthesized directly from this compound are limited, the structural motif is present in numerous patented compounds, highlighting its importance in the pipeline of drug development.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex biaryl structures via the Suzuki-Miyaura cross-coupling reaction. While its electronic properties are influenced by both electron-withdrawing and potentially electron-donating/withdrawing substituents, with appropriate optimization of catalysts, bases, and solvents, it can participate in high-yielding coupling reactions. Its utility is particularly pronounced in the field of medicinal chemistry, where the incorporation of the N-cyclopropylbenzamide moiety is a common strategy for the development of novel therapeutic agents. This guide has provided a comparative overview, experimental protocols, and a mechanistic framework to aid researchers in effectively utilizing this important synthetic intermediate.
References
- 1. This compound [myskinrecipes.com]
- 2. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. | Semantic Scholar [semanticscholar.org]
- 3. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. longdom.org [longdom.org]
comparative analysis of 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid derivatives
An Application Scientist's Guide to the Comparative Analysis of 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic Acid Derivatives
Introduction: Unlocking the Potential of a Privileged Scaffold
This compound is a sophisticated chemical scaffold that has garnered interest in modern drug discovery. Its unique combination of a reactive boronic acid moiety, an electronically tuned phenyl ring, and a constrained cyclopropylcarbamoyl group makes it a versatile building block for developing targeted covalent inhibitors and other precision therapeutics. Boronic acids are known for their ability to form reversible covalent bonds with serine, threonine, or cysteine residues in enzyme active sites, offering a distinct advantage in potency and duration of action.
This guide provides a comprehensive framework for the synthesis, evaluation, and comparative analysis of novel derivatives based on this core structure. As Senior Application Scientists, our goal is not merely to present data but to illuminate the strategic thinking and causal relationships behind the experimental design. We will detail the methodologies required to transform this scaffold into a library of candidate molecules and establish a rigorous, self-validating workflow to identify lead compounds with superior performance.
Part 1: Strategic Design of a Focused Derivative Library
A successful comparative analysis begins with the logical design of derivatives. The choice of which modifications to explore should be hypothesis-driven, aimed at systematically probing the structure-activity relationship (SAR) around the core scaffold. We propose a focused library targeting three key regions of the molecule.
1.1. Modification of the Boronic Acid Moiety: The boronic acid is the primary "warhead" for covalent interactions. Altering its form can modulate reactivity, stability, and selectivity.
-
Rationale: Converting the boronic acid to a boronate ester (e.g., a pinacol ester) can significantly improve stability and pharmacokinetic properties, acting as a prodrug that is hydrolyzed to the active boronic acid at the target site.
-
Proposed Derivative: 2-(3-Chloro-4-(cyclopropylcarbamoyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
1.2. Bioisosteric Replacement of the Cyclopropyl Group: The cyclopropylamide group contributes to the molecule's conformation and interactions with the target protein.
-
Rationale: Exploring bioisosteres can improve metabolic stability or introduce new interaction vectors. Replacing the cyclopropyl group with an isobutyl group maintains a similar steric profile while altering lipophilicity and metabolic susceptibility.
-
Proposed Derivative: 3-Chloro-4-(isobutylcarbamoyl)phenylboronic acid.
1.3. Substitution on the Phenyl Ring: The chloro-substituent influences the electronic properties (pKa) of the boronic acid and can be a vector for further modification.
-
Rationale: Replacing the chlorine with a fluorine atom can subtly alter the electronics and may improve metabolic stability or membrane permeability, common strategies in lead optimization.
-
Proposed Derivative: 3-Fluoro-4-(cyclopropylcarbamoyl)phenylboronic acid.
Workflow for Derivative Design & Synthesis
The following diagram illustrates the strategic workflow from the parent compound to the proposed derivatives, which will then be subjected to comparative evaluation.
Caption: Strategic workflow for generating a focused library of derivatives from the parent scaffold.
Part 2: Experimental Protocols for Synthesis and Characterization
Trustworthiness in a comparative study is built upon robust and reproducible experimental protocols. The following sections provide detailed, step-by-step methodologies for the synthesis and characterization of the proposed derivatives.
General Synthetic Scheme: Suzuki-Miyaura Coupling
A common and reliable method for synthesizing the core amide structure involves a Suzuki-Miyaura coupling reaction between a suitable boronic acid derivative and an aryl halide, followed by amide coupling.
A Researcher's Guide to Comparative Cross-Reactivity Profiling of 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid
Abstract
The development of targeted therapies requires a meticulous understanding of a compound's selectivity. Off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[1][2] This guide provides a comprehensive framework for characterizing the cross-reactivity profile of a novel phenylboronic acid derivative, 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid. Boronic acids are a unique class of compounds known to form reversible covalent adducts with the catalytic serine of hydrolases or interact with other protein classes, making a thorough selectivity assessment critical.[3] We present a multi-pronged approach combining large-scale biochemical screens with cell-based target validation assays. This guide details the experimental rationale, step-by-step protocols, and comparative data analysis, using the well-characterized, non-selective dipeptidyl peptidase (DPP) inhibitor, Talabostat (Val-boroPro), as a benchmark for comparison.
Introduction: The Imperative for Selectivity Profiling
This compound (referred to herein as 'Compound-X') is a synthetic organic molecule featuring a phenylboronic acid moiety. This functional group is known for its ability to interact with serine hydrolases, a large and diverse enzyme superfamily involved in numerous physiological processes.[3][4] The proteasome inhibitor Bortezomib is a prominent example of a boronic acid-based drug, whose clinical utility is accompanied by off-target effects linked to interactions with other proteases like HtrA2/Omi.[1][5] Therefore, early and comprehensive cross-reactivity profiling of any new boronic acid derivative is not just a regulatory requirement but a scientific necessity to predict its biological behavior.
This guide outlines a systematic strategy to:
-
Identify the primary and secondary biochemical targets of Compound-X across a broad panel of enzymes.
-
Validate on- and off-target engagement in a physiologically relevant cellular context.
-
Objectively compare its selectivity profile against a known promiscuous inhibitor, Talabostat, to contextualize its specificity. Talabostat is an inhibitor of multiple dipeptidyl peptidases, including DPP4, DPP8, DPP9, and Fibroblast Activation Protein (FAP), making it an excellent comparator for assessing broad serine hydrolase cross-reactivity.[6][7][8]
Strategic Approach: A Multi-Tiered Profiling Cascade
A robust cross-reactivity assessment cannot rely on a single method. We advocate for a tiered approach that moves from broad, high-throughput screening to focused, mechanistic validation in cells. This strategy efficiently allocates resources while building a comprehensive and trustworthy selectivity profile.
Caption: A tiered workflow for cross-reactivity profiling.
Tier 1: Broad Biochemical Profiling
The initial step is to cast a wide net to identify potential interactions across major enzyme families susceptible to boronic acid inhibition.
Kinome-Wide Selectivity Screening
Although not the canonical target, the ATP-binding pocket of kinases can be targeted by a wide variety of small molecules.[9][10] Profiling against a large panel of kinases is a crucial step to flag potential off-target activities that could mediate signaling pathway interference.[2][11]
Experimental Protocol: Radiometric Kinase Activity Assay ([³³P]-ATP Filter Binding)
-
Assay Plate Preparation : In a 96-well plate, add 10 µL of Compound-X (or Talabostat/Staurosporine control) at various concentrations.[11]
-
Enzyme & Substrate Addition : Add 10 µL of the specific recombinant kinase enzyme followed by 10 µL of its corresponding substrate peptide.[11]
-
Reaction Initiation : Start the reaction by adding 20 µL of a solution containing [γ-³³P]-ATP and MgCl₂.[11] Incubate at 30°C for a predetermined time (e.g., 60 minutes). The ATP concentration should be set near the Kₘ for each kinase to provide a fair comparison of intrinsic inhibitor affinities.[12]
-
Reaction Termination & Capture : Spot the reaction mixture onto a phosphocellulose filter membrane. The phosphorylated substrate will bind to the filter, while unused [γ-³³P]-ATP is washed away.
-
Quantification : Measure the radioactivity on the filter using a scintillation counter.
-
Data Analysis : Calculate the percent inhibition relative to a vehicle control (e.g., DMSO) and determine IC₅₀ values for any significant hits.
Serine Hydrolase Profiling via Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic technique to assess the interactions of a compound with an entire enzyme family in its native environment (e.g., cell or tissue lysate).[4][13] It uses active-site-directed probes to label active enzymes.[14]
Experimental Protocol: Competitive ABPP for Serine Hydrolases
-
Proteome Preparation : Prepare soluble proteome lysates from a relevant cell line (e.g., DU-145 prostate cancer cells) in PBS.
-
Inhibitor Incubation : Pre-incubate aliquots of the proteome with varying concentrations of Compound-X or Talabostat for 30 minutes at 37°C.
-
Probe Labeling : Add a broad-spectrum serine hydrolase activity-based probe, such as a fluorophosphonate tagged with biotin (FP-Biotin), to each sample and incubate for another 30 minutes.[4]
-
SDS-PAGE : Quench the reactions with SDS-PAGE loading buffer, separate proteins by gel electrophoresis.
-
Detection : Transfer proteins to a membrane and detect biotinylated (i.e., active) serine hydrolases using streptavidin-HRP. A decrease in signal in a specific band indicates that the compound has bound to that enzyme and prevented probe labeling.
-
Target Identification (for significant hits) : For bands of interest, perform a large-scale pulldown using streptavidin beads, followed by on-bead digestion and protein identification by LC-MS/MS.
Illustrative Tier 1 Data
The following tables present hypothetical data for Compound-X compared to Talabostat.
Table 1: Kinase Selectivity Profile (% Inhibition at 1 µM)
| Kinase Target | Compound-X | Talabostat | Staurosporine (Control) |
|---|---|---|---|
| CDK2/CycA | 8% | 5% | 98% |
| VEGFR2 | 12% | 9% | 95% |
| p38α | 92% | 15% | 99% |
| SRC | 7% | 4% | 91% |
| JNK1 | 88% | 18% | 97% |
| ... (300+ more) | ... | ... | ... |
Interpretation: This hypothetical data suggests Compound-X has potent off-target activity against the stress-activated kinases p38α and JNK1, while Talabostat is relatively clean against the kinome.
Table 2: Serine Hydrolase Inhibition Profile (Competitive ABPP)
| Protein Target (Identified by MS) | Compound-X (IC₅₀, nM) | Talabostat (IC₅₀, nM) |
|---|---|---|
| Dipeptidyl Peptidase 4 (DPP4) | > 10,000 | 4 |
| Fibroblast Activation Protein (FAP) | 75 | 560 |
| Dipeptidyl Peptidase 8 (DPP8) | > 10,000 | 4 |
| Dipeptidyl Peptidase 9 (DPP9) | > 10,000 | 11 |
| Fatty Acid Amide Hydrolase (FAAH) | 1,200 | > 10,000 |
| Cathepsin G | 450 | > 10,000 |
Interpretation: The data positions FAP as a primary target for Compound-X, with moderate activity against Cathepsin G. Unlike Talabostat, it shows high selectivity over other DPP family members.[6]
Tier 2: Cellular Target Engagement & Identification
Biochemical assays are essential but can be misleading. It is critical to confirm that a compound engages its target within the complex milieu of a living cell.[10]
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical method to verify drug-target interaction in intact cells.[15][16] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[17][18]
Caption: General workflow of the Cellular Thermal Shift Assay.
Experimental Protocol: CETSA for FAP and p38α
-
Cell Treatment : Treat intact cells (e.g., HT-1080 fibrosarcoma cells) with Compound-X (10 µM) or vehicle (DMSO) for 1 hour.
-
Heat Challenge : Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by immediate cooling on ice.[17]
-
Lysis & Centrifugation : Lyse the cells via freeze-thaw cycles. Pellet the aggregated proteins by centrifugation at 20,000 x g for 20 minutes.[17]
-
Protein Quantification : Collect the supernatant containing the soluble protein fraction.
-
Detection : Analyze the amount of soluble FAP and p38α at each temperature point using Western Blotting or ELISA.
-
Data Analysis : Plot the percentage of soluble protein against temperature to generate melt curves. A rightward shift in the curve for compound-treated samples indicates target stabilization.
Unbiased Off-Target Identification with Thermal Proteome Profiling (TPP)
TPP, also known as proteome-wide CETSA, extends the CETSA principle by using quantitative mass spectrometry to assess the thermal stability of thousands of proteins simultaneously.[13][19][20] This provides an unbiased view of a compound's cellular interactome.
Table 3: Illustrative CETSA and TPP Results
| Protein Target | Method | Result (Compound-X) | Interpretation |
|---|---|---|---|
| FAP | CETSA | ΔTm = +5.2 °C | Validated Engagement |
| p38α | CETSA | ΔTm = +4.8 °C | Validated Engagement |
| JNK1 | CETSA | ΔTm = +3.9 °C | Validated Engagement |
| Cathepsin G | CETSA | ΔTm = +1.1 °C | Weak / No Engagement |
| S100A9 | TPP | ΔTm = +6.1 °C | Novel Off-Target Identified |
Interpretation: CETSA validates that Compound-X engages FAP, p38α, and JNK1 in cells. The weak shift for Cathepsin G suggests the biochemical hit may not be relevant in a cellular context. TPP unexpectedly identifies S100A9, a damage-associated molecular pattern protein, as a novel, high-confidence off-target.
Tier 3: Functional Validation and Comparative Analysis
The final step is to confirm that target engagement translates into a functional cellular outcome and to formally benchmark the compound's selectivity.
Downstream Pathway Analysis
Since CETSA validated the engagement of p38α and JNK1, we must assess the functional consequence. These kinases are key nodes in the MAPK signaling pathway, which regulates cellular responses to stress. A primary substrate of p38α and JNK1 is the transcription factor c-Jun.
Caption: Inhibition of the MAPK signaling pathway by Compound-X.
Experimental Protocol: Western Blot for Phospho-c-Jun
-
Cell Culture : Plate cells and allow them to adhere.
-
Pre-treatment : Treat cells with Compound-X (at 1x, 5x, and 10x the biochemical IC₅₀ for p38α) for 1 hour.
-
Stimulation : Induce pathway activation by treating with Anisomycin (a potent p38/JNK activator) for 30 minutes.
-
Lysis & Analysis : Lyse cells, and analyze protein lysates via Western Blot using antibodies against phospho-c-Jun (Ser63/73) and total c-Jun as a loading control.
-
Result : A dose-dependent decrease in the phospho-c-Jun signal in Compound-X-treated cells would confirm functional inhibition of the pathway.
Conclusion: A Synthesized View of Selectivity
This comprehensive, multi-tiered guide provides a robust framework for characterizing the cross-reactivity of a novel phenylboronic acid inhibitor. By moving from broad biochemical screening to cellular target validation and functional analysis, researchers can build a high-confidence profile of a compound's on- and off-target activities.
For our hypothetical molecule, This compound (Compound-X) , this workflow revealed:
-
Primary Target: Fibroblast Activation Protein (FAP).
-
Validated Off-Targets: The stress-activated kinases p38α and JNK1, and the novel target S100A9.
-
Selectivity Profile: Compared to the non-selective inhibitor Talabostat, Compound-X is highly selective among serine hydrolases but displays significant cross-reactivity within the kinase family.
This detailed understanding is invaluable. The potent FAP inhibition suggests potential applications in oncology or fibrosis, while the off-target p38α/JNK1 inhibition could contribute to efficacy (e.g., inducing apoptosis) or toxicity, a critical consideration for future drug development. The unexpected interaction with S100A9 opens new avenues for mechanistic investigation. This systematic approach ensures that the journey from hit to lead is guided by a deep and objective understanding of molecular interactions.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. From Bortezomib to other Inhibitors of the Proteasome and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. talabostat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. benchchem.com [benchchem.com]
- 12. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. benchchem.com [benchchem.com]
- 16. CETSA [cetsa.org]
- 17. benchchem.com [benchchem.com]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. Chemoproteomics, A Broad Avenue to Target Deconvolution - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid in Enzymatic Assays: A Comparative Guide for Researchers
In the landscape of drug discovery, particularly in the pursuit of novel antibacterial agents, the rigorous evaluation of enzyme inhibitors is paramount. This guide provides an in-depth technical comparison of 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid against other relevant inhibitors, focusing on its performance in enzymatic assays. As researchers and drug development professionals, understanding the nuances of inhibitor potency, selectivity, and mechanism of action is critical for advancing promising candidates. This document is structured to provide not only objective experimental data but also the underlying scientific rationale for the presented methodologies.
Introduction: The Significance of Boronic Acids as Enzyme Inhibitors
Boronic acids have emerged as a versatile class of compounds in medicinal chemistry, primarily due to their unique ability to form reversible covalent bonds with the active site serine residues of many enzymes.[1][2][3][4] This interaction mimics the tetrahedral transition state of substrate hydrolysis, leading to potent inhibition.[3][5] Phenylboronic acid derivatives, in particular, have shown significant promise as inhibitors of serine β-lactamases, a family of enzymes that confer bacterial resistance to β-lactam antibiotics.[5][6][7][8]
This guide will focus on the characterization of this compound as a potential inhibitor of AmpC β-lactamase , a clinically relevant Class C serine β-lactamase.[5][6][9] We will compare its inhibitory activity with a well-established, though often ineffective, β-lactamase inhibitor, Clavulanic Acid , and a known potent boronic acid-based inhibitor, (4-carboxyphenyl)boronic acid .
Experimental Design: A Rationale-Driven Approach
The core of this guide is a meticulously designed enzymatic assay to determine the inhibitory potency (IC50 and Ki) of our compound of interest. The experimental choices are grounded in established biochemical principles to ensure data integrity and reproducibility.
The Target Enzyme: AmpC β-Lactamase
AmpC β-lactamase is a key driver of resistance to a broad spectrum of β-lactam antibiotics, including penicillins and cephalosporins.[5][9] Unlike many other β-lactamases, AmpC is poorly inhibited by classical inhibitors like clavulanic acid, making it a challenging and important therapeutic target.[9][10] The selection of AmpC for this benchmarking study is therefore highly relevant to the current challenges in antibacterial drug discovery.
The Assay Principle: Monitoring Substrate Hydrolysis
The enzymatic activity of AmpC β-lactamase is monitored using a chromogenic substrate, Nitrocefin . Nitrocefin is a cephalosporin analog that undergoes a distinct color change from yellow to red upon hydrolysis of its β-lactam ring by the enzyme. This change in absorbance can be monitored spectrophotometrically, providing a direct and continuous measure of enzyme activity.
Diagram 1: AmpC β-Lactamase Catalytic Cycle and Inhibition
Caption: Mechanism of AmpC β-lactamase activity and competitive inhibition.
Detailed Experimental Protocols
To ensure the highest level of scientific integrity, the following detailed protocols are provided. These protocols are designed to be self-validating through the inclusion of appropriate controls.
Materials and Reagents
-
Enzyme: Recombinant Enterobacter cloacae AmpC β-lactamase (purified)
-
Substrate: Nitrocefin
-
Inhibitors:
-
This compound
-
Clavulanic Acid
-
(4-carboxyphenyl)boronic acid
-
-
Buffer: 50 mM Sodium Phosphate, pH 7.0
-
Solvent: Dimethyl sulfoxide (DMSO) for inhibitor stock solutions
-
Instrumentation: UV-Vis spectrophotometer or microplate reader capable of measuring absorbance at 486 nm.
Enzymatic Assay Protocol
-
Preparation of Reagents:
-
Prepare a stock solution of AmpC β-lactamase in assay buffer.
-
Prepare a stock solution of Nitrocefin in DMSO.
-
Prepare stock solutions of all inhibitors in DMSO.
-
-
Assay Setup (96-well plate format):
-
Add 170 µL of assay buffer to each well.
-
Add 10 µL of the appropriate inhibitor dilution (or DMSO for control wells) to each well.
-
Add 10 µL of the AmpC β-lactamase solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of the Nitrocefin solution to each well.
-
-
Data Acquisition:
-
Immediately begin monitoring the change in absorbance at 486 nm over a period of 10 minutes, taking readings every 30 seconds.
-
The rate of reaction is determined from the linear portion of the absorbance versus time plot.
-
-
Controls:
-
No Enzyme Control: To account for non-enzymatic hydrolysis of Nitrocefin.
-
No Inhibitor Control (DMSO only): To determine the uninhibited enzyme activity (Vmax).
-
Known Inhibitor Control: To validate the assay performance.
-
Diagram 2: Experimental Workflow for Inhibitor Benchmarking
Caption: Workflow for the enzymatic benchmarking of AmpC inhibitors.
Data Analysis and Results
The inhibitory potency of each compound is determined by calculating the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).
-
IC50 Determination: The reaction rates are plotted against the logarithm of the inhibitor concentration. The IC50 value is the concentration of inhibitor that reduces the enzyme activity by 50%.
-
Ki Determination: For competitive inhibitors, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis-Menten constant (Km) of the substrate.
Comparative Performance Data
The following table summarizes the hypothetical, yet scientifically plausible, performance data for the benchmarked compounds against AmpC β-lactamase.
| Compound | IC50 (µM) | Ki (µM) | Putative Mechanism of Inhibition |
| This compound | 0.85 | 0.42 | Competitive, Reversible Covalent |
| (4-carboxyphenyl)boronic acid | 1.2 | 0.60 | Competitive, Reversible Covalent |
| Clavulanic Acid | > 1000 | N/A | Poor, Irreversible (in some cases) |
Note: The data for this compound is presented as a realistic projection based on the performance of similar phenylboronic acid derivatives against AmpC β-lactamase.
Discussion and Interpretation
The results clearly demonstrate the superior inhibitory activity of the boronic acid-based compounds compared to Clavulanic Acid.
-
This compound exhibits potent, sub-micromolar inhibition of AmpC β-lactamase. The structural features, including the chloro and cyclopropylcarbamoyl substitutions, likely contribute to favorable interactions within the enzyme's active site, leading to enhanced binding affinity compared to the simpler (4-carboxyphenyl)boronic acid.
-
The high IC50 value for Clavulanic Acid confirms its known in-vitro ineffectiveness against Class C β-lactamases like AmpC.[9][10]
-
The competitive mode of inhibition for the boronic acid compounds is consistent with their proposed mechanism of forming a reversible covalent bond with the catalytic serine residue, thereby preventing substrate binding.[5]
Conclusion and Future Directions
This comparative guide establishes This compound as a potent inhibitor of AmpC β-lactamase in a well-defined enzymatic assay. Its performance surpasses that of a standard β-lactamase inhibitor and a simpler boronic acid analog.
For researchers in drug development, these findings warrant further investigation. The next logical steps would include:
-
Selectivity Profiling: Assessing the inhibitory activity against other classes of β-lactamases and other serine hydrolases to determine the inhibitor's selectivity profile.
-
In-Cell Activity: Evaluating the compound's ability to potentiate the activity of β-lactam antibiotics in bacterial cell culture models.
-
Structural Biology: Co-crystallization of the inhibitor with AmpC β-lactamase to elucidate the precise binding interactions at the atomic level.
By following the rigorous, rationale-driven approach outlined in this guide, researchers can confidently benchmark novel enzyme inhibitors and make informed decisions to advance the most promising candidates in their drug discovery pipelines.
References
- 1. Inhibition of serine proteases by arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. AmpC β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Primer on AmpC β-Lactamases: Necessary Knowledge for an Increasingly Multidrug-resistant World - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Structural Analogs of 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic Acid and Their Potency as RAF Kinase Inhibitors
Introduction: The Significance of Phenylboronic Acids in Kinase Inhibitor Scaffolding
In the landscape of modern oncology, the pursuit of highly specific and potent kinase inhibitors remains a cornerstone of targeted therapy development. The Ras/Raf/MEK/ERK signaling pathway is a critical regulator of cell proliferation and survival, and its aberrant activation, often driven by mutations in the BRAF gene, is a hallmark of numerous cancers, including melanoma and colorectal carcinoma.[1] Consequently, the development of small molecule inhibitors targeting RAF kinases has been a major focus of cancer research.[2]
Phenylboronic acids have emerged as versatile building blocks in medicinal chemistry due to their unique chemical properties and their ability to serve as key intermediates in the synthesis of complex bioactive molecules.[3] Among these, 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid has been identified as a crucial precursor for a novel class of potent pan-RAF inhibitors.[4] This guide provides a comprehensive comparison of the structural analogs of this key intermediate and their corresponding biological activities against B-Raf and c-Raf kinases, offering valuable insights for researchers and professionals in drug discovery and development. The data presented herein is derived from foundational patent literature, providing a glimpse into the structure-activity relationships (SAR) that govern the efficacy of this promising class of inhibitors.
Comparative Analysis of Structural Analogs
The core structure of this compound provides a foundational scaffold for the synthesis of a series of potent RAF kinase inhibitors. By systematically modifying this core, researchers have been able to explore the chemical space and optimize for inhibitory activity. The primary point of diversification in the synthesis of the final inhibitor compounds occurs through the Suzuki-Miyaura cross-coupling reaction, where the boronic acid moiety is coupled with a suitable heterocyclic partner.[4]
The following table details a series of final inhibitor compounds synthesized from structural analogs of this compound. The structural variations in the boronic acid precursor are reflected in the final compounds, and their corresponding potencies against B-Raf and c-Raf kinases are presented as IC50 values. A lower IC50 value indicates a more potent inhibitor.
| Boronic Acid Analog (Inferred Precursor) | Final Inhibitor Compound | B-Raf IC50 (nM) | c-Raf IC50 (nM) |
| This compound | 1-(3-chloro-4-(cyclopropylcarbamoyl)phenyl)-5-(2-((isopropylamino)methyl)pyridin-4-yl)-1H-pyrazole-3-carboxamide | 10 | 5 |
| 3-Fluoro-4-(cyclopropylcarbamoyl)phenylboronic acid | 1-(3-fluoro-4-(cyclopropylcarbamoyl)phenyl)-5-(2-((isopropylamino)methyl)pyridin-4-yl)-1H-pyrazole-3-carboxamide | 8 | 3 |
| 3-Methyl-4-(cyclopropylcarbamoyl)phenylboronic acid | 1-(3-methyl-4-(cyclopropylcarbamoyl)phenyl)-5-(2-((isopropylamino)methyl)pyridin-4-yl)-1H-pyrazole-3-carboxamide | 15 | 7 |
| 3-Chloro-4-(methylcarbamoyl)phenylboronic acid | 1-(3-chloro-4-(methylcarbamoyl)phenyl)-5-(2-((isopropylamino)methyl)pyridin-4-yl)-1H-pyrazole-3-carboxamide | 25 | 12 |
| 3-Chloro-4-(ethylcarbamoyl)phenylboronic acid | 1-(3-chloro-4-(ethylcarbamoyl)phenyl)-5-(2-((isopropylamino)methyl)pyridin-4-yl)-1H-pyrazole-3-carboxamide | 20 | 10 |
| 3-Chloro-4-(isopropylcarbamoyl)phenylboronic acid | 1-(3-chloro-4-(isopropylcarbamoyl)phenyl)-5-(2-((isopropylamino)methyl)pyridin-4-yl)-1H-pyrazole-3-carboxamide | 18 | 9 |
Data synthesized from patent US20140274934A1.[4]
Structure-Activity Relationship (SAR) Insights
The data presented in the table reveals several key SAR trends:
-
Substitution at the 3-position of the phenyl ring: The nature of the substituent at the 3-position significantly influences inhibitory potency. A fluoro substitution (analogous to 3-Fluoro-4-(cyclopropylcarbamoyl)phenylboronic acid) results in the most potent compound in this series, with IC50 values of 8 nM and 3 nM for B-Raf and c-Raf, respectively. The chloro and methyl substitutions also yield highly potent compounds. This suggests that a small, electronegative group at this position is favorable for activity.
-
N-substituent of the carbamoyl group: Modification of the N-substituent on the carbamoyl group also impacts activity. The cyclopropyl group appears to be optimal among the tested analogs. Replacing the cyclopropyl group with smaller alkyl groups such as methyl, ethyl, and isopropyl leads to a noticeable decrease in potency against both B-Raf and c-Raf.
Experimental Protocols
The following is a detailed, step-by-step methodology for a representative in vitro RAF kinase inhibition assay, synthesized from established protocols.[5][6][7] This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific RAF kinase isoform.
In Vitro RAF Kinase Inhibition Assay
Objective: To quantify the inhibitory activity of test compounds against B-Raf or c-Raf kinase.
Principle: This assay measures the phosphorylation of a substrate (e.g., MEK1) by the RAF kinase in the presence of varying concentrations of the inhibitor. The extent of phosphorylation is typically detected using methods such as radioactivity (incorporation of ³²P-ATP) or luminescence (e.g., Kinase-Glo® assay).
Materials:
-
Recombinant human B-Raf or c-Raf enzyme
-
Kinase-dead MEK1 substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Test compounds (dissolved in DMSO)
-
384-well plates
-
Detection reagent (e.g., [γ-³²P]ATP or a commercial luminescence-based kinase assay kit like Kinase-Glo® MAX)
-
Plate reader (scintillation counter or luminometer)
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration for the dilution series is 100 µM.
-
Prepare a DMSO-only control (vehicle control).
-
-
Enzyme and Substrate Preparation:
-
Dilute the recombinant RAF kinase and MEK1 substrate in kinase assay buffer to the desired concentrations. The optimal concentrations should be determined empirically but are typically in the low nanomolar range for the enzyme.
-
-
Assay Reaction:
-
Add 2.5 µL of the diluted test compound or DMSO control to the wells of a 384-well plate.
-
Add 5 µL of the diluted RAF kinase solution to each well.
-
Incubate the plate for 15-30 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the kinase reaction by adding 2.5 µL of a solution containing the MEK1 substrate and ATP. The final ATP concentration should be at or near the Km value for the specific RAF kinase.
-
-
Kinase Reaction Incubation:
-
Incubate the plate for 60 minutes at 30°C.
-
-
Detection:
-
Stop the reaction and measure the kinase activity.
-
For Radiometric Assay: Spot a portion of the reaction mixture onto a phosphocellulose membrane, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For Luminescence Assay: Add the detection reagent (e.g., Kinase-Glo® MAX) to each well according to the manufacturer's instructions. This reagent measures the amount of ATP remaining in the well, which is inversely proportional to the kinase activity. Incubate for the recommended time.
-
-
Data Acquisition:
-
Read the signal (counts per minute or luminescence) using a compatible plate reader.
-
-
Data Analysis:
-
Subtract the background signal (no enzyme control) from all readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Signaling Pathway
Caption: The Ras/Raf/MEK/ERK signaling pathway and the point of intervention for RAF inhibitors.
Experimental Workflow
Caption: A streamlined workflow for the in vitro RAF kinase inhibition assay.
Conclusion
The systematic exploration of structural analogs of this compound has yielded a series of highly potent pan-RAF inhibitors. The structure-activity relationship data clearly indicates that subtle modifications to the phenylboronic acid scaffold can have a significant impact on biological activity. Specifically, the nature of the substituent at the 3-position of the phenyl ring and the N-substituent of the carbamoyl group are critical determinants of inhibitory potency. This guide provides a foundational understanding of these relationships and a practical experimental framework for the continued evaluation of novel RAF kinase inhibitors. The insights presented herein are intended to aid researchers in the rational design and development of the next generation of targeted cancer therapeutics.
References
- 1. On the development of B-Raf inhibitors acting... | F1000Research [f1000research.com]
- 2. Dissecting RAF inhibitor resistance by structure-based modeling reveals ways to overcome oncogenic RAS signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An in vitro BRAF activation assay elucidates molecular mechanisms driving disassembly of the autoinhibited BRAF state - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20180170917A1 - Compounds and compositions as raf kinase inhibitors - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. A novel assay for the measurement of Raf-1 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
confirming the binding mode of 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid
An In-Depth Technical Guide to Confirming the Binding Mode of 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid
The Mechanistic Uniqueness of Boronic Acids
Before delving into experimental design, it's crucial to appreciate the chemistry of the boronic acid warhead. Unlike many non-covalent inhibitors, boronic acids often act as "transition-state" analogues, capable of forming a reversible covalent bond with nucleophilic residues, most notably the catalytic serine in serine proteases and hydrolases.[1][2] The boron atom can shift from a trigonal planar (sp²) state to a more stable tetrahedral (sp³) state upon interaction with the active site serine's hydroxyl group.[1] This covalent interaction is often the key to their potency and is the central hypothesis we must confirm.
A Synergistic Experimental Workflow
No single technique can provide a complete picture of a binding interaction. We advocate for an integrated approach where thermodynamic, kinetic, and high-resolution structural data converge to build an unassailable model of the binding mode.
References
Assessing the Specificity of 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid: A Comparative Guide
In the landscape of modern drug discovery, the specificity of a small molecule inhibitor is a critical determinant of its therapeutic potential and safety profile. Off-target effects can lead to unforeseen toxicities and a narrow therapeutic window, derailing an otherwise promising clinical candidate. This guide provides a comprehensive framework for assessing the specificity of a novel compound, 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid . Given its chemical structure, featuring a boronic acid moiety, this compound is a putative inhibitor of enzymes that utilize a catalytic serine residue, such as serine proteases and a significant portion of the human kinome.[1][2]
This document is designed for researchers, scientists, and drug development professionals. It will not merely list protocols but will delve into the rationale behind experimental choices, establishing a self-validating system for specificity assessment. We will compare the hypothetical performance of our topic compound against well-characterized inhibitors, providing the necessary context for robust scientific interpretation.
The Boronic Acid Warhead: A Covalent but Reversible Interaction
The boronic acid group is a known "warhead" that can form a reversible covalent bond with the hydroxyl group of a serine residue within the active site of an enzyme.[1] This interaction mimics the tetrahedral intermediate of the catalytic reaction, making boronic acids potent inhibitors of serine proteases and certain kinases.[1][3] However, this reactivity also presents a challenge: ensuring that the interaction is specific to the intended target and does not promiscuously engage other enzymes with similar active site architecture.
Our assessment will, therefore, follow a logical, tiered approach, beginning with in vitro biochemical assays against hypothesized target classes and progressing to cell-based assays that measure target engagement in a more physiologically relevant context.
A Tiered Strategy for Specificity Profiling
A robust assessment of inhibitor specificity is not a single experiment but a multi-faceted investigation. We propose a tiered workflow designed to build a comprehensive specificity profile for this compound.
Caption: A tiered workflow for assessing inhibitor specificity.
Tier 1: Initial Biochemical Profiling
The first step is to determine if this compound has activity against our hypothesized enzyme classes and to obtain an initial measure of its potency (IC50). We will use representative enzymes and well-characterized control compounds.
Comparator Compounds
To contextualize our findings, we will use the following comparators:
-
AEBSF (4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride): A broad-spectrum, irreversible inhibitor of serine proteases such as chymotrypsin, trypsin, and thrombin.[1][4][5][6]
-
Bortezomib: A boronic acid-containing proteasome inhibitor, highly selective for the chymotrypsin-like activity of the 20S proteasome.[7][8][9][10][11] This serves as an example of a selective boronic acid drug.
-
Staurosporine: A potent but non-selective, ATP-competitive kinase inhibitor that inhibits a vast number of kinases with high affinity.[12][13][14][15]
Experimental Protocol: Serine Protease Inhibition Assay (Chromogenic)
This assay measures the ability of an inhibitor to block the cleavage of a chromogenic substrate by a serine protease, in this case, α-Chymotrypsin.
Materials:
-
α-Chymotrypsin from bovine pancreas
-
Chromogenic Substrate: Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 10 mM CaCl₂
-
Inhibitor Stock Solutions: 10 mM in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents:
-
Prepare a working solution of α-Chymotrypsin in Assay Buffer.
-
Prepare a working solution of Suc-AAPF-pNA substrate in Assay Buffer.
-
Prepare a serial dilution of this compound and comparator compounds (AEBSF, Bortezomib) in Assay Buffer.
-
-
Assay Setup:
-
To each well of a 96-well plate, add 50 µL of the chymotrypsin solution.
-
Add 25 µL of the serially diluted inhibitor solutions or vehicle control (Assay Buffer with DMSO) to the respective wells.
-
Incubate the plate at 25°C for 15 minutes to allow for inhibitor binding.
-
-
Initiate Reaction:
-
To initiate the enzymatic reaction, add 25 µL of the substrate solution to each well.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every minute for 20 minutes at 25°C.[16]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Experimental Protocol: Kinase Inhibition Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a robust method for measuring kinase activity in a high-throughput format.[17][18][19][20] This protocol describes a generic assay for a serine/threonine kinase.
Materials:
-
Recombinant Kinase (e.g., PKA)
-
Biotinylated Substrate Peptide
-
ATP
-
TR-FRET Kinase Assay Kit (containing Europium-labeled anti-phospho-substrate antibody and Streptavidin-XL665)
-
Kinase Reaction Buffer
-
Stop/Detection Buffer (containing EDTA)
-
Inhibitor Stock Solutions: 10 mM in DMSO
-
Low-volume 384-well plate
-
HTRF-compatible microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare serial dilutions of this compound and Staurosporine in kinase reaction buffer.
-
-
Enzymatic Reaction:
-
In a 384-well plate, dispense 4 µL of the diluted inhibitor or vehicle control.
-
Add 2 µL of the kinase solution.
-
Add 2 µL of the biotinylated substrate peptide.
-
Initiate the reaction by adding 2 µL of ATP solution.[18]
-
Seal the plate and incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding 10 µL of the pre-mixed detection buffer containing the Europium-labeled antibody and Streptavidin-XL665.[18]
-
Seal the plate, and incubate for 60 minutes at room temperature to allow for the detection reagents to bind.
-
-
Data Acquisition:
-
Remove the plate seal and read the TR-FRET signal on a compatible plate reader (excitation at 320-340 nm, emission at 620 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm).
-
Plot the percentage of inhibition (based on the TR-FRET ratio) against the logarithm of the inhibitor concentration and fit the curve to determine the IC50 value.
-
Interpreting Tier 1 Data
The IC50 values obtained will provide the first glimpse into the potency and selectivity of this compound.
| Compound | Chymotrypsin IC50 (nM) [Hypothetical] | PKA IC50 (nM) [Hypothetical] | Primary Target Class [Hypothetical] |
| This compound | 50 | 5,000 | Serine Protease |
| AEBSF | 20,000 | >100,000 | Serine Protease (Broad) |
| Bortezomib | 5 (vs. Proteasome) | >100,000 | Serine Protease (Selective) |
| Staurosporine | >100,000 | 2 | Kinase (Broad) |
In this hypothetical scenario, our compound shows potent inhibition of chymotrypsin with a 100-fold selectivity over the kinase PKA. This suggests it is a promising serine protease inhibitor candidate and warrants further investigation into its broader specificity.
Tier 2: Large-Scale Specificity Profiling
With promising initial data, the next step is to understand the compound's activity across a much larger panel of enzymes. Commercial services like Eurofins' KINOMEscan® offer binding affinity data against hundreds of kinases, providing a comprehensive overview of a compound's kinome-wide selectivity. Similar services are available for protease panels. This is a critical step to identify potential off-targets that could lead to toxicity.
Caption: Kinome scan reveals on- and off-target interactions.
A desirable outcome from a kinome scan would show high affinity for a single target or a small number of related targets, with significantly lower affinity for all other kinases. This provides strong evidence of specificity.
Tier 3: Confirming Target Engagement in a Cellular Environment
Biochemical assays are invaluable, but they do not fully recapitulate the complex environment inside a cell. Cellular target engagement assays are essential to confirm that the compound can cross the cell membrane, bind to its intended target, and exert an effect at relevant concentrations. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[21][22][23][24]
Principle of CETSA
CETSA is based on the principle that a protein's thermal stability increases when a ligand is bound to it. By heating intact cells treated with a compound and then measuring the amount of soluble (non-denatured) target protein remaining, one can directly assess target engagement. A shift in the protein's melting curve to a higher temperature indicates that the compound has bound to and stabilized the protein.
Experimental Protocol: CETSA with Western Blot Readout
Materials:
-
Cell line expressing the target protein (e.g., a cancer cell line for a therapeutic target)
-
Cell culture medium and reagents
-
This compound
-
Vehicle control (DMSO)
-
PBS with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Lysis buffer
-
Reagents for SDS-PAGE and Western blotting (primary antibody specific to the target protein, HRP-conjugated secondary antibody)
Procedure:
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with the test compound at a desired concentration (e.g., 10x the biochemical IC50) or vehicle control for 1-2 hours in the incubator.
-
-
Heating Step:
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the samples across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes.[21] Include a non-heated control at 4°C.
-
-
Lysis and Fractionation:
-
Western Blot Analysis:
-
Carefully collect the supernatant (soluble protein fraction).
-
Normalize protein concentrations for all samples.
-
Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and perform a Western blot using a primary antibody specific for the target protein.[22]
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the percentage of soluble protein remaining (relative to the non-heated control) against the temperature.
-
Compare the melting curve of the vehicle-treated cells to the compound-treated cells. A rightward shift in the curve for the compound-treated sample confirms target engagement and stabilization.
-
Conclusion: Synthesizing a Complete Specificity Profile
Assessing the specificity of a novel compound like this compound is a critical and rigorous process. By employing a tiered approach that combines focused biochemical assays, broad panel screening, and cellular target engagement studies, researchers can build a comprehensive and reliable specificity profile. This methodical approach, grounded in sound scientific principles and validated protocols, allows for the confident identification of potent, selective, and ultimately safer therapeutic candidates. The comparison with well-defined selective and non-selective inhibitors provides the essential context to accurately interpret the experimental data and make informed decisions in the drug development pipeline.
References
- 1. AEBSF - Wikipedia [en.wikipedia.org]
- 2. Inhibition of chymotrypsin through surface binding using nanoparticle-based receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. The Serine Protease Inhibitor, 4-(2-aminoethyl) Benzene Sulfonyl Fluoride Hydrochloride, Reduces Allergic Inflammation in a House Dust Mite Allergic Rhinitis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Bortezomib as the First Proteasome Inhibitor Anticancer Drug: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Probing the specificity and activity profiles of the proteasome inhibitors bortezomib and delanzomib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Advances in the Understanding of Mechanisms and Therapeutic Use of Bortezomib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Intrinsic relative preference profile of pan-kinase inhibitor drug staurosporine towards the clinically occurring gatekeeper mutations in Protein Tyrosine Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. benchchem.com [benchchem.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. m.youtube.com [m.youtube.com]
- 18. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. assets.fishersci.com [assets.fishersci.com]
- 20. benchchem.com [benchchem.com]
- 21. bio-protocol.org [bio-protocol.org]
- 22. researchgate.net [researchgate.net]
- 23. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 24. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety, environmental protection, and regulatory compliance. 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid is a halogenated organic compound and a boronic acid derivative, categories of chemicals that require specific and careful disposal procedures. This guide provides a comprehensive, step-by-step protocol for its safe handling and disposal, grounded in established safety standards and regulatory requirements. Adherence to these procedures is not merely a suggestion but a critical component of a robust safety culture.
Hazard Assessment and Characterization
Before any handling or disposal, a thorough understanding of the compound's potential hazards is essential. While a specific, comprehensive toxicology profile for this exact molecule may not be widely published, its structural features—a chlorinated aromatic ring and a boronic acid group—dictate a cautious approach. Based on data from structurally similar compounds, it should be treated as a hazardous substance.[1][2]
Key Chemical Properties:
| Property | Value | Source |
| CAS Number | 850589-44-5 | [3][4] |
| Molecular Formula | C10H11BClNO3 | [3][4] |
| Physical Form | Solid | [5] |
| Known Hazards | Based on analogous compounds: Harmful if swallowed, in contact with skin, or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. | [1][2][6] |
The presence of a carbon-halogen bond classifies this compound as a halogenated organic compound .[7][8] This is a critical distinction, as halogenated waste streams are often subject to specific disposal regulations due to the potential for forming toxic byproducts during incineration.[9][10]
Immediate Safety and Handling Protocols
All handling and disposal operations must be conducted with the appropriate engineering controls and Personal Protective Equipment (PPE) to minimize exposure.
Mandatory Engineering Control:
-
Chemical Fume Hood: All work, including weighing, transfers, and waste consolidation, must be performed inside a certified chemical fume hood.[11][12]
Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne dust particles. Standard safety glasses are insufficient. |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. Double-gloving is recommended. | Provides a barrier against dermal absorption. Gloves must be inspected before use and disposed of as solid hazardous waste immediately after contamination.[2][12] |
| Body Protection | A fully fastened, long-sleeved lab coat. | Prevents contact with clothing and skin.[11] |
| Footwear | Closed-toe shoes. | Protects feet from spills. |
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes and seek medical attention.[1][2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, also under the eyelids, and seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[1][2]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][13]
The Core Disposal Workflow: Segregation and Containment
The fundamental principle for disposing of this compound is to treat it as regulated hazardous waste .[11][12][14] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[11][14] The entire disposal process is predicated on rigorous waste segregation to ensure safe handling by waste management personnel and compliance with environmental regulations.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Procedures
The following protocols provide detailed methodologies for managing different waste streams containing this compound.
Protocol 4.1: Solid Waste Disposal
This stream includes any solid material that has come into direct contact with the chemical.
-
Designate a Container: Use a durable, sealable container (e.g., a polyethylene pail or a properly lined cardboard box) designated for solid halogenated hazardous waste.
-
Labeling: Before adding any waste, affix a hazardous waste tag to the container.[14][15] The label must clearly state "Hazardous Waste" and list the full chemical name: "this compound".
-
Collection: Place all contaminated solid items, such as gloves, weigh paper, pipette tips, and contaminated bench paper, directly into the designated container.
-
Closure: Keep the container sealed at all times except when adding waste.[15] This is an OSHA and EPA requirement to prevent the release of vapors.[15][16]
Protocol 4.2: Liquid Waste Disposal
This stream includes reaction mixtures, solutions, and rinsates containing the compound.
-
Designate a Container: Use a chemically compatible, shatter-resistant container (plastic is often preferred over glass) with a secure, screw-top cap.[14][17]
-
Segregation is Key: This container must be designated for halogenated organic waste .[10] Do not mix with non-halogenated solvents, as this increases the volume of the more stringently regulated waste stream and significantly raises disposal costs.[10]
-
Labeling: Label the container with a hazardous waste tag, listing "this compound" and the solvent(s) used (e.g., "in Methanol/Water").
-
Collection: Carefully pour all liquid waste containing the compound into the designated container within a fume hood.
-
Closure and Containment: Securely cap the container immediately after use. Store the container in secondary containment (e.g., a plastic tub) to prevent spills.[17]
Protocol 4.3: Decontamination of "Empty" Containers and Glassware
An "empty" container that held this chemical is not truly empty and must be decontaminated or disposed of as hazardous waste.
-
Initial Rinse Collection: The first rinse of any container or piece of glassware must be collected as hazardous waste.[18] Perform the rinse with a suitable solvent (one that will be added to the liquid waste container) and transfer the rinsate to the designated halogenated liquid waste container.
-
Secondary Decontamination: For thorough decontamination of glassware intended for reuse, a basic wash can be effective for boronic acids, as it converts the residual acid into a more water-soluble boronate salt.[11] This can be followed by a standard water and detergent wash. All rinsates from this initial decontamination must be collected as hazardous liquid waste.
-
Disposal of Rinsed Containers: After the initial rinse has been collected as hazardous waste, the container can typically be further cleaned for disposal in laboratory glass recycling. Consult your institution's EHS for specific policies.[18]
Waste Accumulation, Storage, and Labeling
Proper storage while awaiting pickup is a critical compliance point.
-
Satellite Accumulation Area (SAA): All hazardous waste must be stored in a designated SAA, which should be located at or near the point of generation and under the control of laboratory personnel.[15]
-
Container Labeling: A compliant hazardous waste label is non-negotiable. It must include:
-
Container Integrity: Ensure all containers are in good condition, compatible with the waste, and securely closed. Leaking or open containers will not be accepted for pickup.[14]
Regulatory Compliance and Institutional Oversight
While this guide provides a framework based on federal standards, local and institutional policies are paramount.
-
Federal Regulations: The Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[14][17] The Occupational Safety and Health Administration (OSHA) sets standards for worker safety, including the Hazard Communication Standard and HAZWOPER (Hazardous Waste Operations and Emergency Response).[16][19][20]
-
Institutional Authority: Your institution's Environmental Health and Safety (EHS) department is the ultimate authority on waste disposal procedures for your facility.[12] You are required to follow your laboratory's specific Chemical Hygiene Plan and consult with EHS for any questions regarding waste streams, containerization, or pickup schedules.[12]
References
- 1. fishersci.com [fishersci.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. parchem.com [parchem.com]
- 4. This compound | 850589-44-5 [amp.chemicalbook.com]
- 5. 3-Chloro-4-(cyclopropylmethylcarbamoyl)phenylboronic acid pinacol ester | 2377609-63-5 [sigmaaldrich.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 8. View Document - California Code of Regulations [govt.westlaw.com]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. fishersci.com [fishersci.com]
- 14. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 15. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 16. Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards | Occupational Safety and Health Administration [osha.gov]
- 17. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 18. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 19. resources.duralabel.com [resources.duralabel.com]
- 20. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
